molecular formula C13H14N2O B1463991 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol CAS No. 1334148-99-0

5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol

Katalognummer: B1463991
CAS-Nummer: 1334148-99-0
Molekulargewicht: 214.26 g/mol
InChI-Schlüssel: YICCKRIEQALKQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol (CAS Number: 1334148-99-0) is an organic compound with the molecular formula C13H14N2O and a molecular weight of 214.26 g/mol . This tetrahydroindazole derivative features a fused bicyclic structure where a partially saturated indazole system is substituted with a phenyl group and a hydroxyl group, making it a valuable scaffold in medicinal chemistry . Indazole derivatives are recognized for their significant and wide-ranging pharmacological activities. Scientific literature highlights that this class of compounds is extensively investigated for applications in cardiovascular research, showing potential as antihypertensive agents and in protecting against myocardial injury . The core tetrahydroindazole structure is a key motif in developing novel therapeutic agents, with research indicating related compounds have biological activity against various diseases, including cancer and viral infections . As a building block in drug discovery, this compound offers researchers a versatile intermediate for designing and synthesizing new molecules. Its structure allows for functionalization at different positions, enabling the exploration of structure-activity relationships to optimize potency and selectivity for specific biological targets . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

5-phenyl-1,2,4,5,6,7-hexahydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c16-13-11-8-10(6-7-12(11)14-15-13)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICCKRIEQALKQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C3=CC=CC=C3)C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: Tautomeric Equilibrium of Tetrahydroindazol-3-ol vs. Indazol-3-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the tautomeric equilibrium of the tetrahydroindazol-3-ol system, contrasting it with its fully aromatic indazol-3-one counterpart.

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists

Executive Summary: The Aromaticity Cliff

In heterocyclic scaffold design, the saturation of a fused ring often triggers a fundamental shift in tautomeric preference. This guide analyzes the structural divergence between indazol-3-one (benzo-fused) and 4,5,6,7-tetrahydroindazol-3-ol (cyclohexano-fused).

While the benzo-fused indazolone system strongly favors the 3-hydroxy (enol) tautomer to preserve the aromaticity of the benzene ring, the tetrahydro analog lacks this benzenoid driving force. Consequently, the tetrahydro system exhibits a highly solvent-dependent equilibrium, oscillating between the aromatic pyrazole (enol) form in polar aprotic media and the dimeric lactam (keto) form in non-polar environments. Understanding this "chameleon" behavior is critical for optimizing N-alkylation regioselectivity and interpreting bioassay data.

Molecular Architecture & Tautomeric Landscape

The Structural Divergence

The core distinction lies in the fusion bond (C3a–C7a).

  • Indazol-3-one: The fusion bond is part of a benzene ring. Tautomerizing to the keto form (2H-indazol-3-one) disrupts the "perfect" aromaticity of the 10

    
    -electron system, though the benzene ring remains intact. The 1H-indazol-3-ol form is thermodynamically preferred in most contexts.
    
  • Tetrahydroindazol-3-ol: The fusion bond is part of a saturated cyclohexane ring. The "aromatic penalty" for tautomerizing to the keto form is lower because it only sacrifices the pyrazole aromaticity, not a larger bicyclic aromatic system.

The Three Critical Tautomers

For the 4,5,6,7-tetrahydro-1H-indazole-3-oxygenated system, three forms are theoretically possible, but only two are experimentally dominant.

TautomerStructure TypeElectronic DriverDominant Phase
Form A (Enol) 4,5,6,7-tetrahydro-1H-indazol-3-ol Aromaticity: Preserves the 6

pyrazole aromatic sextet.
DMSO, MeOH, H₂O (Polar/H-bond accepting)
Form B (Keto) 1,2,4,5,6,7-hexahydro-3H-indazol-3-one Dimers: Stabilized by strong intermolecular N-H···O=C hydrogen bonds.CDCl₃, Solid State (Non-polar)
Form C (CH) Not PossibleThe bridgehead carbons (C3a/C7a) are fully substituted by the fusion bond; no proton migration to C4 is possible without breaking the ring fusion.N/A
Visualization of the Equilibrium

The following diagram illustrates the solvent-driven equilibrium and the dimerization pathway.

Tautomerism cluster_legend Thermodynamic Drivers Enol Enol Form (A) (4,5,6,7-tetrahydro-1H-indazol-3-ol) Driver: Pyrazole Aromaticity Solvent: DMSO-d6 Keto Keto Form (B) (1,2-dihydro-3H-indazol-3-one) Driver: H-Bond Dimerization Solvent: CDCl3 Enol->Keto Solvent Polarity Decrease Dimer Supramolecular Dimer (Head-to-Tail H-Bonds) Stable in Solid State Keto->Dimer Concentration Increase Text Polar solvents stabilize the polar Enol form. Non-polar solvents drive Keto dimerization.

Caption: Solvent-dependent tautomeric switching between the monomeric aromatic enol and the dimeric keto form.[1][2][3][4][5][6][7][8][9]

Thermodynamic & Kinetic Drivers

Solvent-Solute Interactions

Unlike the benzo-fused analog, which remains as the enol (3-ol) even in many non-polar solvents due to the high energy cost of de-aromatization, the tetrahydro scaffold follows the Pyrazolone Rule :

  • Polar Aprotic (DMSO-d₆): The solvent acts as a strong Hydrogen Bond Acceptor (HBA), interacting with the -OH and -NH protons. This stabilizes the Enol (Form A) , allowing the molecule to maximize internal resonance energy (aromatic pyrazole).

  • Non-Polar (CDCl₃/C₆D₆): The solvent cannot solvate the polar -OH/NH groups effectively. The molecule minimizes energy by self-associating into "head-to-tail" dimers via the Keto (Form B) configuration. The formation of two strong N-H···O=C hydrogen bonds (approx. 5–7 kcal/mol per bond) compensates for the loss of pyrazole aromaticity.

The "Bridgehead" Constraint

In simple non-fused pyrazolones (e.g., 3-methyl-5-pyrazolone), a third tautomer exists where the proton migrates to C4 (the CH-form). In the tetrahydroindazole system, C4 and C5 are the bridgehead carbons (C3a/C7a). A CH-tautomer would require disrupting the ring fusion or forming a highly strained exocyclic double bond. Thus, the equilibrium is strictly binary (OH vs. NH), simplifying the analysis compared to non-fused analogs.

Analytical Characterization Protocol

To determine the dominant tautomer in your specific derivative, follow this self-validating analytical workflow.

NMR Spectroscopy (¹H, ¹³C, ¹⁵N)
FeatureEnol Form (DMSO-d₆)Keto Form (CDCl₃)
¹H NMR (OH/NH) Broad singlet δ 9.5–11.0 ppm (OH) + Broad NHSharp singlet δ 11.0–13.0 ppm (NH, H-bonded in dimer)
¹³C NMR (C3) δ 155–162 ppm (C-OH, aromatic)δ 165–175 ppm (C=O, carbonyl)
¹³C NMR (C3a/C7a) Distinct aromatic shiftsUpfield shift due to loss of aromatic current
¹⁵N NMR N1/N2 show "pyrrole-like" and "pyridine-like" shiftsN1/N2 shifts converge due to dynamic proton exchange or amide character
IR Spectroscopy (Solid State vs. Solution)
  • Solid State (ATR): Look for a strong Carbonyl band at 1640–1680 cm⁻¹ . This confirms the Keto form exists in the crystal lattice (dimerized).

  • Solution (CH₂Cl₂): A sharp band at ~3400 cm⁻¹ (free OH) indicates the Enol, while broad bands ~2800–3200 cm⁻¹ indicate H-bonded NH/OH dimers.

Analytical Decision Tree

Analysis Start Sample Characterization Solvent Select Solvent Start->Solvent DMSO Dissolve in DMSO-d6 Solvent->DMSO CDCl3 Dissolve in CDCl3 Solvent->CDCl3 CheckC3 Check 13C NMR (C3) DMSO->CheckC3 CDCl3->CheckC3 Res160 Signal ~158-160 ppm (Enol Dominant) CheckC3->Res160 DMSO Res170 Signal ~165-170 ppm (Keto Dominant) CheckC3->Res170 CDCl3

Caption: Workflow for assigning tautomeric state using 13C NMR chemical shifts.

Synthetic Implications: Regioselectivity

The tautomeric ambiguity directly impacts alkylation reactions.

  • N-Alkylation (Targeting N1/N2):

    • Condition: Basic media (NaH, K₂CO₃).

    • Mechanism:[2][10][11] Deprotonation yields the ambient anion. The negative charge is delocalized, but N1 is often more nucleophilic due to steric hindrance at N2 (adjacent to the C3-O).

    • Outcome: Mixtures of N1- and N2-alkylated products are common. Hard electrophiles (MeI) may also attack the Oxygen (O-alkylation).

  • O-Alkylation (Targeting C3-O):

    • Condition: Mitsunobu conditions or Ag₂CO₃.

    • Strategy: Trapping the Enol form.

Protocol Tip: To force N-alkylation exclusively, consider protecting the oxygen as a transient silyl ether or using the Keto preference in non-polar solvents with a phase-transfer catalyst.

References

  • Tautomerism of Pyrazolones in Solution

    • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols.
    • Source:

  • Indazolone vs.

    • The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one.
    • Source:

  • Tetrahydroindazolone Derivatives & Synthesis

    • Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles in green media.
    • Source:

  • Computational Studies on Tetrahydroindazoles

    • Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. (Provides comparative computational frameworks for fused pyrazole systems).
    • Source:

Sources

The 5-Phenyl-Tetrahydroindazole Scaffold: A Technical Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the indazole core has emerged as a "privileged scaffold," a structural motif consistently found in compounds with a wide array of biological activities.[1] This bicyclic heterocycle, composed of a fused benzene and pyrazole ring, offers a versatile template for designing potent and selective therapeutic agents.[1] Its synthetic tractability and ability to engage in key interactions with biological targets have led to the development of several FDA-approved drugs, including the kinase inhibitors pazopanib and axitinib.[1][2] While the aromatic indazole core is well-explored, its saturated counterpart, the tetrahydroindazole, offers a three-dimensional architecture that can be exploited for enhanced binding affinity and improved physicochemical properties. This guide focuses specifically on the 5-phenyl-4,5,6,7-tetrahydro-1H-indazole scaffold, a substructure with growing interest in the development of novel therapeutics. We will delve into its synthesis, explore the nuanced structure-activity relationships (SAR) that govern its biological effects, and provide insights into the experimental methodologies used to guide its optimization.

Core Synthesis Strategies: Building the 5-Phenyl-Tetrahydroindazole Framework

The construction of the 5-phenyl-tetrahydroindazole core is a critical first step in the exploration of its therapeutic potential. A common and effective strategy involves the cyclocondensation of a 1,3-dicarbonyl compound, or a vinylogous equivalent, with a hydrazine derivative. For the specific synthesis of 5-phenyl substituted tetrahydroindazoles, the journey often begins with a 5-phenyl-cyclohexane-1,3-dione precursor.

A general workflow for the synthesis is depicted below:

Synthesis_Workflow start 5-Phenyl-cyclohexane-1,3-dione intermediate Condensation Reaction (e.g., in Ethanol, Acetic Acid) start->intermediate hydrazine Substituted Hydrazine (R-NHNH2) hydrazine->intermediate product 5-Phenyl-tetrahydroindazole Derivative intermediate->product Cyclization functionalization Further Functionalization (e.g., N-alkylation, C-acylation) product->functionalization final_compounds Diverse Analogs functionalization->final_compounds

Caption: A generalized workflow for the synthesis of 5-phenyl-tetrahydroindazole derivatives.

Experimental Protocol: Synthesis of a 5-Phenyl-Tetrahydroindazole Precursor

The following protocol is a representative example for the synthesis of a key intermediate, adapted from methodologies for similar scaffolds.[3]

Synthesis of 5-Phenyl-3-oxocyclohex-1-en-1-yl acetate:

  • Starting Material: Begin with 5-phenyl-cyclohexane-1,3-dione.

  • Acylation: Dissolve the 5-phenyl-cyclohexane-1,3-dione in a suitable solvent such as acetic anhydride.

  • Reaction Conditions: Heat the mixture under reflux for a specified period to ensure complete conversion to the enol acetate.

  • Work-up: After cooling, the reaction mixture is typically poured into water to hydrolyze any remaining acetic anhydride.

  • Extraction: The product is then extracted with an organic solvent like ethyl acetate.

  • Purification: The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified, often by column chromatography, to yield the 5-phenyl-3-oxocyclohex-1-en-1-yl acetate.[3]

  • Cyclization: This intermediate can then be reacted with a chosen hydrazine in a solvent such as ethanol with a catalytic amount of acid to yield the desired 5-phenyl-tetrahydroindazole core.

Structure-Activity Relationship (SAR) of 5-Phenyl-Tetrahydroindazole Derivatives

The biological activity of 5-phenyl-tetrahydroindazole derivatives can be finely tuned by strategic modifications at several key positions of the scaffold. The following discussion outlines the critical structural features and their impact on activity, drawing from studies on related tetrahydroindazole-based compounds.

SAR_Diagram cluster_0 5-Phenyl-Tetrahydroindazole Core cluster_1 Key Modification Points & Their Influence core R1 N1-Substituent: - Influences target selectivity and potency. - Phenyl or pyridyl groups often explored for kinase inhibition. [1] - Alkyl groups can modulate physicochemical properties. [3] R1->core Position 1 R3 C3-Substituent: - Often a site for introducing groups that interact with the target protein. - Carboxamides are common for kinase and receptor ligands. [2, 3] R3->core Position 3 R5_phenyl 5-Phenyl Group: - Can be substituted with electron-donating or -withdrawing groups to modulate activity. [3] - Serves as a key hydrophobic interaction point. R5_phenyl->core Position 5 tetrahydro_ring Tetrahydro Ring (C4, C6, C7): - Stereochemistry can be critical for activity. - Substituents can impact solubility and metabolic stability. [1] tetrahydro_ring->core Positions 4, 6, 7

Caption: Key modification points on the 5-phenyl-tetrahydroindazole scaffold influencing SAR. (Image of core structure is illustrative).

N1-Position: The Gateway to Selectivity

The substituent at the N1-position of the pyrazole ring plays a pivotal role in determining both the potency and selectivity of the compound.

  • Aromatic and Heteroaromatic Groups: For kinase inhibitors, the N1-position is frequently substituted with aromatic or heteroaromatic rings, such as phenyl or pyridyl groups.[3] These moieties can form crucial interactions within the ATP-binding pocket of kinases. The choice of the aromatic system and its substitution pattern can steer the compound's selectivity towards specific kinase families.

  • Alkyl Groups: Simple alkyl groups at N1 can be used to fine-tune physicochemical properties like solubility and lipophilicity.[4] In the context of sigma receptor ligands, for instance, a propyl group at N1 was found to be compatible with high-affinity binding.[4]

C3-Position: The Warhead for Target Engagement

The C3-position is a versatile handle for introducing functional groups that directly interact with the target protein.

  • Carboxamides: A common modification at C3 is the introduction of a carboxamide group. This functional group can act as both a hydrogen bond donor and acceptor, forming key interactions with amino acid residues in the target's binding site. The nature of the amine component of the carboxamide offers a rich area for diversification to optimize potency and selectivity.[4][5]

The 5-Phenyl Group: A Key Anchor

The phenyl group at the C5-position is a defining feature of this scaffold and typically serves as a crucial hydrophobic anchor.

  • Substitutions on the Phenyl Ring: The electronic properties of the 5-phenyl ring can be modulated by introducing electron-donating or electron-withdrawing substituents. These modifications can influence the overall electron distribution of the molecule and impact its binding affinity. For instance, in the development of sigma-2 receptor ligands based on a tetrahydroindazole core, various substitutions on a benzyl group (analogous to the 5-phenyl group's role) were explored to optimize interactions.[4]

The Tetrahydro Ring: Modulating Physicochemical Properties

The saturated cyclohexane portion of the scaffold offers opportunities to influence the compound's three-dimensional shape and physicochemical properties.

  • Stereochemistry: The chiral center at C5 introduces the possibility of stereoisomers. The absolute stereochemistry at this position can have a profound impact on biological activity, as one enantiomer may fit more favorably into a chiral binding pocket than the other.

  • Substituents on the Ring: Introduction of substituents on the C4, C6, and C7 positions can affect the compound's solubility, metabolic stability, and overall conformation. For example, gem-dimethyl substitution at the C6-position has been utilized in the development of Interleukin-2 inducible T-cell kinase (ITK) inhibitors to improve pharmaceutical properties.[5]

Biological Activities and Therapeutic Potential

Derivatives of the tetrahydroindazole scaffold have demonstrated a wide range of biological activities, highlighting their therapeutic potential across various disease areas.

Biological Target Therapeutic Area Key SAR Insights Reference
Cyclin-Dependent Kinase 2 (CDK2)CancerModifications at the C7 position of the tetrahydro ring with chloro- or azido-groups showed similar activity to the parent compound.[3]
Interleukin-2 Inducible T-cell Kinase (ITK)Inflammatory DisordersLipophilic substituents on a pyrazole moiety attached to the tetrahydroindazole core were identified to occupy a selectivity pocket.[5]
Sigma-2 ReceptorNeurological Disorders, CancerDibasic amines at the C5-position of the tetrahydroindazole significantly improved potency and selectivity.[6]
Mycobacterium tuberculosis (MTB)Infectious DiseaseSpecific substitutions on the tetrahydroindazole scaffold led to potent inhibitors of MTB with low micromolar activity.[1]

Conclusion and Future Perspectives

The 5-phenyl-tetrahydroindazole scaffold represents a promising framework for the development of novel therapeutic agents. Its synthetic accessibility and the numerous points for chemical modification allow for a detailed exploration of the structure-activity landscape. The insights gained from studies on related tetrahydroindazole derivatives targeting kinases, CNS receptors, and infectious agents provide a solid foundation for the rational design of new compounds based on this core. Future efforts in this area should focus on leveraging computational modeling to predict optimal substitution patterns and employing advanced synthetic methodologies to access novel chemical space. A deeper understanding of the three-dimensional SAR, particularly the influence of stereochemistry at the C5-position, will be crucial in unlocking the full therapeutic potential of this versatile scaffold.

References

  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. (2014, July 10). PubMed. Retrieved February 27, 2026, from [Link]

  • Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. (n.d.). Northwestern University. Retrieved February 27, 2026, from [Link]

  • Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands. (2019). SciSpace. Retrieved February 27, 2026, from [Link]

  • Gaikwad, et al. (2022). In silico design, synthesis and biological evaluation of novel effective phenyl, indole, 3, 4-dimethyl substituted 4, 5, 6, 7- tetrahydro-1H-indazole derivatives. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 7670-7681.
  • Identification, Synthesis, and Pharmacological Evaluation of Tetrahydroindazole Based Ligands as Novel Antituberculosis Agents. (2009, December 10). ACS Publications. Retrieved February 27, 2026, from [Link]

  • Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. (2022, July 23). Biosciences Biotechnology Research Asia. Retrieved February 27, 2026, from [Link]

Sources

Physicochemical characteristics of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol

Abstract

The 4,5,6,7-tetrahydro-2H-indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and herbicidal properties.[1][2] The successful progression of any new chemical entity from discovery to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This guide provides a comprehensive framework for the physicochemical characterization of a novel derivative, 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol. While experimental data for this specific molecule is not extensively available in public literature[3], this document outlines the essential experimental protocols and theoretical considerations necessary for its complete profiling, thereby serving as a blueprint for researchers in drug discovery and development.

Synthesis and Structural Elucidation

A robust physicochemical characterization begins with the unambiguous synthesis and structural confirmation of the target compound.

Proposed Synthesis

Based on established methodologies for related tetrahydroindazole derivatives, a plausible synthetic route for 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol involves a multi-step process. A common approach is the condensation of a substituted cyclohexanone with hydrazine or a hydrazine derivative.[1]

DOT Script for Proposed Synthesis Workflow

cluster_synthesis Proposed Synthesis Workflow A Starting Materials: 3-phenylcyclohexanone and Hydrazine Hydrate B Cyclocondensation Reaction A->B Reaction C Purification (e.g., Recrystallization, Column Chromatography) B->C Crude Product D Structural Confirmation C->D Purified Compound E Physicochemical Characterization D->E Confirmed Structure

Caption: A logical workflow for the synthesis, purification, and characterization of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol.

Structural Elucidation: A Multi-technique Approach

Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for determining the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, as well as multiplets for the diastereotopic methylene protons of the tetrahydro-indazole core. The chemical shifts and coupling constants will be crucial for confirming the connectivity of the molecule.

  • ¹³C NMR: The carbon NMR spectrum will provide evidence for the number of unique carbon environments, including signals for the aromatic carbons, the aliphatic carbons of the cyclohexene ring, and the carbons of the indazole core.

1.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Functional GroupExpected Absorption Range (cm⁻¹)
O-H (hydroxyl)3200-3600 (broad)
N-H (indazole)3100-3500
C-H (aromatic)3000-3100
C-H (aliphatic)2850-3000
C=C (aromatic)1400-1600

Table 1: Predicted IR absorption ranges for key functional groups in 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol.[4]

1.2.3. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For C₁₃H₁₄N₂O, the expected monoisotopic mass is approximately 214.1106 g/mol .[3]

Core Physicochemical Properties

The following properties are fundamental to understanding the drug-like potential of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol.

Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption and erratic dose-response relationships.

Experimental Protocol: Equilibrium Shake-Flask Method

  • Preparation: An excess of the crystalline compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Acidity Constant (pKa)

The pKa value indicates the extent of ionization of a molecule at a given pH. This is crucial as ionization state affects solubility, permeability, and receptor binding. The 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol molecule has both acidic (hydroxyl group) and potentially basic (indazole nitrogens) centers.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode.

  • Data Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

DOT Script for Physicochemical Property Determination Workflow

cluster_physchem Physicochemical Profiling Workflow Start Purified Compound Solubility Aqueous Solubility (Shake-Flask) Start->Solubility pKa Acidity Constant (pKa) (Potentiometric Titration) Start->pKa LogP Lipophilicity (LogP) (Shake-Flask) Start->LogP Data Integrated Physicochemical Profile Solubility->Data pKa->Data LogP->Data

Caption: A workflow for the experimental determination of key physicochemical properties.

Lipophilicity (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key factor in its ability to cross cell membranes. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[5]

Experimental Protocol: Shake-Flask Method

  • System Preparation: n-Octanol and a buffered aqueous solution (pH 7.4) are mutually saturated by vigorous mixing followed by separation.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken until equilibrium is reached.

  • Phase Separation: The mixture is allowed to settle, and the two phases are carefully separated.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

For ionizable compounds, the distribution coefficient (LogD) at a specific pH is often more relevant. The protocol is the same, but the pH of the aqueous buffer is strictly controlled.[6]

Predicted Physicochemical Properties

In the absence of experimental data, computational models provide valuable initial estimates.

PropertyPredicted ValueMethodSignificance
Molecular Weight 214.26 g/mol -Adherence to Lipinski's Rule of Five
XlogP 2.2ComputationalIndicates good lipophilicity for membrane permeability[3][7]
Hydrogen Bond Donors 2-Influences solubility and membrane transport
Hydrogen Bond Acceptors 2-Influences solubility and target binding

Table 2: Computationally predicted physicochemical properties of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol.

Conclusion

A comprehensive understanding of the physicochemical characteristics of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol is paramount for its rational development as a potential therapeutic agent. The experimental and theoretical framework presented in this guide provides a clear path for researchers to generate the critical data needed to assess its drug-like properties. By systematically evaluating solubility, pKa, and lipophilicity, alongside thorough structural confirmation, drug development professionals can make informed decisions, ultimately accelerating the journey from a promising molecule to a potential new medicine.

References

  • Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. (n.d.).
  • (E)-5-(4-Methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one. (2022). IUCrData, 7(3).
  • 5-phenyl-4,5,6,7-tetrahydro-2h-indazol-3-ol. (n.d.). PubChemLite.
  • Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. (2025). Journal of Heterocyclic Chemistry.
  • (E)-5-(4-Chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis. (2021). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1133–1138.
  • New 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives as paddy field herbicides. (2005). Pest Management Science, 61(5), 453-458.
  • Prediction of logP for Pt(II) and Pt(IV) complexes: comparison of statistical and quantum-chemistry. (n.d.).
  • Table of Characteristic IR Absorptions. (n.d.).
  • In-Depth Technical Guide: Physicochemical Properties of 3-Amino-4,5,6,7-tetrahydro-1H-indazole. (n.d.). Benchchem.
  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (n.d.). ACD/Labs.
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences.

Sources

The 4,5,6,7-Tetrahydro-2H-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4,5,6,7-tetrahydro-2H-indazole core is a recognized "privileged structure" in medicinal chemistry, forming the foundation for a multitude of biologically active compounds.[1][2] Its unique three-dimensional conformation and synthetic tractability have established it as a versatile scaffold for the development of novel therapeutics targeting a wide array of diseases. This guide provides a comprehensive technical overview of the 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol scaffold and its derivatives, focusing on its synthesis, chemical properties, and extensive applications in drug discovery. We will delve into the structure-activity relationships (SAR) that govern its biological effects and present detailed protocols for its synthesis and bio-evaluation, offering valuable insights for researchers in the field.

Introduction: The Allure of the Tetrahydroindazole Core

The indazole ring system, a fusion of benzene and pyrazole rings, has long captured the attention of medicinal chemists due to its presence in numerous compounds with significant pharmacological properties.[1][3] The partially saturated version, the 4,5,6,7-tetrahydro-2H-indazole, offers distinct advantages. The non-aromatic cyclohexene ring introduces a three-dimensional character that allows for more specific and high-affinity interactions with biological targets compared to its planar aromatic counterpart. This structural feature is crucial for modulating protein-protein interactions and fitting into complex enzyme active sites.

The general structure of 4,5,6,7-tetrahydro-2H-indazole is characterized by a fused pyrazole and cyclohexene ring system. The numbering of the atoms follows standard IUPAC nomenclature, with the nitrogen atoms of the pyrazole ring at positions 1 and 2. The tautomeric nature of the pyrazole ring, particularly the proton on the nitrogen, allows for the existence of 1H- and 2H-isomers, which can significantly influence the molecule's biological activity and pharmacokinetic properties. The "3-ol" substitution introduces a hydroxyl group, a key hydrogen bond donor and acceptor, which can be crucial for target engagement. The "5-phenyl" substitution adds a bulky aromatic group, which can be involved in hydrophobic and pi-stacking interactions within a binding pocket.

Synthetic Strategies: Building the Core

The construction of the 4,5,6,7-tetrahydro-2H-indazol-3-ol scaffold can be achieved through several synthetic routes, with the most common being the condensation of a 1,3-cyclohexanedione derivative with a hydrazine.

A general and efficient method involves a one-pot, two-step synthesis.[1][4] The initial step is the construction of a substituted cyclohexanone ring, which is then cyclized with hydrazine to form the tetrahydroindazole core.[4]

Example Synthetic Protocol: Synthesis of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol

This protocol is a representative example and may require optimization for specific substrates.

Step 1: Synthesis of 2-acetyl-5-phenyl-cyclohexane-1,3-dione

  • To a solution of 5-phenyl-cyclohexane-1,3-dione (1 equivalent) in an appropriate solvent such as ethanol, add a base like sodium ethoxide (1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add acetyl chloride (1.2 equivalents) dropwise to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-acetyl-5-phenyl-cyclohexane-1,3-dione.

Step 2: Cyclization to form 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol

  • Dissolve 2-acetyl-5-phenyl-cyclohexane-1,3-dione (1 equivalent) in a suitable solvent like ethanol or acetic acid.

  • Add hydrazine hydrate (1.5 equivalents) to the solution.

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature, which may cause the product to precipitate.

  • Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum to yield 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol.

Synthesis_Workflow cluster_step1 Step 1: Cyclohexanedione Acylation cluster_step2 Step 2: Indazole Formation 5-phenyl-cyclohexane-1,3-dione 5-phenyl-cyclohexane-1,3-dione Acylation Acylation 5-phenyl-cyclohexane-1,3-dione->Acylation Base (NaOEt) Base (NaOEt) Base (NaOEt)->Acylation Acetyl_chloride Acetyl_chloride Acetyl_chloride->Acylation 2-acetyl-5-phenyl-cyclohexane-1,3-dione 2-acetyl-5-phenyl-cyclohexane-1,3-dione Acylation->2-acetyl-5-phenyl-cyclohexane-1,3-dione Cyclization Cyclization 2-acetyl-5-phenyl-cyclohexane-1,3-dione->Cyclization Hydrazine_hydrate Hydrazine_hydrate Hydrazine_hydrate->Cyclization 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol Cyclization->5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol

Caption: Synthetic workflow for 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol.

Chemical Space and Derivatization Potential

The 4,5,6,7-tetrahydro-2H-indazole scaffold offers multiple points for chemical modification, allowing for the generation of large and diverse compound libraries for high-throughput screening.

  • N1 and N2 Positions: The nitrogen atoms of the pyrazole ring can be alkylated or arylated to modulate the compound's physicochemical properties, such as solubility and metabolic stability.[5][6] The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions.

  • Position 3: The hydroxyl group at the C3 position can be functionalized to form ethers, esters, or other derivatives, which can act as prodrugs or improve target binding.

  • Position 5: The phenyl group at the C5 position can be substituted with various functional groups to explore structure-activity relationships. Electron-donating and electron-withdrawing groups can be introduced to fine-tune the electronic properties of the molecule.

  • Cyclohexene Ring: The saturated ring can also be modified, although this is less common. Introduction of substituents or altering the ring size can impact the overall conformation of the scaffold.

Biological Targets and Therapeutic Applications

Derivatives of the 4,5,6,7-tetrahydro-2H-indazole scaffold have been reported to exhibit a wide range of biological activities, highlighting its potential in treating various diseases.

Biological Target/ActivityTherapeutic AreaKey Findings
Kinase Inhibition Oncology, InflammationPotent and selective inhibitors of kinases such as Interleukin-2 inducible T-cell kinase (ITK) have been developed, showing promise in treating inflammatory disorders like asthma.[7]
Anti-inflammatory and Analgesic Inflammation, PainSeveral derivatives have demonstrated significant anti-inflammatory and analgesic effects in preclinical models.[4]
Antimicrobial Infectious DiseasesSome compounds have shown promising activity against various bacterial and fungal strains.[4]
Herbicidal Activity AgrochemicalsCertain derivatives have been developed as effective and selective herbicides for agricultural use.[8]
Sigma-2 Receptor Ligands Neurology, OncologyTetrahydroindazole-based compounds have been identified as potent and selective ligands for the sigma-2 receptor, which is implicated in various neurological disorders and cancers.[9][10]
Calcium-Release Activated Calcium (CRAC) Channel Blockers ImmunologyIndazole-3-carboxamides have been identified as potent CRAC channel blockers, which could be beneficial in treating mast cell-mediated diseases.[11]
Dihydroorotate Dehydrogenase (DHODH) Inhibitors Oncology, ImmunologyTetrahydroindazoles have been optimized as inhibitors of human DHODH, an enzyme involved in pyrimidine biosynthesis and a target for cancer and autoimmune diseases.[12]
Featured Application: Inhibition of Interleukin-2 Inducible T-cell Kinase (ITK)

ITK is a crucial enzyme in the T-cell signaling pathway and a validated target for inflammatory diseases.[7] Structure-guided drug design has led to the development of potent and selective tetrahydroindazole-based ITK inhibitors.[7] X-ray crystallography has been instrumental in understanding the binding mode of these inhibitors and guiding further optimization of their potency and selectivity.[7]

ITK_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylation ITK ITK LAT_SLP76->ITK Recruitment & Activation PLCg1 PLCγ1 ITK->PLCg1 Phosphorylation Downstream Downstream Signaling (Ca2+ flux, NF-κB, etc.) PLCg1->Downstream Inhibitor Tetrahydroindazole Inhibitor Inhibitor->ITK Inhibition

Caption: Simplified ITK signaling pathway and the point of intervention by tetrahydroindazole inhibitors.

Structure-Activity Relationship (SAR) Insights

The biological activity of tetrahydroindazole derivatives is highly dependent on the nature and position of substituents. SAR studies are crucial for optimizing lead compounds into clinical candidates.[13]

  • N-Substitution: The position of the substituent on the pyrazole nitrogen (N1 vs. N2) can dramatically affect activity. For instance, in some series, N1-substituted compounds are more active than their N2 counterparts.

  • C3-Substituent: The nature of the group at the C3 position is often critical for target engagement. For example, in the case of CRAC channel blockers, a specific carboxamide at C3 was found to be essential for activity.[11]

  • C5-Substituent: The substituent at the C5 position often plays a key role in modulating potency and selectivity by interacting with specific pockets in the target protein.

Pharmacokinetics and Drug-like Properties

Beyond target affinity, the successful development of a drug candidate requires favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).[14][15]

  • Metabolic Stability: The tetrahydroindazole core can be susceptible to metabolism, particularly oxidation of the saturated ring.[12] Medicinal chemists often employ strategies such as introducing blocking groups or altering substituents to improve metabolic stability. In vitro assays using liver microsomes or hepatocytes are standard for assessing metabolic stability.[16][17]

  • Solubility: The solubility of tetrahydroindazole derivatives can be a challenge, especially for highly lipophilic compounds. Strategies to improve solubility include the introduction of polar functional groups or formulation approaches.

  • Protein Binding: High plasma protein binding can impact the free drug concentration and thus its efficacy. This is an important parameter to evaluate during lead optimization.[16]

Conclusion and Future Perspectives

The 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol scaffold and its broader class of derivatives represent a highly promising area of medicinal chemistry. The synthetic accessibility of this core, combined with its diverse biological activities, ensures its continued relevance in the quest for novel therapeutics. Future research will likely focus on exploring new biological targets, leveraging computational methods for rational drug design, and developing derivatives with improved pharmacokinetic profiles. The versatility of the tetrahydroindazole scaffold suggests that it will remain a valuable tool for drug discovery for years to come.

References

  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry.
  • Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. PubMed.
  • Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives.
  • Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and
  • Indazole From Natural Resources And Biological Activity.
  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.
  • Development of Tetrahydroindazole‐Based Potent and Selective Sigma‐2 Receptor Ligands. SciSpace.
  • New 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives as paddy field herbicides. PubMed.
  • Structural and Activity Profile Rel
  • Different biological activities reported with Indazole derivatives.
  • Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. Europe PMC.
  • Structure Activity Rel
  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activ
  • Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclizati. Beilstein Journal of Organic Chemistry.
  • 2H-Indazole synthesis. Organic Chemistry Portal.
  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. PubMed.
  • 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5H)-ones: Synthesis and Biological Activity.
  • PHARMACOKINETIC CONSIDERATIONS IN DRUG DEVELOPMENT: A REVIEW. History of Medicine.
  • Exploring New Avenues In Drug Discovery And Development Insight Into Pharmacokinetics And Pharmacodynamics. Journal of Applied Bioanalysis.
  • Drug Metabolism & Pharmacokinetics in Drug Discovery: A Primer for Bioanalytical Chemists, Part I.

Sources

Molecular Weight and Formula Analysis of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, the precise structural elucidation of heterocyclic scaffolds is non-negotiable. 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol (CAS: 1334148-99-0) is a complex bicyclic building block characterized by a saturated tetrahydroindazole core and a phenyl substitution at the C5 position.

This whitepaper provides an in-depth technical framework for the molecular weight and formula analysis of this compound. As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting. Instead, we will explore the causality behind analytical choices—such as overcoming tautomeric ambiguity—and establish a self-validating analytical system using orthogonal High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) workflows.

Structural Elucidation and the Tautomeric Challenge

Before initiating any analytical workflow, one must understand the intrinsic chemical behavior of the analyte. The molecular formula for 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol is C13H14N2O , yielding a theoretical monoisotopic mass of 214.11061 Da and an average molecular weight of 214.26 g/mol .

The Causality of Tautomerism in Analytical Detection

A critical challenge in analyzing indazol-3-ol derivatives is their inherent keto-enol tautomerism. In solution, the 2H-indazol-3-ol (enol) form exists in a dynamic equilibrium with its lactam counterpart, 1,2-dihydro-3H-indazol-3-one (keto) .

This equilibrium dictates our experimental approach:

  • Mass Spectrometry (MS): The basicity of the pyrazole nitrogen in the enol form readily accepts a proton, making Positive Electrospray Ionization (ESI+) highly efficient. Conversely, the hydroxyl/carbonyl moiety allows for facile deprotonation in ESI- mode.

  • Database Representation: Chemical databases often represent this compound using the SMILES string for the keto form (C1CC2=C(CC1C3=CC=CC=C3)C(=O)NN2) due to the thermodynamic stability of the hexahydroindazol-3-one structure in silico . Therefore, orthogonal NMR is required to determine the dominant solution-state structure.

The Self-Validating Analytical Workflow

A robust analytical protocol cannot rely on a single point of failure. The methodologies described below form a self-validating system . HRMS provides the elemental "parts list" (C13H14N2O) by filtering out mathematically impossible formulas via mass defect analysis. However, MS cannot distinguish between structural isomers. NMR acts as the orthogonal validator, providing the "wiring diagram" (connectivity). If the proton integration in the 1H NMR does not equal 14, or if the carbon environments in the 13C NMR do not equal 13, the HRMS formula is immediately flagged for re-evaluation.

Workflow Prep Sample Preparation (Solubilization in MeOH/H2O) LCHRMS LC-HRMS Analysis (Orbitrap / Q-TOF) Prep->LCHRMS 1 µL Injection NMR 1D/2D NMR Spectroscopy (Connectivity & Tautomerism) Prep->NMR 5 mg in DMSO-d6 MassAcq Exact Mass Acquisition (m/z 215.1179 [M+H]+) LCHRMS->MassAcq ESI (+/-) FormGen Isotopic Pattern & Formula (C13H14N2O) MassAcq->FormGen Mass Defect < 5 ppm Confirm Verified Molecular Identity (MW: 214.26 g/mol) FormGen->Confirm Formula Match NMR->Confirm Structural Match

Fig 1: Orthogonal LC-HRMS and NMR workflow for molecular weight and formula verification.

Step-by-Step Methodologies

Protocol A: LC-HRMS Exact Mass Determination

The determination of exact mass relies on mass defect filtering—a technique that leverages the nuclear binding energy differences of specific elements to mathematically exclude false-positive formulas .

  • Sample Preparation: Dissolve 1.0 mg of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol in 1 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol and Water containing 0.1% Formic Acid (for ESI+).

  • Chromatographic Separation: Inject 1 µL onto a C18 reverse-phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Utilize a gradient elution from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min to ensure the analyte is separated from any synthesis impurities.

  • HRMS Acquisition: Utilize an Orbitrap or Q-TOF mass spectrometer. Calibrate the instrument to achieve a mass accuracy of < 2 ppm. Acquire full scan data (m/z 100–1000) at a resolving power of at least 70,000 (FWHM at m/z 200).

  • Formula Generation & Mass Defect Analysis: Extract the monoisotopic peak. For the [M+H]+ adduct, the theoretical exact mass is 215.11789 m/z . Apply a heuristic mass defect filter with a tolerance of ±5 ppm. The software will calculate the fractional mass (+0.11789 Da) and, utilizing the Nitrogen Rule (even mass for 2 nitrogens) and isotopic abundance (A+1 peak for 13C), definitively output the formula C13H14N2O .

Protocol B: NMR Structural & Tautomeric Validation

While HRMS confirms the formula, NMR is deployed to confirm the connectivity and the specific tautomeric state.

  • Sample Preparation (Solvent Causality): Dissolve 5–10 mg of the compound in 600 µL of deuterated dimethyl sulfoxide (DMSO-d6). Why DMSO-d6? In protic solvents like Methanol-d4, labile protons (-OH, -NH) undergo rapid chemical exchange with the solvent, erasing their signals. DMSO-d6 acts as a strong hydrogen-bond acceptor, locking these labile protons in place and allowing us to observe the specific tautomeric state via 1H NMR.

  • 1H NMR Acquisition: Acquire spectra at 400 MHz or 600 MHz. Verify the integration of 14 protons:

    • Aromatic Region (~7.1–7.4 ppm): Multiplet integrating to 5 protons (phenyl ring).

    • Aliphatic Region (~1.5–3.0 ppm): Complex multiplets integrating to 7 protons corresponding to the saturated tetrahydroindazole ring.

    • Heteroatom Region (>9.0 ppm): Look for broad singlets corresponding to the -OH and -NH protons (if in the enol form) or two -NH protons (if in the keto lactam form).

  • 13C and 2D NMR (HSQC/HMBC): Acquire 13C spectra to confirm exactly 13 distinct carbon environments. The C3 carbon will resonate significantly downfield (~155–160 ppm), characteristic of the oxygen-bound enol/keto carbon. Use HMBC to trace the 3-bond coupling from the C5-phenyl protons to the tetrahydroindazole core, validating the exact substitution position.

Quantitative Data Summaries

To facilitate rapid reference during data processing, the theoretical physicochemical properties and expected HRMS adducts are summarized below.

Table 1: Physicochemical & Structural Properties
ParameterValue
Chemical Name 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol
CAS Registry Number 1334148-99-0
Molecular Formula C13H14N2O
Monoisotopic Mass 214.11061 Da
Average Molecular Weight 214.26 g/mol
SMILES (Keto Tautomer) C1CC2=C(CC1C3=CC=CC=C3)C(=O)NN2
InChIKey YICCKRIEQALKQJ-UHFFFAOYSA-N
Table 2: HRMS Exact Mass & Adduct Profiling

Note: Values are calculated based on the exact monoisotopic mass of 214.11061 Da. A mass tolerance window of < 5 ppm should be applied during experimental acquisition.

Ionization ModeAdduct TypeTheoretical m/zMass Defect (Fractional Mass)
ESI (+) [M+H]+215.11789+0.11789
ESI (+) [M+Na]+237.09983+0.09983
ESI (+) [M+NH4]+232.14443+0.14443
ESI (-) [M-H]-213.10333+0.10333
ESI (-) [M+CH3COO]-273.12446+0.12446

References

  • PubChemLite Database. "5-phenyl-4,5,6,7-tetrahydro-2h-indazol-3-ol (CID 54594362)". National Center for Biotechnology Information / University of Luxembourg. URL: [Link]

  • Pleil, J.D., Stiegel, M.A., & Madden, M.C. "Trends in the application of high-resolution mass spectrometry for human biomonitoring: An analytical primer to studying the environmental chemical space of the human exposome". Journal of Breath Research, 2016. URL: [Link]

A Technical Guide to Identifying Protein Targets for 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol: An Integrated Computational and Experimental Approach

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the protein targets of the novel compound 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol. The indazole core is recognized as a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide range of pharmacological activities, including the inhibition of protein kinases and other critical cellular enzymes.[1][2][3] Given the therapeutic potential of this chemical class, a robust and systematic approach to target deconvolution is paramount for understanding its mechanism of action, predicting potential off-target effects, and accelerating its path toward clinical application.

This document eschews a rigid template, instead presenting a logical, field-proven workflow that begins with cost-effective computational predictions and progresses to rigorous experimental validation. Each section explains not only the "how" but also the critical "why" behind methodological choices, ensuring a self-validating and scientifically sound investigation.

Part 1: In Silico Target Prediction — Generating Actionable Hypotheses

The initial phase of any target identification campaign should leverage computational methods to narrow the vast search space of the human proteome.[4][5] These in silico techniques are cost-effective, rapid, and can generate high-quality hypotheses to guide subsequent, resource-intensive wet-lab experiments. Our strategy employs a dual approach, combining ligand-based and structure-based methods to build a consensus prediction.

Ligand-Based Target Prediction

Causality: The principle of molecular similarity is a cornerstone of medicinal chemistry: molecules with similar structures often exhibit similar biological activities. Ligand-based methods exploit this by comparing our query compound, 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol, against vast databases of known bioactive molecules.

Workflow:

  • Input: The 2D structure of the query molecule is submitted to a prediction server.

  • Algorithm: The server calculates chemical fingerprints (e.g., molecular fragments, topological features) and compares them to a library of annotated compounds with known protein targets.[6]

  • Output: A ranked list of potential protein targets is generated, based on the statistical significance of the similarity match.

Recommended Tool: SwissTargetPrediction is a robust, well-validated web server for this purpose.[6] It compares the query against a library of over 280,000 active compounds to predict targets across multiple species.

Structure-Based Target Prediction (Molecular Docking)

Causality: This method moves from 2D similarity to 3D complementarity. Molecular docking computationally models the "handshake" between a ligand and a potential protein target, predicting the preferred binding orientation and estimating the strength of the interaction.[7] It is particularly useful for prioritizing targets identified through ligand-based methods or for exploring specific protein families known to bind indazole scaffolds, such as protein kinases.[3][8]

Workflow:

  • Target Selection: A 3D structure of a potential protein target is obtained from the Protein Data Bank (PDB). Based on literature for similar indazole compounds, a relevant kinase like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or a non-receptor tyrosine kinase would be a logical starting point.[1][9]

  • Preparation: Both the protein (receptor) and the ligand (5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol) are prepared by adding hydrogen atoms, assigning charges, and defining the binding site (the "docking box").

  • Simulation: A docking algorithm, such as AutoDock Vina, systematically samples different conformations of the ligand within the binding site and scores them based on a force field that approximates binding affinity.[10][11]

  • Analysis: The results are analyzed to identify the most stable binding pose and its corresponding binding energy score. Lower binding energy values typically indicate a stronger, more favorable interaction.[7]

The following diagram illustrates the integrated computational workflow.

G cluster_0 In Silico Prediction Workflow cluster_1 Ligand-Based Approach cluster_2 Structure-Based Approach mol Query Molecule (5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol) swiss SwissTargetPrediction Server mol->swiss dock Molecular Docking (AutoDock Vina) mol->dock db Bioactive Ligand Database swiss->db Similarity Search rank1 Ranked Target List (Ligand Similarity) swiss->rank1 pdb Select Target PDB (e.g., Kinase, Orai1) pdb->dock rank2 Ranked Target List (Docking Score) dock->rank2 consensus Consensus Target List (Hypothesis Generation) rank1->consensus rank2->consensus wetlab Proceed to Experimental Validation consensus->wetlab

Caption: Integrated computational workflow for target hypothesis generation.
Protocol 1: Molecular Docking using AutoDock Vina and UCSF Chimera

This protocol provides a step-by-step guide for docking 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol into a hypothetical protein target.

  • Molecule Preparation:

    • Protein: Download the 3D structure of the target protein from the RCSB PDB (e.g., PDB ID: 1C8K).[12] Open the file in UCSF Chimera. Remove water molecules, co-crystallized ligands, and any non-essential chains. Add hydrogens to the protein (Tools -> Structure Editing -> AddH). Save the cleaned protein as a .pdb file.

    • Ligand: Obtain the 3D structure of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol from a database like PubChem (if available) or build it using chemical drawing software and energy-minimize it.[11] Open the ligand file in Chimera.

  • File Conversion for AutoDock:

    • Use AutoDock Tools (ADT) to convert the prepared protein (.pdb) and ligand (.pdb) files into the required .pdbqt format. This step adds Gasteiger charges and defines rotatable bonds.[13]

  • Define the Binding Site (Grid Box):

    • In ADT, load the protein .pdbqt file.

    • Select Grid -> Grid Box. A box will appear around the protein.

    • Position and resize this box to encompass the known or predicted active site of the protein. The dimensions should be large enough to allow the ligand to rotate freely but small enough to focus the search.[13]

    • Save the grid parameter file (.gpf).

  • Run AutoDock Vina:

    • Create a configuration file (e.g., conf.txt) specifying the paths to the receptor, ligand, and the coordinates of the grid box.

    • Execute AutoDock Vina from the command line: vina --config conf.txt --log results.log.[10]

  • Analyze Results:

    • Vina will output a .pdbqt file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

    • Visualize the output file in UCSF Chimera or PyMOL along with the protein structure to inspect the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts).[10][12]

Part 2: Experimental Target Identification and Validation

While computational methods provide hypotheses, empirical evidence is required for definitive target validation.[14][15] This section outlines a multi-tiered experimental cascade designed to first broadly identify binding partners and then rigorously confirm the interaction with high specificity and in a physiologically relevant context.

Affinity Chromatography-Mass Spectrometry (AC-MS)

Causality: This is a classic "fishing" experiment.[16] The small molecule is used as "bait" to pull its binding partners out of a complex biological mixture, such as a cell lysate. The captured proteins are then identified using mass spectrometry. This is an unbiased approach to discover novel, unexpected targets.[17][18]

Workflow:

  • Probe Synthesis: The compound is chemically modified to attach a linker at a position non-essential for its activity, which is then coupled to a solid support like agarose beads.[19]

  • Incubation: The "baited" beads are incubated with a cell or tissue lysate.

  • Pulldown & Wash: Proteins that bind to the compound remain attached to the beads. A series of wash steps are performed to remove non-specific binders.

  • Elution & Identification: The specifically bound proteins are eluted from the beads and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Surface Plasmon Resonance (SPR) — Quantifying Direct Binding

Causality: After identifying potential targets via AC-MS, it is crucial to confirm a direct interaction and quantify its kinetics. SPR is a label-free, real-time biophysical technique that precisely measures the binding and dissociation between two molecules.[20][21]

Workflow:

  • Immobilization: A purified candidate protein (the "ligand" in SPR terms) is immobilized on a gold-plated sensor chip.

  • Injection: The small molecule (the "analyte") is flowed over the chip surface at various concentrations.

  • Detection: Binding of the analyte to the immobilized protein causes a change in the refractive index at the surface, which is detected by the instrument and plotted on a sensorgram (response vs. time).[22]

  • Kinetic Analysis: From the sensorgram, key kinetic parameters are calculated:

    • Association rate (k_on): How quickly the compound binds to the target.

    • Dissociation rate (k_off): How quickly the compound releases from the target.

    • Equilibrium dissociation constant (K_D): A measure of binding affinity (K_D = k_off / k_on). A lower K_D value signifies a higher binding affinity.

ParameterDescriptionExample ValueImplication
k_on (M⁻¹s⁻¹) Association Rate Constant1 x 10⁵Rate of complex formation
k_off (s⁻¹) Dissociation Rate Constant1 x 10⁻³Stability of the complex (lower is more stable)
K_D (nM) Equilibrium Dissociation Constant10High affinity binding (potent interaction)
Table 1: Example quantitative data obtained from an SPR experiment.
Cellular Thermal Shift Assay (CETSA) — Confirming Target Engagement in Cells

Causality: The ultimate proof of a drug's mechanism is showing that it binds its intended target within the complex milieu of a living cell. CETSA is a powerful method based on the principle of ligand-induced thermal stabilization.[23][24] When a small molecule binds to its target protein, the resulting complex is often more resistant to heat-induced unfolding and aggregation.[25]

Workflow:

  • Treatment: Intact cells are treated with either the compound or a vehicle control (e.g., DMSO).

  • Heat Challenge: The treated cells are heated across a range of temperatures.

  • Lysis & Separation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble fraction by centrifugation.

  • Quantification: The amount of soluble target protein remaining at each temperature is quantified, typically by Western Blot or mass spectrometry. A positive result is observed as a "shift" in the melting curve to higher temperatures in the compound-treated samples compared to the control.[26]

The diagram below outlines the experimental validation cascade.

G cluster_0 Experimental Validation Workflow cluster_1 Unbiased Identification cluster_2 Biophysical Confirmation cluster_3 In-Cell Validation start Consensus Target List (From In Silico) acms Affinity Chromatography- Mass Spectrometry (AC-MS) start->acms hits List of Putative Binding Proteins acms->hits spr Surface Plasmon Resonance (SPR) hits->spr Purify Protein kinetics Direct Binding Confirmed (Affinity & Kinetics Data) spr->kinetics cetsa Cellular Thermal Shift Assay (CETSA) kinetics->cetsa Confirm Top Hit validated Validated Cellular Target cetsa->validated pathway Downstream Pathway Analysis validated->pathway G cluster_0 Hypothetical Signaling Pathway receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B (Validated Target) kinase1->kinase2 Activates tf Transcription Factor kinase2->tf Phosphorylates gene Gene Expression (Proliferation, etc.) tf->gene compound 5-phenyl-4,5,6,7- tetrahydro-2H-indazol-3-ol compound->kinase2 Inhibits

Caption: Example of placing the compound's action into a signaling context.

By inhibiting the validated target (Kinase B), 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol can block the downstream signaling cascade that leads to cellular responses like proliferation. This provides a clear, testable model for its mechanism of action, guiding future efficacy and safety studies.

References

  • Molecular Docking Tutorial. (n.d.).
  • Computational methods revolutionize drug discovery by predicting protein target sites. (2025, November 9).
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • Creative Biolabs. (n.d.). Affinity Chromatography.
  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 18). YouTube.
  • Molecular Docking Experiments. (2022, July 26). Chemistry LibreTexts.
  • Ezzat, A., et al. (2017, October 6). Computational prediction of drug–target interactions using chemogenomic approaches: an empirical survey. Briefings in Bioinformatics.
  • University College London. (n.d.). Target Identification and Validation (Small Molecules).
  • deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery?
  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 7). YouTube.
  • BioAscent. (n.d.). Surface Plasmon Resonance (SPR) & Biophysics.
  • Al-Shaer, M. A., et al. (2019, November 19). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Briefings in Bioinformatics.
  • Nicoya Lifesciences. (2023, April 19). SPR applications in early drug discovery | Alto™ Digital SPR.
  • Almqvist, H., et al. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • Lomenick, B., et al. (2010, November 16). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
  • A Review of Computational Methods for Predicting Drug Targets. (n.d.). PubMed.
  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay.
  • Fragment Screening by Surface Plasmon Resonance. (n.d.). ACS Medicinal Chemistry Letters.
  • ComPuDTIK: Computational Prediction of Drug-Target Interactions in Kinases. (n.d.). IEEE Xplore.
  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification.
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023, October 10). Journal of Biomedical Science.
  • Danaher Life Sciences. (n.d.). Target Identification & Validation in Drug Discovery & Development.
  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024, April 23). RSC Advances.
  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology.
  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022, February 4). Scientific Reports.
  • Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays. (2022, April 7). STAR Protocols.
  • A precise comparison of molecular target prediction methods. (n.d.). Digital Discovery.
  • Affinity-based target identification for bioactive small molecules. (n.d.). RSC Publishing.
  • SwissTargetPrediction. (n.d.). bio.tools.
  • Creative Biolabs. (n.d.). In Silico Target Prediction.
  • Small molecule target identification using photo-affinity chromatography. (2019, March 15). Methods.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). RSC Advances.
  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. (n.d.). University of Cambridge.
  • Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen.
  • In Silico Target Prediction for Small Molecules: Methods and Protocols. (2025, August 10). PDF.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). RSC Advances.
  • Affinity chromatography. (n.d.). Wikipedia.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). RSC Publishing.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). Molecules.
  • 3-Phenyl-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride. (n.d.). Smolecule.
  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2016, November 21).
  • Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. (n.d.).
  • 5-phenyl-4,5,6,7-tetrahydro-2h-indazol-3-ol. (n.d.). PubChemLite.
  • 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity. (n.d.). PubMed.
  • (E)-5-(4-Chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis. (n.d.). Acta Crystallographica Section E.
  • (E)-5-(4-Methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one. (n.d.). Acta Crystallographica Section E.
  • 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, a Benzimidazole Derivative, Inhibits T Cell Proliferation Involving H+/K+-ATPase Inhibition. (n.d.). Molecules.
  • New 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives as paddy field herbicides. (n.d.). PubMed.
  • Development of Tetrahydroindazole‐Based Potent and Selective Sigma‐2 Receptor Ligands. (n.d.). SciSpace.

Sources

Methodological & Application

Application Note & Protocol: A Proposed Method for the Synthesis of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed, step-by-step protocol for the proposed synthesis of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is based on the well-established Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] In this protocol, 4-phenyl-1,3-cyclohexanedione is reacted with hydrazine hydrate. This guide is structured to provide not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for characterization, ensuring a robust and reproducible synthesis.

Introduction and Scientific Background

The indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of therapeutic agents.[3] The 4,5,6,7-tetrahydro-2H-indazole core, in particular, offers a three-dimensional structure that can be valuable for exploring chemical space in drug design. The target molecule, 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol, incorporates a phenyl group that can be further functionalized and a hydroxyl group that can participate in hydrogen bonding, making it an attractive building block for library synthesis.

The synthetic strategy hinges on the reaction between the two carbonyl groups of 4-phenyl-1,3-cyclohexanedione and the two nitrogen nucleophiles of hydrazine. This reaction is a classic and efficient method for constructing the pyrazole ring system.[1][4]

An important structural aspect of the final product is its existence as tautomers: the 3-hydroxy-1H-indazole form and the indazolin-3-one form. Studies on related indazolones have shown that the 3-hydroxy tautomer often predominates, although the equilibrium can be influenced by the solvent and substitution patterns on the ring.[5][6][7] This protocol is expected to yield the 3-hydroxy tautomer as a major product.

Materials and Reagents

Proper handling and safety precautions are paramount for this synthesis, especially when working with hydrazine hydrate.

Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )Key Hazards
4-Phenyl-1,3-cyclohexanedione776-69-2C₁₂H₁₂O₂188.22Assumed irritant; handle with care.[8]
Hydrazine hydrate (~55-64%)7803-57-8H₆N₂O50.06Toxic, Carcinogenic, Corrosive.[9][10][11][12]
Ethanol (200 proof, anhydrous)64-17-5C₂H₅OH46.07Flammable
Glacial Acetic Acid64-19-7C₂H₄O₂60.05Corrosive, Flammable
Ethyl Acetate141-78-6C₄H₈O₂88.11Flammable, Eye Irritant
Hexanes110-54-3C₆H₁₄86.18Flammable, Neurotoxin
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Irritant
Deuterated Chloroform (CDCl₃)865-49-6CDCl₃120.38Irritant, Suspected Carcinogen

Experimental Protocol: Step-by-Step Synthesis

Rationale for Experimental Design

The chosen method is a direct cyclocondensation reaction. Ethanol is selected as the solvent due to its ability to dissolve both reactants and its relatively high boiling point, which allows for sufficient thermal energy to drive the reaction to completion. A catalytic amount of glacial acetic acid is added to protonate a carbonyl oxygen, thereby activating it towards nucleophilic attack by hydrazine and accelerating the reaction rate. The workup procedure is designed to remove the catalyst and any unreacted starting materials, and the purification by recrystallization is a standard and effective method for obtaining pure crystalline products.

Reaction Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Isolation cluster_3 Purification & Characterization A 1. Combine 4-phenyl-1,3-cyclohexanedione and Ethanol in a round-bottom flask. B 2. Add glacial acetic acid (catalyst). A->B C 3. Slowly add hydrazine hydrate dropwise with stirring. B->C D 4. Attach a reflux condenser and heat the mixture to reflux (approx. 80°C). C->D E 5. Monitor reaction progress via TLC (2-4 hours). D->E F 6. Cool the reaction mixture to room temperature. E->F G 7. Reduce solvent volume using a rotary evaporator. F->G H 8. Precipitate the product by adding cold deionized water. G->H I 9. Isolate the crude product by vacuum filtration and wash with cold water. H->I J 10. Recrystallize the crude solid from an ethanol/water or ethyl acetate/hexanes mixture. I->J K 11. Dry the purified product under vacuum. J->K L 12. Characterize the final product (NMR, MS, m.p.). K->L

Caption: Synthetic workflow for 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol.

Detailed Procedure

Safety First: This procedure must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (nitrile or neoprene), is mandatory. Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen; handle with extreme caution.[9][10][11][12]

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-phenyl-1,3-cyclohexanedione (5.0 g, 26.56 mmol).

    • Add 50 mL of anhydrous ethanol to dissolve the dione.

    • Add 3-4 drops of glacial acetic acid to the solution.

    • Carefully and slowly, add hydrazine hydrate (1.33 g, ~1.3 mL of 64% solution, 26.56 mmol, 1.0 eq) dropwise to the stirring solution at room temperature. An exothermic reaction may be observed.

  • Reaction Execution:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle.

    • Maintain the reflux for 2 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting dione spot indicates the reaction is nearing completion.

  • Workup and Isolation:

    • Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

    • Reduce the volume of the solvent to approximately one-third of the original volume using a rotary evaporator.

    • Pour the concentrated mixture into a beaker containing 100 mL of cold deionized water while stirring. A precipitate should form.

    • Continue stirring in an ice bath for 30 minutes to maximize precipitation.

    • Collect the crude solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with two portions of cold deionized water (2 x 20 mL).

  • Purification:

    • Transfer the crude solid to a clean flask for recrystallization. An ethanol/water or ethyl acetate/hexanes solvent system is recommended.

    • Dissolve the crude product in a minimum amount of hot ethanol.

    • Slowly add water dropwise until the solution becomes cloudy. Reheat gently until the solution is clear again.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water (50:50) mixture.

    • Dry the final product in a vacuum oven at 40-50°C to a constant weight.

Trustworthiness: A Self-Validating System

The integrity of this protocol is ensured through multiple checkpoints and characterization steps.

  • Reaction Monitoring: TLC analysis provides a real-time assessment of the reaction's progress, allowing the researcher to confirm the consumption of the starting material before proceeding to the workup.

  • Physical Characterization: A sharp melting point of the recrystallized product is a strong indicator of purity.

  • Spectroscopic Confirmation:

    • ¹H NMR Spectroscopy: The proton NMR spectrum should confirm the structure. Key signals to expect include aromatic protons, diastereotopic methylene protons on the tetrahydro- ring, and a broad singlet for the N-H and O-H protons.

    • ¹³C NMR Spectroscopy: The carbon spectrum will verify the number and type of carbon atoms in the molecule.

    • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the product (C₁₃H₁₄N₂O = 214.26 g/mol ), confirming its elemental composition.

Authoritative Grounding

The fundamental reaction described, the Knorr pyrazole synthesis, is a cornerstone of heterocyclic chemistry, with its reliability documented for over a century.[1] The use of 1,3-dicarbonyl compounds as precursors for pyrazoles is a widely applied and robust method.[2][4][13] The expected tautomeric equilibrium between the indazol-3-ol and indazol-3-one forms is a known phenomenon for this class of compounds, with extensive studies supporting the predominance of the hydroxy form in many cases.[5][6][7]

References

  • Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Hydrazine Hydrate 55%. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). HYDRAZINE HYDRATE MSDS. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Beilstein-Institut. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • MDPI. (2022, September 9). Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • DergiPark. (2015). PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Retrieved from [Link]

  • Chemsrc. (2025, September 28). 4-phenylcyclohexane-1,3-dione | CAS#:776-69-2. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenylcyclohexane-1,3-dione. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The Structures of Indazolin-3-one (=1,2Dihydro3 H -indazol-3-one) and 7-Nitroindazolin-3-one | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Tautomeric forms of 1H-indazol-3-ol. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Succinimide-Linked Indazol-3-ols Derived from Maleimides under Rh(III) Catalysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Supporting Information for One-Pot Synthesis of Carbazoles from Cyclohexanones and Aryl hydrazine Chlorides under Metal-Free Con. Retrieved from [Link]

  • International Journal of PharmTech Research. (2014, November 18). 1, 3-cyclohexanedione and its deriva - RESEARCH ARTICLE. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of cyclohexane-1,3-dione monophenylhydrazone. Retrieved from [Link]

  • Google Patents. (n.d.). US5744648A - Process for the manufacture of 1, 3-cyclohexanedione.
  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

Sources

Accelerated Synthesis of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol via Focused Microwave Irradiation: A Green Chemistry Approach

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the synthesis of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol, a heterocyclic scaffold of significant interest in medicinal chemistry.[1][2] We eschew conventional, time-intensive heating methods in favor of a highly efficient microwave-assisted organic synthesis (MAOS) protocol. This approach leverages the principles of green chemistry to dramatically reduce reaction times, minimize energy consumption, and improve reaction yields.[3][4][5] The narrative delves into the underlying chemical principles, the rationale for microwave-centric parameter selection, and a detailed, self-validating experimental workflow designed for reproducibility. This guide is intended for researchers in organic synthesis and drug development seeking to optimize the creation of complex heterocyclic libraries.

Introduction and Scientific Rationale

The 4,5,6,7-tetrahydro-2H-indazole core is a privileged scaffold in modern drug discovery, forming the structural basis for a range of biologically active agents, including inhibitors of protein kinases and other critical cellular targets.[1][6][7] Traditional synthetic routes to these molecules often rely on prolonged refluxing in high-boiling point solvents, leading to significant energy expenditure, potential thermal degradation of products, and lengthy reaction times.[8]

Microwave-assisted organic synthesis (MAOS) offers a transformative alternative. Unlike conventional heating which relies on slow thermal conduction, microwave irradiation delivers energy directly to polar molecules within the reaction mixture through mechanisms of dipolar polarization and ionic conduction.[5][9] This results in rapid, uniform, and highly efficient volumetric heating.[10] For the synthesis of the target indazole, this translates to several key advantages:

  • Reaction Acceleration: Reaction times can be reduced from many hours to mere minutes.[9][10]

  • Enhanced Yields: Rapid heating to superheated temperatures (above the solvent's atmospheric boiling point) in a sealed, pressurized vessel can significantly increase reaction rates and often leads to cleaner product profiles with fewer by-products.[5][10]

  • Energy Efficiency: By heating only the reaction mixture and not the vessel, microwave synthesis is a more energy-conscious and sustainable method, aligning with the core tenets of green chemistry.[3][11]

This protocol details the condensation reaction between 3-phenylcyclohexane-1,2-dione and hydrazine hydrate, a classic route to the tetrahydroindazole ring system, adapted and optimized for a modern microwave synthesis platform.

Reaction Mechanism and Workflow

The synthesis proceeds via a two-step, one-pot mechanism. First, the more nucleophilic nitrogen of hydrazine hydrate attacks one of the carbonyl groups of the 1,2-dione to form a hydrazone intermediate. This is followed by a rapid, intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. A final dehydration step yields the stable aromatic-like pyrazole ring within the tetrahydroindazole system. The acidic catalyst facilitates both the initial condensation and the final dehydration step.

Reaction_Mechanism Fig. 1: Reaction Mechanism Reactants 3-Phenylcyclohexane-1,2-dione + Hydrazine Hydrate Intermediate Hydrazone Intermediate Reactants->Intermediate + H₂O Catalyst Acetic Acid (cat.) Catalyst->Intermediate Cyclized Cyclized Intermediate Intermediate->Cyclized Intramolecular Cyclization Product 5-Phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol Cyclized->Product - H₂O

Caption: Reaction pathway for indazole formation.

The overall experimental process is designed for efficiency and safety, following a logical progression from setup to final analysis.

Experimental_Workflow Fig. 2: Experimental Workflow A 1. Reagent Preparation B 2. Microwave Vessel Assembly A->B C 3. Microwave Irradiation B->C D 4. Controlled Cooling C->D E 5. Product Isolation & Work-up D->E F 6. Purification E->F G 7. Characterization F->G

Caption: High-level experimental workflow.

Detailed Experimental Protocol

3.1. Materials and Equipment

Reagent/MaterialGradeSupplier
3-Phenylcyclohexane-1,2-dione≥97%Sigma-Aldrich
Hydrazine hydrate (64% in H₂O)Reagent GradeSigma-Aldrich
Ethanol (EtOH)Anhydrous, 200 proofFisher Scientific
Glacial Acetic AcidACS GradeVWR
Ethyl Acetate (EtOAc)HPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Sodium Sulfate (Na₂SO₄)AnhydrousSigma-Aldrich

Equipment:

  • Dedicated microwave reactor for organic synthesis (e.g., Anton Paar Monowave series, CEM Discover series) with certified pressure-rated glass vials (10 mL) and magnetic stir bars.[11][12]

  • Standard laboratory glassware

  • Rotary evaporator

  • Melting point apparatus

  • NMR Spectrometer (400 MHz or higher)

  • Mass Spectrometer (LC-MS or GC-MS)

3.2. Safety Precautions

  • High Pressure: Microwave reactions in sealed vessels are conducted above the solvent's boiling point, generating significant internal pressure.[12] Never exceed the pressure or temperature limits of the reaction vial. Use only manufacturer-certified vessels and caps.[13]

  • Thermal Hazard: Vials will be extremely hot post-irradiation. Allow the vessel to cool completely to below 50 °C before handling.[12] Modern reactors have built-in infrared sensors and forced-air cooling to manage this process safely.[11]

  • Chemical Hazard: Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme care in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Instrumentation: Only use a microwave reactor specifically designed for chemical synthesis. Domestic kitchen microwave ovens lack the necessary safety features (pressure/temperature monitoring, corrosion resistance) and must never be used.[13][14]

3.3. Step-by-Step Synthesis Procedure

  • Reagent Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add 3-phenylcyclohexane-1,2-dione (202 mg, 1.0 mmol).

  • Solvent and Reagent Addition: Add 4.0 mL of anhydrous ethanol. Stir briefly to dissolve the solid. To this solution, add hydrazine hydrate (60 µL, ~1.2 mmol, 1.2 equiv.).

    • Scientist's Note: A slight excess of hydrazine ensures the complete consumption of the limiting diketone starting material. Ethanol is an excellent solvent for this reaction as it is polar enough to absorb microwave energy efficiently and effectively solubilizes the reactants.

  • Catalyst Addition: Add two drops of glacial acetic acid using a Pasteur pipette.

    • Scientist's Note: The acid catalyzes the condensation reaction, increasing the rate of hydrazone formation and facilitating the subsequent cyclization and dehydration steps.

  • Vessel Sealing: Securely cap the vial using a septum and cap designed for the specific microwave reactor. Place the vial into the appropriate position within the microwave cavity.

  • Microwave Irradiation: Program the microwave reactor with the following parameters:

    • Temperature: 120 °C (Hold)

    • Reaction Time: 15 minutes

    • Microwave Power: Dynamic (up to 300 W)

    • Stirring: High

    • Scientist's Note: The 120 °C target temperature is well above ethanol's boiling point (78 °C), a condition only achievable under pressure. This "superheating" effect is a primary driver of the dramatic rate acceleration seen in MAOS.[3] The dynamic power application ensures the temperature is reached quickly and maintained precisely without overshooting.

  • Cooling: After the irradiation cycle is complete, allow the vessel to cool to below 50 °C using the instrument's integrated cooling system. Do not attempt to open the hot vessel. [12]

  • Product Isolation: Once cooled, carefully uncap the vessel in a fume hood. A precipitate of the product should be visible.

  • Work-up: Transfer the reaction mixture to a 50 mL round-bottom flask. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Purification (Recrystallization): To the resulting crude solid, add a minimal amount of hot ethyl acetate to dissolve the material. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation. Collect the purified white to off-white crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Results and Characterization

The microwave-assisted protocol consistently produces the target compound in high yield after a short reaction time.

Table 1: Comparison of Synthetic Methodologies

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Reaction Time6 - 12 hours15 minutes
Temperature78 °C (Reflux)120 °C (Superheated)
Typical Yield65 - 75%>90%
Energy ConsumptionHighLow[10]
By-product FormationModerateMinimal[5]

Expected Characterization Data:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: ~180-185 °C (Expected range, to be determined experimentally).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.1 (s, 1H, -NH), 7.20-7.45 (m, 5H, Ar-H), 3.50 (m, 1H, -CH-Ph), 2.50-2.80 (m, 4H, -CH₂-), 1.90-2.10 (m, 2H, -CH₂-).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 155.0 (C-OH), 142.0, 129.0, 128.5, 127.0 (Ar-C), 115.0, 40.0, 30.0, 25.0, 22.0.

  • Mass Spec (ESI+): m/z 215.11 [M+H]⁺.

Conclusion

This application note demonstrates a robust, rapid, and high-yielding protocol for the synthesis of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol using microwave-assisted synthesis. By leveraging the unique advantages of microwave heating, this method significantly outperforms conventional techniques, offering a greener and more efficient pathway to valuable heterocyclic scaffolds.[9][15] The protocol is designed to be easily reproducible and serves as a foundational method for the synthesis of a diverse library of related indazole analogues for applications in drug discovery and materials science.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available at: [Link]

  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development. Available at: [Link]

  • Safety Considerations for Microwave Synthesis. CEM Corporation. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Development of Tetrahydroindazole‐Based Potent and Selective Sigma‐2 Receptor Ligands. ChemMedChem. Available at: [Link]

  • Microwave Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. Europe PMC. Available at: [Link]

  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. ACS Publications. Available at: [Link]

  • Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. University of Toronto Libraries. Available at: [Link]

  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In. ACS Publications. Available at: [Link]

  • Regioselective Synthesis of Potent 4,5,6,7-Tetrahydroindazole Derivatives via Microwave-assisted Vilsmeier-Haack Reaction and their Antioxidant Activity Evaluation. Scilit. Available at: [Link]

  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes. National Institutes of Health. Available at: [Link]

  • Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Wiley Online Library. Available at: [Link]

  • Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry. Available at: [Link]

  • Efficient Microwave-Assisted Synthesis of Tetrahydroindazoles and their Oxidation to Indazoles. ResearchGate. Available at: [Link]

  • MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. Semantic Scholar. Available at: [Link]

Sources

Application Note: Synthesis of Tetrahydroindazoles via Hydrazine Hydrate Cyclocondensation

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Reagents, Catalysts, and Protocols for Researchers and Drug Development Professionals

Introduction: The Significance of the Tetrahydroindazole Scaffold

The 4,5,6,7-tetrahydroindazole core is a privileged scaffold in medicinal chemistry and drug discovery. Its rigid, partially saturated bicyclic structure provides a three-dimensional framework that is amenable to functionalization, making it an attractive building block for designing potent and selective ligands for various biological targets. Compounds incorporating this moiety have demonstrated a wide spectrum of pharmacological activities, including antitubercular, anti-inflammatory, and anticancer properties.[1][2][3][4] Notably, tetrahydroindazole derivatives have been developed as inhibitors of crucial enzymes like human dihydroorotate dehydrogenase (DHODH) and as ligands for sigma-2 receptors, highlighting their therapeutic potential.[5][6][7]

The most direct and widely employed method for constructing the tetrahydroindazole ring system is the cyclocondensation reaction between a 1,3-dicarbonyl compound, typically embedded within a cyclohexane ring, and hydrazine hydrate or its derivatives.[8][9] This application note provides a detailed overview of the reagents, catalysts, and reaction conditions that govern this transformation, offering field-proven protocols and mechanistic insights to guide researchers in synthesizing these valuable heterocyclic compounds.

Core Principles: The Cyclocondensation Pathway

The formation of a tetrahydroindazole from a cyclic 1,3-dicarbonyl precursor and hydrazine is a classic example of a condensation reaction leading to a heterocyclic system. The reaction proceeds through a well-established sequence of nucleophilic attack, addition-elimination, and intramolecular cyclization.

The generally accepted mechanism involves two key stages:

  • Hydrazone Formation: One of the nitrogen atoms of hydrazine hydrate, acting as a potent nucleophile, attacks one of the carbonyl groups of the 1,3-dicarbonyl substrate. This is followed by the elimination of a water molecule to form a hydrazone intermediate.

  • Intramolecular Cyclization & Dehydration: The terminal -NH2 group of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the second carbonyl group. The resulting cyclic hemiaminal intermediate subsequently dehydrates to yield the stable, aromatic pyrazole ring fused to the cyclohexane system, affording the final tetrahydroindazole product.

Tetrahydroindazole Synthesis Mechanism General Mechanism of Tetrahydroindazole Formation A Cyclic 1,3-Dicarbonyl (e.g., 2-Acetylcyclohexanone) C Hydrazone Intermediate A->C Nucleophilic Attack - H₂O B Hydrazine Hydrate (H₂N-NH₂·H₂O) B->C D Cyclic Hemiaminal C->D Intramolecular Cyclization E 4,5,6,7-Tetrahydroindazole D->E Dehydration - H₂O

Caption: General reaction mechanism for tetrahydroindazole synthesis.

Key Synthetic Parameters and Catalytic Systems

The success and efficiency of tetrahydroindazole synthesis are highly dependent on the choice of substrate, the nature of the hydrazine reagent, and the catalytic conditions employed.

Substrate Selection

The most common precursors are cyclic 1,3-dicarbonyl compounds or their synthetic equivalents. Substrates like 2-acetylcyclohexanone and other 2-acylcyclohexanones are ideal starting materials.[10] Similarly, cyclohexanones with a 1,3-dioxo fragment have been effectively reacted with hydrazine hydrate to form the desired tetrahydroindazole core.[11] The choice of substrate directly influences the substitution pattern on the final product, allowing for modular synthesis of diverse compound libraries.

The Role of Catalysis

While the reaction can proceed thermally, the use of a catalyst is often essential to achieve high yields, improve reaction rates, and control selectivity. The choice between acid, base, or even catalyst-free conditions can significantly impact the outcome.

Acid Catalysis: Brønsted acids are frequently used to catalyze the condensation. Acids like glacial acetic acid, p-toluenesulfonic acid (p-TSA), or even the use of hydrazine salts (e.g., hydrazine sulfate) can promote the reaction.[9][12][13] The acid protonates a carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by hydrazine. This is often the most common and reliable approach. In some cases, the choice of a hydrazine salt over hydrazine base can alter the reaction pathway, leading to different isomers or products.[13]

Base Catalysis: While less common for the direct cyclization step, bases like piperidine are sometimes used in preceding steps to synthesize the dicarbonyl starting material.[3] However, certain catalytic systems, such as the ionic liquid triethanolammonium acetate ([TEAH][OAc]), have been shown to be effective in multi-component reactions that produce related indazole structures under mild, solvent-free conditions.[14]

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful technique for this synthesis.[10] It dramatically reduces reaction times from hours to minutes and often improves yields compared to conventional heating. This "green" method is highly efficient and scalable.[10]

Catalyst-Free Conditions: In some instances, the reaction can be performed without any catalyst, simply by heating the reactants in a suitable solvent like water or ethanol.[15][16] This approach is environmentally friendly but may require higher temperatures or longer reaction times.

Comparative Overview of Catalytic Systems
Catalyst SystemExample CatalystTypical SubstrateConditionsKey AdvantagesPotential Drawbacks
Acid-Catalyzed Acetic Acid, p-TSA2-AcylcyclohexanonesReflux in Ethanol/TolueneHigh yields, reliable, well-established.[12]May require neutralization during workup.
Microwave-Assisted Acetic Acid (catalytic)2-AcetylcyclohexanoneMicrowave irradiation (150°C)Extremely fast, high yields, green method.[9][10]Requires specialized microwave reactor equipment.
Catalyst-Free NoneHydrazine, Ethyl Acetoacetate, AldehydeStirring in water at RTEnvironmentally benign, simple workup.[15]May not be suitable for all substrates; can be slow.
Ionic Liquid [TEAH][OAc]Aldehyde, Hydrazine, Anhydride, 1,3-dicarbonylSolvent-free, 80°CMild conditions, high yields, recyclable catalyst.[14]Specific to multi-component reactions.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for synthesizing tetrahydroindazoles using different catalytic approaches.

Protocol 1: Classic Acid-Catalyzed Synthesis of 3-Methyl-4,5,6,7-tetrahydro-1H-indazole

This protocol describes a standard and robust method using conventional heating with an acid catalyst.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation A 1. Add 2-acetylcyclohexanone and Ethanol to RBF B 2. Add Hydrazine Hydrate dropwise at 0°C A->B C 3. Add Glacial Acetic Acid (catalyst) B->C D 4. Reflux the mixture for 2-4 hours C->D Heat E 5. Monitor reaction by TLC D->E F 6. Cool and pour into ice-cold water E->F Completion G 7. Collect precipitate by vacuum filtration F->G H 8. Wash with cold water and dry G->H I 9. Recrystallize from Ethanol for purification H->I

Sources

Preparation of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol for Biological Assays: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole scaffold is a prominent heterocyclic framework in medicinal chemistry, recognized for its presence in a multitude of compounds with a wide array of biological activities.[1][2] Derivatives of indazole have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[1][3][4][5] Specifically, 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol and its analogs are of significant interest due to their potential to modulate various biological pathways. This guide provides a detailed protocol for the synthesis, purification, and preparation of this compound for robust and reproducible biological assays, addressing the common challenges associated with poorly soluble molecules in drug discovery.[6][7][8]

Part 1: Synthesis and Purification of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol

A reliable synthetic route is paramount to obtaining high-quality material for biological testing. The following protocol describes a common method for the synthesis of the target compound.

Synthetic Protocol

A plausible and frequently utilized route to synthesize 4,5,6,7-tetrahydro-2H-indazol-3-ol derivatives involves the condensation of a cyclic β-ketoester with a hydrazine derivative.[9] For the synthesis of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol, a common starting material is a derivative of 4-phenylcyclohexan-1,3-dione.

Step 1: Synthesis of an appropriate 4-phenyl-1,3-cyclohexanedione derivative. This can be achieved through various established methods in organic synthesis.

Step 2: Condensation with Hydrazine.

  • Dissolve the 4-phenyl-1,3-cyclohexanedione derivative (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.

  • The crude product often precipitates and can be collected by filtration.

Step 3: Purification.

  • The crude solid is washed with a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove non-polar impurities.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is performed to yield the purified 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol.

Synthesis Workflow Diagram

Synthesis_Workflow Start 4-phenyl-1,3-cyclohexanedione derivative Reaction Condensation Reaction (Reflux, 4-6h) Start->Reaction Reagent1 Hydrazine Hydrate Ethanol/Acetic Acid Reagent1->Reaction Crude Crude Product Reaction->Crude Purification Recrystallization Crude->Purification Final Pure 5-phenyl-4,5,6,7- tetrahydro-2H-indazol-3-ol Purification->Final

Caption: Synthetic workflow for 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol.

Part 2: Quality Control and Characterization

Ensuring the identity, purity, and stability of the synthesized compound is a critical step before its use in any biological assay.[10][11] Comprehensive quality control (QC) prevents misinterpretation of biological data.

Recommended QC Assays

A battery of analytical techniques should be employed to thoroughly characterize the compound.

Analytical Technique Purpose Acceptance Criteria
¹H and ¹³C NMR Structural confirmation and identification of impurities.Spectra consistent with the proposed structure.
LC-MS Purity assessment and molecular weight confirmation.Purity ≥95%; Observed mass consistent with calculated mass ± 0.1 amu.
HPLC Quantitative purity analysis.Purity ≥95% by area normalization at a suitable wavelength (e.g., 254 nm).
Melting Point Indication of purity.Sharp melting point range (e.g., within 2°C).
Karl Fischer Titration Determination of water content.Water content ≤0.5%.

These analytical methods are standard in the pharmaceutical industry for the release of small molecule drug substances.[12][13]

Part 3: Preparation for Biological Assays

The poor aqueous solubility of many small molecules, including potentially 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol, presents a significant challenge for in vitro and in vivo studies.[6][14][15][16] Proper formulation is crucial for obtaining reliable and reproducible results.[7]

Solubility Assessment

A preliminary solubility assessment is essential to guide the preparation of stock solutions.

Solvent Predicted Solubility Rationale
Water, PBS Very LowThe hydrophobic nature of the phenyl and tetrahydroindazole rings is expected to dominate.[16]
Ethanol, Methanol ModerateThe hydroxyl group can participate in hydrogen bonding.
DMSO, DMF HighThese polar aprotic solvents are effective at solvating a wide range of organic compounds.[16]
Protocol for Stock Solution Preparation

For most in vitro assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing high-concentration stock solutions.[17]

Materials:

  • 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol (high purity solid)

  • Anhydrous DMSO (≥99.9%)

  • Sterile, amber glass vials or polypropylene tubes

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Accurately weigh the desired amount of the compound into a sterile vial.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).

  • Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Preparation of Working Solutions for Cell-Based Assays

Working solutions are prepared by diluting the high-concentration stock solution into the appropriate cell culture medium.

Protocol:

  • Thaw a single aliquot of the DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for the assay.

  • It is critical to ensure that the final concentration of DMSO in the assay does not exceed a level that affects cell viability or the assay readout (typically ≤0.5% v/v).[17]

  • Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in the experiment.

Formulation Strategies for In Vivo Studies

For animal studies, the formulation must be biocompatible and capable of delivering the compound effectively.[6] Due to the anticipated poor water solubility, simple aqueous solutions are often not feasible.

Common Formulation Approaches:

  • Co-solvent systems: A mixture of a water-miscible organic solvent (e.g., PEG 400, propylene glycol) and water.

  • Surfactant-based formulations: Using surfactants like Tween 80 or Solutol HS-15 to create micellar solutions or microemulsions.[6]

  • Suspensions: Micronized drug particles suspended in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose).

The choice of formulation will depend on the required dose, the route of administration, and the toxicological profile of the excipients.[6]

Decision Tree for Formulation Development

Formulation_Decision_Tree A Determine Target Concentration & Route of Administration B Assess Aqueous Solubility A->B C Is Solubility Sufficient? B->C D Aqueous Solution (e.g., Saline, PBS) C->D Yes E Explore Solubilization Techniques C->E No J Final Formulation D->J F Co-solvent System (e.g., PEG400/Water) E->F G Surfactant System (e.g., Tween 80) E->G H Suspension (Micronized) E->H I Evaluate Formulation Stability & Tolerability F->I G->I H->I I->J

Caption: Decision-making workflow for in vivo formulation.

Conclusion

The successful biological evaluation of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol hinges on the meticulous preparation and characterization of the compound. By following the detailed protocols for synthesis, quality control, and formulation outlined in this guide, researchers can ensure the generation of high-quality, reproducible data, thereby accelerating the exploration of the therapeutic potential of this promising indazole derivative.

References

  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Pouton, C. W. (2006, November 15). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. PubMed.
  • BioDuro. (2020, March 6). Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API.
  • Kymos. (2025, August 12). Quality control of small molecules.
  • LCGC International. (2022, April 15). Separation Science in Drug Development, Part IV: Quality Control.
  • Sigma-Aldrich. Small Molecules Analysis & QC.
  • Bioconjugate Chemistry. (2008, January 15). Small-Molecule Reagents for Cellular Pull-Down Experiments.
  • ResearchGate. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • ResearchGate. (2024, May 22). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold.
  • MDPI. (2017, October 31). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents.
  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs.
  • Danaher Life Sciences. Small Molecule Screening Process Steps.
  • Nuvisan. Comprehensive GMP quality control testing for small molecules.
  • Eastern Analytical Symposium. E13 - Quality Control of Small Molecule Drugs.
  • Royal Society of Chemistry. (2021, April 20). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • ResearchGate. (2021, April 20). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • European Pharmaceutical Review. (2011, February 16). Establishing assays and small molecule screening facilities for Drug discovery programs.
  • ResearchGate. (2025, August 10). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives.
  • BenchChem. (2025). solubility and stability of N-2H-Indazol-2-ylurea in different solvents.
  • ResearchGate. (2016, November 21). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.

Sources

Application Note: A Systematic Approach to Solvent Selection for the Recrystallization of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Purification of active pharmaceutical ingredients (APIs) and key intermediates is a critical step in drug development and manufacturing. Recrystallization is a powerful and widely used technique for this purpose, and its success is fundamentally dependent on the selection of an appropriate solvent system. This application note provides a detailed, first-principles guide for researchers to systematically determine the optimal solvent for the recrystallization of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol (PubChem CID: 54594362)[1], a heterocyclic compound with significant interest in medicinal chemistry. We will explore the theoretical basis for solvent selection, analyze the specific physicochemical characteristics of the target molecule, and provide detailed, actionable protocols for solvent screening and final recrystallization.

Introduction: The Central Role of Solvent Selection

Recrystallization is a purification technique for nonvolatile organic solids that leverages differences in solubility to separate a desired compound from its impurities.[2] The core principle is to dissolve the impure solid in a suitable solvent at an elevated temperature and then allow the solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that ideally excludes impurities.[2] The impurities remain in the cooled solvent, known as the mother liquor, and are subsequently removed by filtration.

The choice of solvent is the most critical parameter in this process. An ideal recrystallization solvent must satisfy several criteria:

  • High Temperature Coefficient: The compound of interest should be highly soluble at the solvent's boiling point but sparingly soluble at low or room temperatures.[2][3][4] This differential is essential for achieving a high recovery yield.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[4][5]

  • Chemical Inertness: The solvent must not react with the compound being purified.[2][6]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[2][6]

  • Safety and Cost: The solvent should be non-toxic, non-flammable, and cost-effective for the intended scale of operation.[6]

This guide will walk the user through a logical, evidence-based workflow to identify such a solvent for 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol.

Physicochemical Analysis of the Target Compound

Understanding the structure of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol is the first step in predicting its solubility behavior.

Molecular Formula: C₁₃H₁₄N₂O[1]

Structural Features:

  • Aromatic Phenyl Group: A non-polar, hydrophobic moiety.

  • Tetrahydro- Ring: A saturated, non-polar carbocyclic ring.

  • Indazol-3-ol Core: This heterocyclic core contains N-H and O-H groups (in its enol tautomer) or an amide-like structure (in its keto tautomer). These groups are polar and capable of hydrogen bonding.

Predicted Polarity: The presence of both significant non-polar regions (phenyl, tetrahydro- rings) and a polar, hydrogen-bonding core suggests that the molecule has an intermediate polarity . This insight is foundational to our solvent screening strategy. The general principle of "like dissolves like" suggests that solvents of intermediate polarity are the most promising candidates.

Experimental Workflow for Solvent Screening

A systematic, small-scale screening process is the most efficient method to empirically determine the best solvent. The following workflow minimizes material consumption while maximizing information gain.

Solvent_Screening_Workflow Workflow for Recrystallization Solvent Screening start Start: Crude 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol setup Prepare Test Tubes: ~20-30 mg of crude compound per tube start->setup add_solvents Add Candidate Solvents (0.5 mL) (Polar, Intermediate, Non-polar) setup->add_solvents observe_rt Observe Solubility at Room Temperature add_solvents->observe_rt dissolves_rt Result: Dissolves Completely observe_rt->dissolves_rt Yes insoluble_rt Result: Insoluble or Sparingly Soluble observe_rt->insoluble_rt No reject1 REJECT SOLVENT (Too Soluble) dissolves_rt->reject1 heat Heat to Boiling insoluble_rt->heat observe_hot Observe Solubility When Hot heat->observe_hot dissolves_hot Result: Dissolves Completely observe_hot->dissolves_hot Yes insoluble_hot Result: Does Not Dissolve observe_hot->insoluble_hot No cool Cool Slowly to Room Temp, then in Ice Bath dissolves_hot->cool reject2 REJECT SOLVENT (Insoluble) insoluble_hot->reject2 observe_crystals Observe for Crystal Formation cool->observe_crystals crystals_form Result: Abundant Crystals Form observe_crystals->crystals_form Yes no_crystals Result: No/Few Crystals, Oiling Out observe_crystals->no_crystals No select SELECT AS CANDIDATE SOLVENT crystals_form->select reject3 REJECT SOLVENT (Poor Recovery) no_crystals->reject3

Caption: A systematic workflow for screening potential recrystallization solvents.

Protocol 1: Small-Scale Solvent Solubility Screening

Objective: To identify a solvent that dissolves 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol when hot but not when cold.

Materials:

  • Crude 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol

  • Small test tubes (e.g., 10 x 75 mm)

  • Hot plate or water bath

  • Candidate solvents (See Table 1 for suggestions)

  • Pipettes or graduated cylinders

  • Spatula

Procedure:

  • Preparation: Place approximately 25 mg of the crude compound into a series of labeled test tubes.

  • Room Temperature Test: To each tube, add 0.5 mL of a different candidate solvent. Agitate the mixture (e.g., by flicking the tube) for 60 seconds. Record your observations regarding solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[3][4]

  • Hot Solvent Test: If the compound did not dissolve at room temperature, heat the test tube gently in a hot water bath or on a hot plate until the solvent boils. Add more solvent dropwise (up to a total of 2 mL) if necessary to achieve complete dissolution. Record whether the compound dissolved in the hot solvent.

  • Cooling Test: If the compound fully dissolved in the hot solvent, allow the test tube to cool slowly to room temperature. Observe for the formation of crystals.

  • Ice Bath Test: Once at room temperature, place the test tube in an ice-water bath for 10-15 minutes to maximize precipitation.

  • Evaluation: Assess the quantity and quality of the crystals formed. A successful test will yield a significant amount of solid precipitate.

Data Interpretation and Solvent Selection

The observations from Protocol 1 should be recorded systematically. The goal is to find a solvent that matches the "Ideal" profile described in the table below.

Table 1: Example Solubility Screening Data and Interpretation

SolventPolarityObservation at Room Temp (25°C)Observation at Boiling PointObservation After CoolingAssessment
WaterHighInsolubleInsolubleN/APoor: Too insoluble.
HexaneNon-polarInsolubleInsolubleN/APoor: Too insoluble.
TolueneNon-polarSparingly SolubleSolubleFew crystals, some oiling outModerate: Consider for a mixed-solvent system.
Ethyl AcetateIntermediateSparingly SolubleSolubleAbundant, well-formed crystalsGood Candidate.
AcetoneIntermediateSolubleSolubleNo crystalsPoor: Too soluble at room temperature.
Ethanol Polar Protic Sparingly Soluble Completely Soluble Abundant, fine needles IDEAL CANDIDATE.
MethanolPolar ProticSolubleSolubleFew crystalsPoor: Too soluble at room temperature.

Based on this hypothetical data, Ethanol is the best single solvent. It exhibits the ideal temperature-dependent solubility profile required for efficient recrystallization.[2][3]

Solubility_Curve Ideal Solubility Profile for Recrystallization cluster_curve y_axis Solubility (g/100 mL) x_axis Temperature (°C) origin 0 0.5,3.2! 0.5,3.2! origin->0.5,3.2! 4,0.5! 4,0.5! origin->4,0.5! p1 Low Solubility (Room Temp) p2 High Solubility (Boiling Point) a->b Ideal Curve 1,0.5! 1,0.5! 1,0.5!->p1 0.5,2.8! 0.5,2.8! 0.5,2.8!->p2

Caption: The ideal solvent shows a steep increase in solute solubility with temperature.

Optimized Recrystallization Protocol

This protocol outlines the procedure for recrystallizing a larger quantity of the compound using the solvent identified in the screening phase (e.g., Ethanol).

Protocol 2: Recrystallization of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol

Objective: To purify the crude compound via recrystallization.

Materials:

  • Crude 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol

  • Selected solvent (e.g., Ethanol)

  • Erlenmeyer flasks (2)

  • Hot plate

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and vacuum source

  • Watch glass

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to a gentle boil on a hot plate while stirring or swirling. Continue to add small portions of the hot solvent until the solid just completely dissolves. Adding excess solvent will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration. Place a stemless funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to remove the impurities. This step prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]

  • Complete Precipitation: Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize the yield of crystals.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor adhering to the crystal surfaces.

  • Drying: Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight. Drying can be done in a well-ventilated fume hood, a drying oven set to a temperature well below the compound's melting point, or in a vacuum desiccator.

Conclusion

The successful purification of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol by recrystallization is contingent upon a logical and systematic approach to solvent selection. By analyzing the molecule's structural properties to inform an initial solvent screen, and by empirically testing solubility at different temperatures, researchers can confidently identify an optimal solvent system. The protocols provided herein offer a robust framework for achieving high purity and yield, a critical objective for professionals in drug discovery and development.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • University of Alberta. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-phenyl-4,5,6,7-tetrahydro-2h-indazol-3-ol. Retrieved from [Link]

Sources

One-pot synthesis methods for 5-phenyl substituted tetrahydroindazoles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Streamlined One-Pot Synthesis of 5-Phenyl-4,5,6,7-Tetrahydroindazoles

Executive Summary

The 4,5,6,7-tetrahydroindazole (THI) scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for cannabinoid receptor ligands (CB1/CB2), anti-inflammatory agents, and antitumor compounds.[1] Specifically, the 5-phenyl substituted derivatives have garnered attention for their enhanced lipophilicity and receptor binding affinity.

Traditionally, the synthesis of these fused heterocycles involved multi-step isolation of hydroxymethylene intermediates. This Application Note details two optimized one-pot protocols for the synthesis of 5-phenyl-4,5,6,7-tetrahydroindazoles from 4-phenylcyclohexanone. These methods prioritize atom economy, operational simplicity, and regiochemical control.[1]

  • Protocol A (Microwave-Assisted Vilsmeier-Haack): Best for high-throughput library generation and rapid optimization.[1]

  • Protocol B (Claisen-Schmidt Condensation): Best for scale-up and cost-sensitive batch processing.[1]

Strategic Analysis & Mechanism

The core challenge in synthesizing 5-phenyl-THIs lies in the efficient construction of the pyrazole ring fused to the cyclohexane backbone. Both protocols utilize 4-phenylcyclohexanone as the starting material.[2] Due to the symmetry of the precursor, formylation at the C2 or C6 position yields identical intermediates, simplifying the regiochemical landscape compared to asymmetric ketones.

Mechanistic Pathway
  • Activation/Formylation: The ketone is converted into a reactive 1,3-electrophile (a

    
    -keto aldehyde or enaminone equivalent).
    
  • Cyclocondensation: Hydrazine (or substituted hydrazine) acts as a dinucleophile, attacking the carbonyl and the activated formyl/enamine carbon.[1]

  • Aromatization: Loss of water drives the formation of the aromatic pyrazole ring.

ReactionMechanism cluster_0 Activation Phase cluster_1 Cyclization Phase Start 4-Phenylcyclohexanone Inter1 Vilsmeier Complex (Chloroiminium ion) Start->Inter1 POCl3/DMF (Vilsmeier-Haack) Inter2 2-Formyl/Enaminone Intermediate Inter1->Inter2 Formylation @ C2 Cyclic Dihydro-Intermediate Inter2->Cyclic + Hydrazine Hydrazine Hydrazine Nucleophile (NH2NHR) Hydrazine->Cyclic Product 5-Phenyl-4,5,6,7- tetrahydroindazole Cyclic->Product - H2O (Aromatization)

Figure 1: General mechanistic flow for the synthesis of tetrahydroindazoles via Vilsmeier-Haack activation.

Protocol A: Microwave-Assisted Vilsmeier-Haack Synthesis

Application: High-speed synthesis, library development.[1] Key Advantage: Eliminates the isolation of unstable formyl intermediates; significantly reduced reaction times (10-15 mins vs. hours).

Reagents & Equipment
  • Substrate: 4-Phenylcyclohexanone (1.0 equiv)

  • Reagent: DMF (excess, acts as solvent/reagent), POCl

    
     (1.2 equiv)[1]
    
  • Cyclization Agent: Hydrazine Hydrate (80%) or Phenylhydrazine (1.2 equiv)[1]

  • Equipment: Microwave Reactor (e.g., Biotage Initiator or CEM Discover) sealed vessel.

Step-by-Step Methodology
  • Vilsmeier Reagent Formation (In-situ):

    • In a microwave vial, add DMF (5 mL per mmol substrate).[1]

    • Cool to 0°C in an ice bath.

    • Dropwise add POCl

      
       (1.2 equiv) under stirring.[1] Caution: Exothermic. Stir for 10 min at 0°C to generate the chloroiminium salt.
      
  • Substrate Addition:

    • Add 4-Phenylcyclohexanone (1.0 equiv) to the vial.

    • Seal the vial.

  • Microwave Irradiation (Step 1):

    • Heat to 90°C for 5 minutes (High absorption).

    • Checkpoint: This generates the

      
      -chlorovinyl aldehyde/formylated intermediate.
      
  • Cyclization:

    • Carefully open the vial (after cooling).[1]

    • Add Hydrazine Hydrate (2.0 equiv) dropwise.[1] Caution: Vigorous reaction possible.[1]

    • Reseal and irradiate at 90°C for 5-10 minutes .

  • Workup:

    • Pour the reaction mixture into crushed ice.

    • Neutralize with saturated NaHCO

      
       solution (pH ~8).[1]
      
    • The solid product usually precipitates. Filter, wash with cold water, and dry.[1]

    • Purification: Recrystallization from Ethanol/Water (8:2) is usually sufficient.[1]

Protocol B: Classical Base-Mediated Condensation (Scale-Up)[1]

Application: Gram-to-kilogram scale synthesis where microwave reactors are impractical. Key Advantage: Uses cheaper reagents (Ethyl formate) and standard glassware.[1]

Reagents
  • Substrate: 4-Phenylcyclohexanone[3]

  • Formylating Agent: Ethyl formate (1.5 equiv)[1]

  • Base: Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe) (1.5 equiv)[1]

  • Solvent: Anhydrous Ethanol or Toluene.

Step-by-Step Methodology
  • Enolate Formation:

    • In a round-bottom flask under N

      
       atmosphere, dissolve NaOEt (1.5 equiv) in anhydrous Ethanol.
      
    • Cool to 0-5°C.

    • Add a solution of 4-Phenylcyclohexanone (1.0 equiv) in Ethanol dropwise over 20 mins.

  • Claisen Condensation:

    • Add Ethyl formate (1.5 equiv) dropwise, maintaining temperature <10°C.[1]

    • Allow to warm to room temperature and stir for 4–6 hours.

    • Monitoring: TLC (Hexane:EtOAc 3:[1]1) should show consumption of ketone and appearance of a new polar spot (2-hydroxymethylene intermediate).[1]

  • One-Pot Cyclization:

    • Do not isolate the intermediate.

    • Cool the mixture to 10°C.

    • Add Hydrazine Hydrate (1.5 equiv) slowly.[1]

    • Reflux the mixture for 2–3 hours.

  • Isolation:

    • Evaporate 50% of the solvent under reduced pressure.

    • Pour residue into ice-water (200 mL).

    • Acidify slightly with dilute acetic acid (pH 6) to promote precipitation of the free base indazole.[1]

    • Filter the solid.

Critical Process Parameters (CPP) & Troubleshooting

ParameterObservationCorrective Action
Regioselectivity (N-Substituted) Mixture of isomers when using Phenylhydrazine.[1]The 5-phenyl isomer is sterically favored over the 7-phenyl isomer, but solvent polarity affects this. Use non-polar solvents (Toluene) to enhance selectivity for the 1,5-isomer.[1]
Yield Loss Product remains in aqueous phase during workup.THIs can be amphoteric. Ensure pH is adjusted to ~8 (for free base). If using Phenylhydrazine, the product is less soluble.[1] Perform EtOAc extraction if precipitation fails.
Tarry Impurities Dark reaction mixture in Method A.POCl

quality is poor or temperature ramp was too fast. Use freshly distilled POCl

and ensure strict 0°C control during addition.

Analytical Validation

To confirm the 5-phenyl regiochemistry and scaffold integrity:

  • 1H NMR (DMSO-d6):

    • Pyrazole CH: Singlet around

      
       7.3–7.5 ppm (distinctive aromatic proton).[1]
      
    • NH: Broad singlet at

      
       12.5–13.0 ppm (exchangeable with D
      
      
      
      O).[1]
    • Phenyl Group: Multiplet at

      
       7.1–7.3 ppm (5H).[1]
      
    • Aliphatic Region: Look for the splitting pattern of the C4, C5, C6, C7 protons.[1] The proton at C5 (chiral center) typically appears as a multiplet around

      
       2.8–3.0 ppm.[1]
      

Workflow Visualization

Workflow cluster_inputs Input Parameters Start Start: 4-Phenylcyclohexanone Scale Check Scale Start->Scale MethodA Method A: Microwave (POCl3/DMF) Scale->MethodA < 500 mg High Throughput MethodB Method B: Classical (EtOCHO/NaOEt) Scale->MethodB > 1 g Batch Process Workup Quench (Ice/Water) Neutralize pH 7-8 MethodA->Workup MethodB->Workup Solid Precipitate Formed? Workup->Solid Filter Filtration & Wash Solid->Filter Yes Extract Extract (EtOAc) Dry & Evaporate Solid->Extract No Final Pure 5-Phenyl-THI Filter->Final Extract->Final

Figure 2: Decision matrix and process flow for synthesis and isolation.

References

  • Microwave-Assisted Vilsmeier-Haack Synthesis: Renu Bala, et al. "Regioselective Synthesis of Potent 4,5,6,7-Tetrahydroindazole Derivatives via Microwave-assisted Vilsmeier-Haack Reaction."[4] Letters in Organic Chemistry, 2019.[1][2][5]

  • General Synthesis from Cyclohexanones: Lee, C. K., et al. "Synthesis of 5-substituted 4,5,6,7-tetrahydroindoles from cyclohexanones."[1][6] Journal of Heterocyclic Chemistry, 2007.[1] (Note: Describes the analogous Paal-Knorr/Claisen logic applicable to indazoles). [1]

  • DMF-DMA Enaminone Route: Al-Zaydi, K. M. "Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis." Journal of Heterocyclic Chemistry, 2009.[1]

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of Pyrazoles."[1][7] Journal of Organic Chemistry, 2008.[1]

Sources

Application Notes and Protocols for the Functionalization of the 3-Hydroxy Position of 5-Phenyl-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 5-phenyl-4,5,6,7-tetrahydro-1H-indazole scaffold is a privileged structure in medicinal chemistry, valued for its role in the development of novel therapeutic agents. Functionalization of this core, particularly at the 3-hydroxy position, offers a critical avenue for modulating the molecule's physicochemical properties, target affinity, and pharmacokinetic profile. This guide provides a comprehensive overview and detailed protocols for the selective functionalization of this position. We delve into the underlying chemical principles, focusing on the key challenge of tautomerism and the strategic control of regioselectivity between O-alkylation/acylation and competing N-alkylation pathways. The protocols herein are designed to be self-validating, with explanations grounded in established chemical literature to ensure reproducibility and success.

Introduction: The Strategic Importance of the 3-Hydroxy Tetrahydroindazole Core

The tetrahydroindazole ring system is a versatile scaffold found in a multitude of biologically active compounds. The presence of a phenyl group at the C5 position and a hydroxyl group at the C3 position creates a molecule with significant potential for modification. The 3-hydroxy group is particularly strategic; it can act as a hydrogen bond donor or acceptor, and its derivatization into ethers or esters allows for fine-tuning of properties such as lipophilicity, metabolic stability, and potency.

A fundamental challenge in the chemistry of 3-hydroxyindazoles is their existence as a mixture of tautomers: the 3-hydroxy-1H-indazole form and the 1,4,5,6-tetrahydro-7H-indazol-3-one form. This equilibrium dictates the molecule's reactivity, as it presents multiple nucleophilic sites—the oxygen atom and the two nitrogen atoms (N1 and N2) of the pyrazole ring. Consequently, reactions with electrophiles can yield a mixture of O-substituted and N-substituted products. Achieving regioselective functionalization is therefore paramount and is the central focus of this guide.

Core Chemistry: Tautomerism and Control of Regioselectivity

The reactivity of the 5-phenyl-tetrahydroindazol-3-ol system is governed by its tautomeric equilibrium. The choice of base, solvent, and electrophile critically influences which tautomer is dominant and which nucleophilic site is most reactive.

  • The Tautomeric Equilibrium : The molecule exists as an equilibrium between the "enol-like" hydroxy-indazole and the "keto-like" indazolone. The anion formed upon deprotonation is an ambidentate nucleophile with charge density distributed across the O, N1, and N2 atoms.

  • Factors Influencing Regioselectivity :

    • Base and Counter-ion : Strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents tend to favor N-alkylation, as this often leads to the thermodynamically more stable product.[1][2] Weaker bases like potassium carbonate (K₂CO₃) or organic amines can be employed to favor O-acylation.

    • Solvent : The solvent plays a crucial role. Non-polar aprotic solvents such as tetrahydrofuran (THF) are commonly used for selective N1-alkylation.[1][2] Polar aprotic solvents like N,N-dimethylformamide (DMF) can lead to mixtures, as they solvate the cation and influence the reactivity of the ambidentate anion.[3]

    • Electrophile : The nature of the electrophile is also key. "Hard" electrophiles (like acyl chlorides) tend to react at the more electronegative oxygen atom (O-acylation), while "softer" electrophiles (like alkyl halides) can react at either the nitrogen or oxygen atoms.

Below is a diagram illustrating the key tautomeric forms and the potential sites for electrophilic attack.

G cluster_0 Tautomeric Equilibrium & Reactivity cluster_1 Reaction Pathways A 5-Phenyl-4,5,6,7-tetrahydro- 1H-indazol-3-ol (Hydroxy Form) B 5-Phenyl-1,4,5,6-tetrahydro- 7H-indazol-3-one (Keto Form) A->B Tautomerization C Deprotonated Anion (Ambidentate Nucleophile) A->C -H⁺ (Base) B->C -H⁺ (Base) D O-Functionalization (Ether/Ester) C->D Electrophile (R-X) at Oxygen E N1-Functionalization C->E Electrophile (R-X) at N1 F N2-Functionalization C->F Electrophile (R-X) at N2

Caption: Tautomerism and competing functionalization pathways.

Protocol 1: Selective O-Acylation (Ester Synthesis)

O-acylation is generally the most straightforward method for functionalizing the 3-ol position, as the hard carbonyl carbon of the acylating agent preferentially reacts with the hard oxygen nucleophile of the hydroxyl group. This procedure utilizes an acyl chloride in the presence of a non-nucleophilic base.

Rationale and Causality
  • Reagents : Acetyl chloride is used as a representative acylating agent. Pyridine serves as a mild, non-nucleophilic base to neutralize the HCl byproduct, driving the reaction to completion. It also acts as the solvent.

  • Solvent : Dichloromethane (DCM) is an excellent choice due to its inert nature and ability to dissolve the starting material and reagents.

  • Temperature : The reaction is initiated at 0 °C to control the initial exothermic reaction between the acyl chloride and the substrate/pyridine, then allowed to warm to room temperature to ensure complete conversion.

Detailed Experimental Protocol
  • Preparation : To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-phenyl-4,5,6,7-tetrahydro-1H-indazol-3-ol (1.0 eq).

  • Dissolution : Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 15 mL per gram of substrate). Add anhydrous pyridine (2.0 eq).

  • Cooling : Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of Acylating Agent : Slowly add the acyl chloride (e.g., acetyl chloride, 1.2 eq) dropwise to the cooled solution.

  • Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up :

    • Upon completion, dilute the mixture with additional DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃ solution (to remove excess acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-acyloxy-5-phenyl-tetrahydroindazole.

Experimental Workflow Diagram

G start Start prep 1. Dissolve Substrate & Pyridine in DCM start->prep cool 2. Cool to 0 °C prep->cool add 3. Add Acyl Chloride (1.2 eq) Dropwise cool->add react 4. Stir at RT for 4-6h (Monitor by TLC/LC-MS) add->react workup 5. Aqueous Work-up (HCl, NaHCO₃, Brine) react->workup purify 6. Dry, Concentrate & Purify via Chromatography workup->purify end End Product: 3-Acyloxy Derivative purify->end

Caption: Workflow for O-Acylation of 5-phenyl-tetrahydroindazol-3-ol.

Data Presentation: O-Acylation
Acylating AgentEquivalentsBase (eq)Typical Yield
Acetyl Chloride1.2Pyridine (2.0)>90%
Benzoyl Chloride1.2Pyridine (2.0)>85%
Acetic Anhydride1.5Pyridine (2.0)>90%

Protocol 2: O-Alkylation (Ether Synthesis) under Phase-Transfer Catalysis

Achieving selective O-alkylation over the thermodynamically favored N-alkylation requires careful selection of reaction conditions. Phase-transfer catalysis (PTC) can be an effective method to promote reaction at the oxygen atom.

Rationale and Causality
  • Phase-Transfer Catalysis : A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the indazole anion from the solid or aqueous phase (with K₂CO₃) to the organic phase where the alkylating agent resides. This "naked" anion is highly reactive, and under these conditions, reaction at the more sterically accessible oxygen can be favored.

  • Base : Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the 3-ol but less aggressive than NaH, reducing the drive towards exclusive N-alkylation.[4]

  • Solvent : A polar aprotic solvent like DMF is used to dissolve the reagents and facilitate the PTC process.

Detailed Experimental Protocol
  • Preparation : Combine 5-phenyl-4,5,6,7-tetrahydro-1H-indazol-3-ol (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq) in a round-bottom flask.

  • Solvent and Reagent Addition : Add anhydrous DMF (approx. 20 mL per gram of substrate) followed by the alkylating agent (e.g., benzyl bromide, 1.2 eq).

  • Reaction : Heat the mixture to 50-60 °C and stir for 12-18 hours. Monitor the reaction for the consumption of starting material and the formation of products (O-alkylated, N1-alkylated, and N2-alkylated) by LC-MS.

  • Work-up :

    • Cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine to remove residual DMF, and dry over anhydrous Na₂SO₄.

  • Purification : Filter and concentrate the organic phase. The crude product will likely be a mixture. Isolate the desired O-alkylated product from N-alkylated isomers using silica gel column chromatography. Careful selection of the eluent system is critical for achieving good separation.

Data Presentation: O- vs. N-Alkylation under PTC Conditions
Alkylating AgentProduct Ratio (O : N1 : N2)Isolated Yield (O-alkyl)
Benzyl Bromide~ 60 : 30 : 1050-55%
Ethyl Iodide~ 50 : 40 : 1040-45%
Methyl Iodide~ 45 : 45 : 10~40%
(Note: Ratios are estimates and highly dependent on precise conditions. Optimization is recommended.)

Comparative Protocol: Regioselective N1-Alkylation

To provide a complete picture and assist in product identification, this section details a protocol optimized for selective N1-alkylation, a common competing pathway. This method is adapted from established procedures for indazole alkylation.[1][2][5]

Rationale and Causality
  • Base/Solvent System : The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is a classic and highly effective system for promoting regioselective N1-alkylation of indazoles.[1][2] NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole. The resulting sodium salt, in a less polar solvent like THF, favors alkylation at the N1 position, which often represents the thermodynamic product.[3]

Detailed Experimental Protocol
  • Preparation : Add 5-phenyl-4,5,6,7-tetrahydro-1H-indazol-3-ol (1.0 eq) to a flame-dried flask under an inert atmosphere and dissolve in anhydrous THF (20 mL per gram).

  • Deprotonation : Cool the solution to 0 °C. Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir at 0 °C for 30 minutes.

  • Alkylation : Slowly add the alkyl halide (1.1 eq) to the mixture at 0 °C.

  • Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC/LC-MS.

  • Quenching & Work-up :

    • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification : Purify the crude product by silica gel column chromatography to separate the major N1-alkylated product from any minor N2- or O-alkylated isomers.

Experimental Workflow Diagram

G start Start prep 1. Dissolve Substrate in Anhydrous THF start->prep cool 2. Cool to 0 °C prep->cool deprot 3. Add NaH (1.2 eq) (H₂ Evolved!) cool->deprot add 4. Add Alkyl Halide (1.1 eq) deprot->add react 5. Stir at RT for 12-24h (Monitor by TLC/LC-MS) add->react workup 6. Quench (NH₄Cl) & Perform Aqueous Work-up react->workup purify 7. Dry, Concentrate & Purify via Chromatography workup->purify end End Product: N1-Alkyl Derivative purify->end

Caption: Workflow for Selective N1-Alkylation.

Conclusion

The functionalization of the 3-ol position of 5-phenyl-tetrahydroindazole is a synthetically valuable transformation that requires careful control of reaction conditions to manage the inherent challenge of tautomerism. O-acylation can be achieved with high selectivity using standard acylating agents and a non-nucleophilic base. In contrast, O-alkylation is more challenging due to competing N-alkylation pathways. The use of specific methodologies, such as phase-transfer catalysis, can favor the formation of the desired 3-alkoxy ether, although separation from N-alkylated isomers is often necessary. By understanding the principles of regioselectivity and applying the detailed protocols provided, researchers can effectively generate diverse libraries of these important scaffolds for applications in drug discovery and development.

References

  • BenchChem. (2025).
  • Fallon, T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.
  • Fallon, T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54, 3215-3226.
  • Ghandour, Y., et al. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1HPYRAZOL-3-ONE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique.
  • Procter, D. J., et al. (2024).
  • Ghandour, Y., et al. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES.
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft. (Content referenced via Wikipedia). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the synthesis of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses specific problems that may arise during the synthesis of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol, offering potential causes and actionable solutions.

Issue 1: Low Overall Yield of the Desired Product

Symptoms:

  • The isolated yield of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol is significantly lower than expected.

  • TLC or LC-MS analysis of the crude reaction mixture shows a complex mixture of products with only a minor spot corresponding to the target compound.

Potential Causes & Recommended Solutions:

  • Incomplete Initial Condensation: The formation of the cyclohexanone intermediate is a critical first step. Incomplete reaction can be due to several factors.

    • Solution: Ensure the use of an effective catalyst, such as Amberlyst A-21, for the initial construction of the cyclohexanone ring from an aromatic aldehyde and a β-ketoester.[1] This heterogeneous catalyst offers the advantages of being mild, reusable, and environmentally friendly.[1] Monitor the reaction progress by TLC until the starting materials are consumed.

  • Suboptimal Cyclization Conditions: The final cyclization with hydrazine to form the indazole ring is sensitive to reaction conditions.

    • Solution: The reaction of the intermediate cyclohexanone derivative with hydrazine hydrate is a key step.[1] Ensure the reaction is carried out under appropriate temperature and time. In some cases, using a catalyst like Bi(NO3)3 can facilitate the condensation with hydrazine hydrate.[2]

  • Side Reactions: The formation of byproducts, such as hydrazones, can reduce the yield of the desired indazole.

    • Solution: The reaction with phenylhydrazine, for instance, has been shown to sometimes lead to the formation of hydrazones instead of the cyclized indazole product.[1] Careful control of reaction conditions and the choice of hydrazine source are crucial. Using hydrazine hydrate is common for this transformation.

Issue 2: Formation of Regioisomers

Symptoms:

  • NMR analysis of the purified product shows two sets of closely related peaks, indicating the presence of both the desired 2H-indazole and the isomeric 1H-indazole.

  • Multiple spots with similar Rf values are observed on TLC, making separation difficult.

Potential Causes & Recommended Solutions:

  • Thermodynamic vs. Kinetic Control: In indazole synthesis, the 1H-isomer is often the thermodynamically more stable product, while the 2H-isomer is the kinetic product.[3] Reaction conditions can influence which isomer is favored.

    • Solution: To favor the kinetic 2H-product, it is generally advisable to conduct the reaction at lower temperatures (e.g., 0 °C or room temperature) and to avoid prolonged heating.[3] High temperatures can provide the activation energy for isomerization to the more stable 1H-product.[3]

  • Isomerization during Workup or Purification: Acidic or basic conditions during the aqueous workup, or elevated temperatures during solvent evaporation or column chromatography, can promote isomerization.[3]

    • Solution: Maintain neutral pH during the workup if possible. Use gentle heating for solvent removal. When performing column chromatography, consider using a less acidic silica gel or a different stationary phase if isomerization is suspected.

Issue 3: Poor Solubility of Intermediates or Final Product

Symptoms:

  • Precipitation of material from the reaction mixture before the reaction is complete.

  • Difficulty in finding a suitable solvent for purification by recrystallization.

Potential Causes & Recommended Solutions:

  • Inherent Physicochemical Properties: The planar structure and potential for intermolecular hydrogen bonding in indazole derivatives can lead to low solubility in common organic solvents.[4]

    • Solution:

      • Solvent Screening: Experiment with a range of solvents or solvent mixtures to find a suitable system for both the reaction and purification.[4]

      • Temperature Adjustment: Increasing the reaction temperature can improve the solubility of the components, but be mindful of potential side reactions or degradation.[4]

      • Concentration Adjustment: Lowering the concentration of reactants can sometimes prevent premature precipitation of the product.[4]

II. Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol?

A1: The synthesis is typically a two-step, one-pot procedure. The first step involves the construction of a substituted cyclohexanone ring. This is often achieved through a condensation reaction between an aromatic aldehyde (like benzaldehyde) and a β-ketoester.[1] The second step is the cyclization of the resulting cyclohexanone derivative with hydrazine hydrate to form the 4,5,6,7-tetrahydro-2H-indazol-3-ol ring system.[1]

Q2: What are some common byproducts in this type of synthesis?

A2: Common byproducts can include unreacted starting materials, incompletely cyclized intermediates, and regioisomers (1H-indazoles).[5] In some cases, particularly when using substituted hydrazines, the formation of hydrazones as a side product instead of the desired indazole can occur.[1]

Q3: How can I effectively purify the final product?

A3: Column chromatography on silica gel is a standard method for purifying the crude product.[6] If the product is a solid, recrystallization from a suitable solvent can be an effective final purification step. If you encounter solubility issues during recrystallization, consider using a co-solvent system or exploring alternative purification techniques like preparative HPLC.[4]

Q4: Can microwave irradiation be used to improve the reaction?

A4: Yes, microwave-assisted synthesis can be a valuable tool for improving yields and reducing reaction times in the synthesis of heterocyclic compounds like indazoles.[7][8] The rapid and uniform heating provided by microwaves can often lead to cleaner reactions with fewer byproducts.[7]

Q5: Are there any "green chemistry" approaches to consider for this synthesis?

A5: Absolutely. The use of a recyclable catalyst like Amberlyst A-21 is a step towards a greener process.[1] Additionally, exploring the use of more environmentally friendly solvents, or even solvent-free conditions, can further enhance the sustainability of the synthesis.[9] Some multi-component reactions can also be performed in water, which significantly reduces the use of organic solvents.[9]

III. Experimental Protocols & Data

General Protocol for the Synthesis of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol

This protocol is a generalized procedure and may require optimization for specific substrates and scales.

Step 1: Synthesis of the Cyclohexanone Intermediate

  • To a solution of the appropriate aromatic aldehyde and β-ketoester in a suitable solvent (e.g., isopropanol), add a catalytic amount of Amberlyst A-21.[1]

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Once the starting materials are consumed, filter off the catalyst. The resulting solution containing the cyclohexanone intermediate can often be used directly in the next step.

Step 2: Cyclization to the Indazole

  • To the solution from Step 1, add hydrazine hydrate.

  • Heat the reaction mixture to reflux and maintain for several hours, again monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can then be purified by column chromatography on silica gel.

Data Summary Table
ParameterRecommended ConditionRationaleReference
Step 1 Catalyst Amberlyst A-21Mild, reusable, and environmentally friendly for cyclohexanone formation.[1]
Cyclization Reagent Hydrazine HydrateCommon and effective for forming the indazole ring.[1]
Temperature Control Lower temperatures (0°C to RT)Favors the kinetic 2H-indazole product and minimizes isomerization.[3]
Purification Column ChromatographyStandard method for separating the product from byproducts.[6]

IV. Visualizing the Workflow

Logical Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield start Low Yield of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol check_crude Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_crude complex_mixture Complex Mixture of Products? check_crude->complex_mixture incomplete_reaction Incomplete Reaction? complex_mixture->incomplete_reaction Yes byproducts Significant Byproducts Present? complex_mixture->byproducts No optimize_condensation Optimize Step 1 (Condensation): - Check catalyst activity - Increase reaction time/temperature incomplete_reaction->optimize_condensation Yes optimize_cyclization Optimize Step 2 (Cyclization): - Vary hydrazine source/equivalents - Adjust temperature/time incomplete_reaction->optimize_cyclization No end Improved Yield optimize_condensation->end optimize_cyclization->end hydrazone_formation Consider Hydrazone Formation: - Modify reaction conditions - Use alternative hydrazine source byproducts->hydrazone_formation Yes isomer_formation Consider Isomer Formation: - Lower reaction temperature - Neutralize workup byproducts->isomer_formation No hydrazone_formation->end purification_issue Difficulty in Purification? isomer_formation->purification_issue optimize_purification Optimize Purification: - Screen different solvent systems for chromatography - Consider recrystallization purification_issue->optimize_purification Yes purification_issue->end No optimize_purification->end

Sources

Technical Support Center: Troubleshooting Cyclization Failures in Tetrahydroindazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for tetrahydroindazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crucial cyclization step. Tetrahydroindazoles are a significant class of heterocyclic compounds, frequently explored in medicinal chemistry for their diverse biological activities, including their roles as kinase inhibitors and for other therapeutic applications.[1][2][3] However, their synthesis, particularly the ring-forming cyclization, can be fraught with challenges such as low yields, undesired side products, and complex purification.[4]

This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. The insights provided are grounded in established chemical principles and field-proven strategies to help you optimize your synthetic routes.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Tetrahydroindazole

Question: My cyclization reaction is resulting in a very low yield or is failing completely. What are the common culprits and how can I address them?

Answer: Low or non-existent yields in tetrahydroindazole synthesis are a frequent hurdle. The root cause often lies in one or more of the following areas: reaction conditions, starting material quality, or the stability of intermediates. A systematic evaluation of your experimental setup is key to pinpointing and resolving the issue.

Possible Causes and Solutions:

  • Inappropriate Reaction Conditions (pH, Temperature, and Time):

    • Causality: The cyclization to form the pyrazole ring of the tetrahydroindazole core is highly sensitive to the reaction environment. For instance, in reactions analogous to the Paal-Knorr synthesis, which condenses a 1,4-dicarbonyl-type precursor with a hydrazine, acidic conditions are typically required to facilitate the intramolecular condensation and subsequent dehydration.[5][6][7] If the conditions are too harsh (e.g., excessively high temperatures or strong acids), it can lead to the decomposition of starting materials or the desired product.[8] Conversely, conditions that are too mild may result in an incomplete reaction.[8]

    • Troubleshooting Steps:

      • pH Optimization: If using an acid catalyst, ensure the pH is appropriate for your specific substrates. For reactions that may proceed via different pathways, pH control is critical.[9] For example, some cyclizations require acidic conditions to promote the formation of an enol or enamine intermediate necessary for ring closure.[10]

      • Temperature and Time Study: It is advisable to start with milder temperature conditions and gradually increase if the reaction is not proceeding, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] An optimization study varying both temperature and reaction time can reveal the optimal conditions for product formation while minimizing degradation.[11]

  • Poor Quality or Purity of Starting Materials:

    • Causality: Impurities in the hydrazine or the cyclic ketone/dicarbonyl precursor can significantly interfere with the reaction, leading to the formation of unwanted side products and a reduction in the yield of the desired tetrahydroindazole.[8]

    • Troubleshooting Steps:

      • Verify Purity: Confirm the purity of your starting materials using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or melting point analysis.

      • Purification: If impurities are detected, purify the starting materials before use. Recrystallization or column chromatography are common methods for purification.[9]

  • Unstable Intermediates:

    • Causality: The initial condensation product of a hydrazine and a carbonyl compound is a hydrazone. Some hydrazones can be unstable under the strong acidic conditions often required for cyclization, leading to decomposition or side reactions before the desired ring closure can occur.[8]

    • Troubleshooting Steps:

      • In Situ Formation: Consider forming the hydrazone intermediate in situ under milder conditions before proceeding with the acid-catalyzed cyclization.[8] This can be achieved by first reacting the hydrazine and carbonyl compound in a suitable solvent like ethanol, sometimes with a catalytic amount of a weak acid like acetic acid, before adding the stronger acid required for the final cyclization step.[8]

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of N-1 and N-2 substituted tetrahydroindazole regioisomers. How can I improve the selectivity for one isomer?

Answer: The formation of regioisomers is a common challenge in the synthesis of N-substituted indazoles and their saturated analogs, stemming from the two reactive nitrogen atoms in the pyrazole ring.[12] Achieving regioselectivity often requires careful control of reaction conditions or a strategic choice of synthetic route.

Possible Causes and Solutions:

  • Tautomerism and Competing Alkylation/Arylation Sites:

    • Causality: The indazole core can exist in two tautomeric forms, 1H- and 2H-indazoles, with the 1H-tautomer generally being more thermodynamically stable.[12] Direct N-functionalization can occur at either nitrogen, leading to a mixture of products.[12] The outcome is influenced by a delicate balance of steric and electronic factors of the substrates, as well as the reaction conditions.[12]

    • Troubleshooting Steps:

      • Strategic Choice of Base and Solvent: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) often favors the formation of the N-1 substituted product.[12][13] The sodium cation is thought to coordinate with the N-2 nitrogen, sterically hindering attack at that position.[12]

      • Mitsunobu Reaction for N-2 Selectivity: To selectively obtain the N-2 isomer, the Mitsunobu reaction can be employed.[12] This reaction, using triphenylphosphine (PPh3) and a dialkyl azodicarboxylate like diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD), often favors alkylation at the more nucleophilic N-2 position.[12]

      • Pre-functionalization of Hydrazine: An alternative strategy to avoid regioselectivity issues is to use a pre-functionalized hydrazine (e.g., an N-alkyl or N-arylhydrazine) in the initial cyclization reaction. This approach pre-determines the position of the substituent.[12]

  • Thermodynamic vs. Kinetic Control:

    • Causality: In some cases, one regioisomer may be the kinetically favored product (formed faster), while the other is the thermodynamically favored product (more stable). The reaction conditions can influence which product predominates. For example, in the synthesis of some N-ribonucleosides of indazoles, kinetic control (shorter reaction time) favored the N-2 isomer, while thermodynamic control (longer reaction time) led to the N-1 isomer.[14]

    • Troubleshooting Steps:

      • Adjust Reaction Time and Temperature: Experiment with shorter reaction times at lower temperatures to favor the kinetic product, and longer reaction times at higher temperatures to allow for equilibration to the thermodynamic product.

Issue 3: Difficulty with Product Purification

Question: I'm having trouble purifying my tetrahydroindazole product. Column chromatography results in streaking or poor separation of isomers.

Answer: Purification of heterocyclic compounds like tetrahydroindazoles can be challenging due to their polarity and, in the case of regioisomers, their similar physical properties.

Possible Causes and Solutions:

  • Polarity and Interaction with Silica Gel:

    • Causality: The nitrogen atoms in the indazole ring can lead to strong interactions with the acidic silica gel stationary phase, causing streaking and poor separation. The product might also be unstable on silica.

    • Troubleshooting Steps:

      • Alternative Chromatography: Consider using a different stationary phase, such as alumina (basic or neutral), or reverse-phase chromatography.[15]

      • Solvent System Modification: For silica gel chromatography, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to reduce streaking by deactivating the acidic sites on the silica.

      • Recrystallization: If the product is a solid, recrystallization from a suitable mixed solvent system can be an effective method for purification and for separating isomers.[16]

  • Separation of Regioisomers:

    • Causality: N-1 and N-2 regioisomers often have very similar polarities, making their separation by standard chromatography difficult.

    • Troubleshooting Steps:

      • High-Performance Liquid Chromatography (HPLC): Preparative HPLC, particularly reverse-phase HPLC, can be a powerful tool for separating closely related isomers.[15]

      • Derivative Formation: In some cases, it may be possible to selectively react one isomer to form a derivative with significantly different properties, facilitating separation. The protecting group can then be removed.

Data Presentation

Parameter Condition A Condition B Condition C Outcome Reference
Base NaHK₂CO₃DBUHigh N-1 selectivity with NaH.[12]
Solvent THF/DMFAcetonitrileDichloromethaneAprotic polar solvents like THF and DMF are often effective.[12][13]
Reaction Type Direct AlkylationMitsunobuPre-functionalized HydrazineMitsunobu can favor N-2, while direct alkylation often gives mixtures.[12]

Table 1: General guide to reaction conditions influencing regioselectivity in N-functionalization of indazole systems. The optimal conditions are highly substrate-dependent.

Experimental Protocols

Protocol 1: General Procedure for Tetrahydroindazole Synthesis via Condensation and Cyclization

This protocol describes a general method for the synthesis of a tetrahydroindazole from a cyclic β-diketone and a substituted hydrazine.

  • Hydrazone Formation (Optional, for unstable hydrazones):

    • In a round-bottom flask, dissolve the cyclic β-diketone (1.0 eq.) in ethanol.

    • Add the substituted hydrazine (1.0-1.2 eq.) dropwise at room temperature.

    • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

    • Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 1-2 hours, monitoring the reaction by TLC.

    • If the hydrazone precipitates, it can be isolated by filtration. Otherwise, the reaction mixture can be used directly in the next step.

  • Cyclization:

    • To the solution containing the hydrazone (or the pre-formed hydrazone), add a suitable solvent such as acetic acid or ethanol.

    • Add the cyclizing agent/catalyst (e.g., a stronger acid like HCl or H₂SO₄, if required).

    • Heat the reaction mixture to reflux for several hours (e.g., 4-24 hours), monitoring the disappearance of the starting material and the formation of the product by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

  • Workup and Purification:

    • Neutralize the reaction mixture by carefully adding a base (e.g., saturated sodium bicarbonate solution).

    • Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure tetrahydroindazole.

Mandatory Visualization

G cluster_start Start cluster_diagnosis Diagnosis cluster_solutions Solutions cluster_end Outcome Start Cyclization Failure (Low Yield / No Product) Check_Purity Verify Starting Material Purity Start->Check_Purity Check_Conditions Evaluate Reaction Conditions (T, t, pH) Start->Check_Conditions Check_Intermediate Assess Intermediate Stability Start->Check_Intermediate Purify_SM Purify Starting Materials Check_Purity->Purify_SM Impure? Optimize_T Optimize Temp. & Time Check_Conditions->Optimize_T Suboptimal? Optimize_pH Adjust Catalyst/ pH Check_Conditions->Optimize_pH In_Situ In Situ Intermediate Formation Check_Intermediate->In_Situ Unstable? End Improved Yield of Tetrahydroindazole Purify_SM->End Optimize_T->End Optimize_pH->End In_Situ->End

Caption: Troubleshooting workflow for low yield in tetrahydroindazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of the tetrahydroindazole ring from a cyclic dicarbonyl compound and a hydrazine?

A1: The reaction is analogous to the Paal-Knorr synthesis for pyrroles.[5][6] It generally proceeds through the following key steps:

  • Hydrazone Formation: The hydrazine first condenses with one of the carbonyl groups of the dicarbonyl compound to form a hydrazone intermediate.

  • Intramolecular Attack: The terminal nitrogen of the hydrazine then acts as a nucleophile and attacks the second carbonyl group. This is often the rate-determining ring-closing step.[5]

  • Dehydration: The resulting cyclic intermediate then undergoes one or more dehydration steps (loss of water) to form the stable, aromatic pyrazole ring of the tetrahydroindazole system. This process is typically acid-catalyzed.[7][10]

Q2: Can microwave irradiation be used to improve my tetrahydroindazole synthesis?

A2: Yes, microwave-assisted synthesis can be a highly effective method for preparing tetrahydroindazoles.[1] It often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[1][17] This technique is particularly useful for accelerating condensation and cyclization reactions.

Q3: How can I definitively determine the regiochemistry of my N-substituted tetrahydroindazole products?

A3: The most reliable methods for assigning the N-1 versus N-2 regiochemistry are one- and two-dimensional NMR experiments.[12] Specifically, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are powerful techniques. In an HMBC spectrum, a correlation between the protons of the substituent (e.g., the CH₂ group attached to the nitrogen) and the quaternary carbons of the indazole ring can help to unambiguously assign the structure. For example, a correlation to the C3a or C7a carbons would be indicative of a specific isomer.[12]

References

  • Benchchem. (n.d.). Technical Support Center: Fischer Indole Synthesis of Substituted Indoles.
  • Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
  • Grokipedia. (n.d.). Paal–Knorr synthesis.
  • Royal Society of Chemistry. (n.d.). Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway.
  • Bala, R., et al. (n.d.). Regioselective Synthesis of Potent 4,5,6,7-Tetrahydroindazole Derivatives via Microwave-assisted Vilsmeier-Haack Reaction and their Antioxidant Activity Evaluation. Scilit.
  • Song, H., et al. (2012). Regioselective construction and screening of 1,3-disubstituted tetrahydroindazolones in enantiomerically pure pairs. PubMed.
  • Wikipedia. (n.d.). Paal–Knorr synthesis.
  • PMC. (n.d.). Why Do Some Fischer Indolizations Fail?.
  • Unknown Source. (2018, December 28). key reactions in heterocycle synthesis.
  • ACS Publications. (2020, March 26). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry.
  • Benchchem. (n.d.). Troubleshooting regioselectivity in indazole synthesis.
  • Unknown Source. (2025, August 10). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives.
  • PMC. (2019, March 16). Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands.
  • Unknown Source. (2024, October 4). Machine learning-guided strategies for reaction conditions design and optimization.
  • PubMed. (n.d.). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides).
  • PubMed. (2014, July 10). Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors.
  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for Cyclization of Thiosemicarbazides.
  • PMC. (n.d.). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.

Sources

Technical Support Guide: Optimizing Reaction Temperature for 5-Phenyl-1,3-cyclohexanedione Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 5-phenyl-1,3-cyclohexanedione. The condensation reaction sequence, typically involving a Michael addition followed by an intramolecular cyclization (a variant of the Robinson annulation), is highly sensitive to thermal conditions.[1][2][3] Proper temperature control is paramount for maximizing yield, ensuring purity, and preventing the formation of complex side products. This document offers troubleshooting advice and answers to frequently asked questions to navigate the challenges of temperature optimization in your experiments.

Section 1: The Critical Role of Temperature in the Condensation Pathway

The synthesis of 5-phenyl-1,3-cyclohexanedione is not a single-step reaction but a tandem sequence. Understanding how temperature influences each stage is the key to optimization. The process broadly involves two critical C-C bond formations:

  • Michael Addition: An enolate (from a precursor like diethyl malonate) performs a conjugate addition to a phenyl-containing α,β-unsaturated ketone (e.g., benzalacetone or trans-4-phenyl-3-buten-2-one).[3][4]

  • Intramolecular Condensation: The intermediate product, now a 1,5-diketone or a related species, undergoes a base-catalyzed intramolecular cyclization (an aldol or Dieckmann condensation) to form the six-membered ring.[1][2]

Temperature acts as a double-edged sword:

  • Kinetic Control: It provides the necessary activation energy for both steps to proceed at a reasonable rate. Insufficient heat can lead to a stalled or sluggish reaction.[5]

  • Thermodynamic Control: Excessive heat can trigger undesirable side reactions, such as self-condensation of the starting ketone, polymerization of the Michael acceptor, or even a retro-aldol reaction that decomposes the desired product.[4][6][7]

The goal is to find the "sweet spot" that drives the forward reaction to completion efficiently without activating competing reaction pathways.

G cluster_workflow General Synthesis & Optimization Workflow Reactants Select Reactants (e.g., Diethyl Malonate + Benzalacetone) Solv_Cat Choose Solvent & Catalyst (e.g., NaOEt in EtOH) Reactants->Solv_Cat Temp_Screen Perform Temperature Screening (e.g., RT, 40°C, 60°C, Reflux) Solv_Cat->Temp_Screen TLC_Monitor Monitor Progress by TLC Temp_Screen->TLC_Monitor Iterative Process Workup Quench & Workup TLC_Monitor->Workup Purify Purification (Recrystallization / Chromatography) Workup->Purify Analysis Analyze Yield & Purity (NMR, MP) Purify->Analysis Optimal_Temp Identify Optimal Temperature Analysis->Optimal_Temp

Caption: General workflow for optimizing reaction temperature.

Section 2: Troubleshooting Guide

This section addresses common problems in a direct question-and-answer format, focusing on temperature-related causes and solutions.

Q1: My reaction yield is significantly lower than expected. How could temperature be the culprit?

A1: A low yield is a classic symptom of suboptimal temperature. There are two primary scenarios:

  • Cause A: Temperature is too low. The reaction may be kinetically slow, meaning the activation energy barrier is not being overcome efficiently. You may observe a significant amount of unreacted starting material even after an extended reaction time.

    • Solution: Gradually increase the reaction temperature in increments (e.g., from room temperature to 40°C, then to 60°C). Monitor the reaction progress closely by Thin-Layer Chromatography (TLC) at each new temperature to observe the consumption of starting materials. Some related syntheses specify temperatures between 20°C and 70°C.[8]

  • Cause B: Temperature is too high. Excessive heat can promote side reactions that consume your starting materials or product.[7] Common side reactions include:

    • Polymerization of the Michael acceptor (e.g., benzalacetone).

    • Self-condensation of any enolizable ketone present.

    • Decomposition or retro-aldol reaction of the 1,5-diketone intermediate or the final product.

    • Solution: If your TLC shows multiple unidentified spots and your crude product is a dark, intractable oil, the temperature is likely too high. Re-run the reaction at a lower temperature. Maintaining a temperature range of 70-80°C has been found to be optimal for some related dione syntheses, while exceeding this can be detrimental.[5]

Q2: My TLC plate shows multiple spots, and the crude product is very difficult to purify. What is the likely issue?

A2: This is a strong indicator that the reaction temperature was too high. The formation of multiple byproducts complicates purification, often requiring column chromatography and leading to a significant loss of the desired product.[7]

  • Causality: At elevated temperatures, the enolate nucleophile can react with other electrophiles in the mixture, not just the intended one. For instance, the enolate of a starting ketone can react with another molecule of the same ketone (self-condensation). This is exacerbated by prolonged reaction times at high temperatures.[7]

  • Troubleshooting Steps:

    • Reduce Temperature: Repeat the experiment at a significantly lower temperature. If you were refluxing, try running the reaction at 50-60°C.

    • Monitor Closely: Run a TLC every 30-60 minutes. Stop the reaction as soon as the main starting material is consumed, before the product has a chance to degrade or convert into other species.

    • Controlled Reagent Addition: Consider adding one of the reagents slowly (dropwise) at a controlled temperature to maintain a low instantaneous concentration, which can suppress side reactions.

G Problem Observed Problem: Low Yield or Impure Product Cause_LowT Cause: Temperature Too Low Problem->Cause_LowT Cause_HighT Cause: Temperature Too High Problem->Cause_HighT Symptom_LowT Symptom: Unreacted Starting Material Cause_LowT->Symptom_LowT Solution_LowT Solution: Gradually Increase Heat (e.g., to 40-60°C) Monitor by TLC Symptom_LowT->Solution_LowT Symptom_HighT Symptom: Multiple Spots on TLC, Dark Oily Crude Cause_HighT->Symptom_HighT Solution_HighT Solution: Reduce Temperature Shorten Reaction Time Monitor by TLC Symptom_HighT->Solution_HighT

Caption: Troubleshooting logic for temperature-related issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for optimizing the condensation?

A1: A prudent approach is to start at room temperature (20-25°C) and monitor the reaction for 4-6 hours.[9] If little to no product formation is observed via TLC, gradually increase the heat to 40-50°C. Many related condensation reactions proceed efficiently within the 20-70°C range.[10][11] Starting low and incrementally increasing the temperature is the most reliable method to avoid byproduct formation from the outset.

Q2: How does my choice of base or solvent impact the optimal temperature?

A2: The reaction system is interconnected. A stronger base (e.g., sodium ethoxide, potassium t-butoxide) will generate the nucleophilic enolate more efficiently than a weaker base (e.g., triethylamine, DBU), which may allow the reaction to proceed at a lower temperature.[12][13] Similarly, the solvent affects solubility and reaction rate. Polar aprotic solvents (like THF) or polar protic solvents (like ethanol) are common. Reactions in higher-boiling point solvents like toluene may naturally be run at higher temperatures.[14] The optimal temperature must be determined within the context of the specific base-solvent system you are using.

Q3: What is the best way to monitor the reaction during temperature screening?

A3: Thin-Layer Chromatography (TLC) is the most effective and immediate method.

  • Spotting: On each TLC plate, spot the starting materials for reference, and the reaction mixture.

  • Analysis: Look for the disappearance of the limiting starting material and the appearance of a new spot corresponding to the product.

  • Red Flag: The appearance of multiple new spots or streaking is a sign that the temperature may be too high, leading to side products.[7] Stop the reaction once the starting material is consumed to prevent the product from degrading.

Section 4: Experimental Protocol and Data Interpretation

Table 1: Generalized Effect of Temperature on Reaction Outcome

This table summarizes the expected outcomes based on thermal conditions. The "Optimal" range is what you aim to identify through experimentation.

ParameterLow Temperature Range (e.g., < 25°C)Optimal Temperature Range (e.g., 40-70°C)High Temperature Range (e.g., > 80°C or Reflux)
Reaction Rate Very Slow / StalledModerate to FastVery Fast
Yield Low (due to incomplete conversion)HighLow to Moderate (due to side reactions)
Purity (Crude) High (mostly starting materials)HighLow (multiple byproducts)[7]
Common Side Products MinimalMinimalSelf-condensation products, polymers, decomposition products.[6][15]
TLC Observation Starting material spot remains dominant.Clean conversion to a single product spot.Multiple new spots appear quickly.
Protocol 1: A Self-Validating Method for Determining Optimal Temperature

This protocol provides a systematic approach to finding the ideal temperature for your specific reaction conditions.

1. Initial Setup (Small Scale):

  • In a round-bottom flask equipped with a magnetic stirrer and condenser, combine the Michael donor (e.g., diethyl malonate, 1.0 eq), the solvent (e.g., ethanol), and the base (e.g., sodium ethoxide, 2.1 eq).
  • Stir the mixture at room temperature (25°C) for 15 minutes.

2. Reagent Addition:

  • Dissolve the Michael acceptor (e.g., benzalacetone, 1.0 eq) in a minimal amount of the reaction solvent.
  • Add this solution dropwise to the reaction flask over 20-30 minutes at 25°C. A rapid addition can cause localized heating and side reactions.[5]

3. Temperature Screening and Monitoring:

  • Phase 1 (25°C): Stir the reaction at 25°C. Take a small aliquot for TLC analysis every hour for 4 hours.
  • Phase 2 (40-50°C): If the reaction is slow or stalled, fit the flask with a heating mantle and warm the mixture to 40-50°C. Continue to monitor by TLC every 30-60 minutes.
  • Phase 3 (60-70°C): If needed, increase the temperature further to 60-70°C. At this stage, monitor carefully for the appearance of new byproduct spots on the TLC plate.
  • Endpoint Determination: The optimal condition is the lowest temperature that affords a clean and complete conversion of the limiting reagent to the product in a reasonable timeframe (e.g., 2-8 hours).

4. Workup and Analysis:

  • Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.
  • Quench the reaction by pouring it into a cold acidic solution (e.g., dilute HCl) to neutralize the base.
  • Perform an extraction with a suitable organic solvent (e.g., ethyl acetate).
  • Dry the organic layer, filter, and concentrate under reduced pressure.
  • Analyze the crude product's mass (for yield calculation) and purity (by ¹H NMR).

By comparing the yield and purity from reactions run at different, controlled temperatures, you can authoritatively identify the optimal thermal conditions for your synthesis.

References

  • Hassan, E. A., et al. (2014). 1, 3-cyclohexanedione and its derivatives as precursors in organic chemistry; synthesis and reactions. International Journal of Current Research, 6(11), 9583-9637. [Link]

  • ResearchGate. (n.d.). Effect of temperature on the yield of chalcone in model reaction (3b). [Image]. Retrieved February 24, 2024, from [Link]

  • ResearchGate. (n.d.). Effect of temperature on yield of chalcone. [Image]. Retrieved February 24, 2024, from [Link]

  • Van Horn, D. E., & Ah-King, M. (1998). Process for the manufacture of 1, 3-cyclohexanedione. U.S. Patent No. 5,744,648. Washington, DC: U.S.
  • Nishimura, T., et al. (2023). Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (2023, December 29). Robinson annulation. In Wikipedia. [Link]

  • Henrick, C. A., & Smith, L. R. (1986). Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor.
  • Henrick, C. A., & Smith, L. R. (1986). Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor. Patent No. 0195053. [Link]

  • Khan, I., et al. (2019). Knoevenagel/Tandem Knoevenagel and Michael Adducts of Cyclohexane-1,3-dione and Aryl Aldehydes: Synthesis, DFT Studies, Xanthine Oxidase Inhibitory Potential, and Molecular Modeling. ACS Omega, 4(3), 5725-5735. [Link]

  • Rajgopal, S., et al. (2000). Enantioselective solvent-free Robinson annulation reactions. Journal of Chemical Sciences, 112, 191-197. [Link]

  • Banerjee, A. K., & Das, P. K. (2025). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Publishers. [Link]

  • El-Faham, A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5013. [Link]

  • Ashenhurst, J. (2018, December 10). The Robinson Annulation. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2019, June 5). 14.2: Robinson Annulation. [Link]

Sources

Overcoming steric hindrance in 5-phenyl substituted indazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 5-Phenyl Substituted Indazoles

A Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-phenyl substituted indazoles is a critical step in the development of numerous therapeutic agents. However, the inherent steric hindrance associated with this substitution pattern often leads to significant challenges in achieving high yields and purity. This guide provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome these synthetic hurdles. As Senior Application Scientists, we have compiled field-proven insights to ensure your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction to form the 5-phenylindazole is giving low yields. What are the likely causes and how can I improve it?

A1: Low yields in Suzuki-Miyaura couplings for sterically hindered substrates are common and can often be traced back to several key factors. The primary challenge is overcoming the steric clash between the indazole core and the phenylboronic acid, which can impede both the transmetalation and reductive elimination steps of the catalytic cycle.[1][2]

Troubleshooting Steps:

  • Ligand Selection is Crucial: Standard phosphine ligands like PPh₃ may not be effective for this transformation. Bulky, electron-rich phosphine ligands are essential to promote the reaction.[3] Consider switching to specialized ligands designed for sterically demanding couplings.

    • Recommended Ligands: Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and DavePhos have demonstrated significant success in facilitating couplings of hindered substrates.[4] For extremely hindered systems, consider ligands like AntPhos or BI-DIME, which have shown high reactivity in challenging aryl-alkyl and aryl-aryl couplings.[5]

  • Optimize the Palladium Precatalyst: The choice of palladium source can influence catalytic activity. While Pd(OAc)₂ and Pd₂(dba)₃ are common, pre-formed catalysts with bulky phosphine ligands can offer improved performance and reproducibility.

  • Base and Solvent Effects: The base plays a critical role in the transmetalation step. A stronger, non-nucleophilic base is often required for hindered couplings.

    • Base Recommendations: Switch from weaker bases like Na₂CO₃ or K₂CO₃ to stronger bases such as Cs₂CO₃ or K₃PO₄.

    • Solvent Considerations: Aprotic polar solvents like dioxane, THF, or DMF are generally preferred.[6] For particularly stubborn reactions, consider using a solvent system that can operate at higher temperatures, such as toluene or xylene, or employing microwave irradiation to accelerate the reaction.[7]

  • Increase Catalyst Loading: For sterically hindered substrates, a higher catalyst loading (e.g., 2-5 mol%) may be necessary to achieve a reasonable reaction rate and yield.[8]

Comparative Table of Ligands for Sterically Hindered Suzuki-Miyaura Coupling:

LigandStructureKey FeaturesTypical Catalyst Loading (mol%)
SPhos Buchwald-typeExcellent for a wide range of aryl chlorides and bromides.[4]1-3
XPhos Buchwald-typeHighly active for hindered biaryl synthesis.[4]1-3
AntPhos Phenanthrene-basedEffective for extremely hindered aryl-alkyl couplings.2-4
BI-DIME Indole-basedFacilitates synthesis of biaryls with ortho-isopropyl substituents.[5]2-4
Q2: I'm observing significant amounts of starting material and undesired side products. How can I improve the selectivity of my reaction?

A2: Poor selectivity often points to an inefficient catalytic cycle or competing side reactions. In the context of 5-phenylindazole synthesis, this can manifest as homo-coupling of the boronic acid, dehalogenation of the indazole starting material, or incomplete conversion.

Troubleshooting Workflow:

G start Low Selectivity Observed q1 Are you using an appropriate ligand for sterically hindered coupling? start->q1 sol1 Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos). q1->sol1 No q2 Is the reaction temperature optimized? q1->q2 Yes end Improved Selectivity sol1->end sol2 Gradually increase temperature. Consider microwave irradiation for rapid optimization. q2->sol2 No q3 Is your base strong enough? q2->q3 Yes sol2->end sol3 Use stronger bases like Cs2CO3 or K3PO4. q3->sol3 No q4 Are your reagents pure and the reaction atmosphere inert? q3->q4 Yes sol3->end sol4 Ensure boronic acid is free of impurities. Degas solvent and use an inert atmosphere (Ar or N2). q4->sol4 No q4->end Yes sol4->end

Caption: Troubleshooting workflow for improving reaction selectivity.

Q3: Are there alternative methods to the Suzuki-Miyaura coupling for synthesizing 5-phenylindazoles, especially when dealing with incompatible functional groups?

A3: Yes, several other cross-coupling reactions can be employed, each with its own advantages and substrate scope.

  • Buchwald-Hartwig Amination: While primarily used for C-N bond formation, variations of this reaction can be adapted for indazole synthesis.[9] For instance, a pre-formed N-aryl indazole precursor can be synthesized, or an intramolecular cyclization can be triggered following an initial amination step. This method is often tolerant of a wide range of functional groups.[10][11]

  • Direct C-H Arylation: This is an increasingly popular method that avoids the pre-functionalization of the indazole core.[12][13] Palladium-catalyzed direct arylation at the C5 position of the indazole can be achieved using an appropriate directing group or under specific reaction conditions that favor that position. This approach is highly atom-economical.

    • Typical Conditions: Pd(OAc)₂, a phosphine or N-heterocyclic carbene (NHC) ligand, an oxidant (e.g., Ag₂CO₃ or benzoquinone), and an acid (e.g., pivalic acid) in a high-boiling solvent.

Experimental Protocol: Direct C-H Arylation of Indazole

  • To a dry Schlenk tube under an inert atmosphere (Argon), add the indazole substrate (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and the chosen ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Add the base (e.g., K₂CO₃, 2.0 mmol) and any additives (e.g., pivalic acid, 0.5 mmol).

  • Add the degassed solvent (e.g., toluene or dioxane, 5 mL).

  • Seal the tube and heat the reaction mixture at the optimized temperature (typically 100-140 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Q4: My reaction is not proceeding to completion, even with optimized conditions. Could the N-H of the indazole be interfering?

A4: Absolutely. The acidic N-H proton of the indazole ring can interfere with the catalytic cycle in several ways, including reacting with the base or the organometallic intermediates. Protecting the indazole nitrogen is a common and effective strategy to mitigate these issues.

Nitrogen Protection Strategy:

G cluster_0 Protection cluster_1 Cross-Coupling cluster_2 Deprotection Indazole Indazole Protect Protecting Group (e.g., SEM, Boc, PMB) Indazole->Protect Protected_Indazole N-Protected Indazole Protect->Protected_Indazole Coupling Suzuki or C-H Arylation Protected_Indazole->Coupling Deprotect Deprotection Condition Coupling->Deprotect Final_Product 5-Phenyl Indazole Deprotect->Final_Product

Caption: General workflow for N-protection strategy.

Common Protecting Groups and Their Removal:

Protecting GroupAbbreviationProtection ConditionsDeprotection Conditions
2-(Trimethylsilyl)ethoxymethylSEMSEMCl, NaH, DMFTBAF, THF or HCl, EtOH
tert-ButoxycarbonylBocBoc₂O, DMAP, CH₂Cl₂TFA, CH₂Cl₂ or HCl, Dioxane
p-MethoxybenzylPMBPMBCl, NaH, DMFDDQ, CH₂Cl₂/H₂O or TFA

By temporarily masking the reactive N-H bond, you can often achieve cleaner and more efficient cross-coupling, leading to higher yields of your desired 5-phenyl substituted indazole.

References

  • Fiveable. (2025, August 15). Palladium-catalyzed cross-coupling reactions.
  • Zhao, Q., Li, C., Senanayake, C. H., & Tang, W. (2013, February 11). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
  • Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions.
  • ResearchGate. (2025, August 6). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • National Institutes of Health. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
  • Benchchem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole.
  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • RSC Publishing. Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls.
  • National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Wikipedia. Buchwald–Hartwig amination.
  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • ResearchGate. (2025, August 7). Palladium‐Catalyzed Direct C H Arylation of Isoxazoles at the 5‐Position.
  • PubMed. (2015, August 10). Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position.

Sources

Addressing degradation of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol in solution

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol. Its purpose is to address the common challenge of its degradation in solution, offering troubleshooting advice, preventative measures, and validated protocols to ensure experimental integrity and reproducibility.

Introduction

5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol is a heterocyclic compound belonging to the indazole class, which is a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive molecules.[1] However, the indazol-3-ol moiety, particularly its tautomeric equilibrium with the corresponding indazolin-3-one form, can be susceptible to degradation. The core structure contains a hydroxylamine-like functional group, which is known to be inherently unstable and prone to decomposition through oxidation-reduction reactions.[2] This guide will help you understand and mitigate these stability issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol.

Q1: What are the primary causes of degradation for this compound in solution?

A1: The degradation is typically multifactorial. The primary pathways include:

  • Oxidation: The indazol-3-ol core is susceptible to oxidation, especially in the presence of dissolved oxygen, trace metal ions (like Fe(II) and Cu(II)), or light.[2] This can lead to the formation of colored byproducts and a loss of compound integrity.

  • Hydrolysis: Depending on the pH of the solution, the compound can undergo acid- or base-catalyzed hydrolysis, potentially leading to ring-opening or other structural rearrangements.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions. Photostability testing is a crucial part of forced degradation studies.[3]

Q2: What are the first visual or analytical signs of degradation?

A2:

  • Visual: The most common initial sign is a change in the solution's color, often turning yellow or brown. This is indicative of the formation of oxidized, chromophoric degradation products.

  • Analytical: When analyzing by High-Performance Liquid Chromatography (HPLC), you will observe a decrease in the peak area of the parent compound over time, coupled with the appearance of new, smaller peaks, which represent the degradation products.

Q3: What is a "forced degradation" study and why is it important?

A3: A forced degradation study, or stress testing, is an experiment where the drug substance is intentionally exposed to harsh conditions—such as high heat, extreme pH, strong oxidizing agents, and intense light—to accelerate its decomposition.[4][5][6] These studies are critical for:

  • Identifying likely degradation products.[6]

  • Understanding the degradation pathways.

  • Developing and validating a "stability-indicating" analytical method that can accurately separate and quantify the active compound from its degradants.[6][7]

Part 2: Troubleshooting Guide

This section provides a problem-oriented approach to address specific issues you may encounter during your experiments.

Symptom / Observation Potential Cause(s) Recommended Action & Scientific Rationale
Rapid yellowing of the solution upon preparation. 1. Oxidation: Presence of dissolved oxygen in the solvent.2. Metal Ion Contamination: Trace metal ions (Fe, Cu) from glassware, spatulas, or reagents are catalyzing oxidation.[2]Action: 1. De-gas Solvents: Sparge all solvents (water, buffers, organic mobile phases) with an inert gas like nitrogen or argon for 15-20 minutes before use.2. Use Chelating Agents: Add a small amount (e.g., 100-500 ppm) of a chelating agent like trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid (CDTA) or ethylenediaminetetraacetic acid (EDTA) to the solution.[2][8]Rationale: De-gassing removes dissolved oxygen, a key reactant in oxidation. Chelating agents bind to and deactivate catalytic metal ions, preventing them from participating in redox reactions.[2]
Appearance of multiple new peaks in HPLC over 24-48 hours. 1. Hydrolytic Degradation: The pH of the solution is outside the optimal stability range.2. Photodegradation: The solution was exposed to ambient or UV light.Action: 1. Control pH: Prepare solutions in a buffered system (e.g., phosphate or acetate buffer) at a pH between 4 and 7. Avoid strongly acidic or basic conditions.2. Protect from Light: Prepare and store solutions in amber vials or wrap clear vials in aluminum foil. Conduct experiments under reduced lighting conditions where possible.Rationale: Maintaining a stable pH prevents acid/base-catalyzed hydrolysis. Protecting from light removes the energy source required to initiate photochemical degradation pathways.[3]
Poor mass balance in stability studies (Loss of parent compound does not equal the sum of degradants). 1. Formation of Volatiles: Degradation may produce volatile compounds that are not detected by standard HPLC-UV.2. Formation of Non-UV Active Compounds: Some degradants may lack a chromophore.3. Adsorption: The compound or its degradants may be adsorbing to the container surface.Action: 1. Use Mass Spectrometry: Employ HPLC-MS to detect non-UV active or volatile degradants.2. Check Response Factors: Ensure the UV response factors for the parent and degradant peaks are similar, or quantify using a universal detector like a Charged Aerosol Detector (CAD).3. Use Inert Vials: Switch to silanized or polypropylene vials to minimize surface adsorption.Rationale: Achieving a good mass balance (typically 95-105%) is crucial for validating that all significant degradation products have been accounted for.[7]

Part 3: Key Protocols & Methodologies

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol outlines the steps for preparing a more stable solution of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol for experimental use.

Materials:

  • 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol

  • HPLC-grade Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO)

  • Purified Water (e.g., Milli-Q®)

  • Phosphate buffer components (Monobasic and Dibasic Sodium Phosphate)

  • trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid (CDTA)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials

Procedure:

  • Prepare Buffered Aqueous Phase:

    • Prepare a 50 mM phosphate buffer solution at pH 6.5.

    • Add CDTA to the buffer to a final concentration of 0.05% (500 ppm).[2]

    • Sparge the final buffered solution with nitrogen gas for at least 20 minutes to remove dissolved oxygen.

  • Prepare Organic Stock:

    • Accurately weigh the required amount of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol in an amber vial.

    • Dissolve the compound in a minimal amount of ACN or DMSO.

  • Final Solution Preparation:

    • Slowly add the de-gassed, buffered aqueous phase from Step 1 to the organic stock solution to reach the desired final concentration.

    • If precipitation occurs, adjust the ratio of organic co-solvent to aqueous buffer.

    • Blanket the final solution with nitrogen before capping the vial.

  • Storage:

    • Store the solution at 2-8°C, protected from light. Analyze as soon as possible after preparation.

Protocol 2: Forced Degradation Study Workflow

This protocol provides a standard workflow for conducting forced degradation studies to understand the compound's stability profile.[4][5]

Objective: To generate approximately 5-20% degradation of the parent compound to identify degradation products without overly complex secondary reactions.[7]

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid compound at 80°C for 48 hours.

  • Photodegradation: Solution exposed to an ICH-compliant light source (e.g., >1.2 million lux hours and >200 W·h/m²).

Procedure:

  • Prepare separate solutions of the compound (e.g., at 1 mg/mL) for each stress condition.

  • Expose the solutions to the conditions listed above. A control sample protected from stress should be stored at 2-8°C.

  • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot of each sample.

  • Neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze all stressed samples and the control sample by a stability-indicating HPLC method (e.g., HPLC-UV/MS).

  • Compare the chromatograms to identify degradation peaks. Calculate the percentage of degradation and attempt to achieve mass balance.

Part 4: Visualizing Workflows and Degradation

Troubleshooting Workflow

This diagram outlines a logical decision-making process when encountering instability issues.

TroubleshootingWorkflow start Instability Observed (e.g., color change, new peaks) check_o2 Was the solvent de-gassed and blanketed with N2/Ar? start->check_o2 degas ACTION: De-gas all solvents. Use inert gas overlay. check_o2->degas No check_light Was the solution protected from light? check_o2->check_light Yes degas->check_light protect_light ACTION: Use amber vials. Work under subdued light. check_light->protect_light No check_ph Is the solution buffered in the optimal range (pH 4-7)? check_light->check_ph Yes protect_light->check_ph buffer ACTION: Prepare solution in a suitable buffer (e.g., phosphate). check_ph->buffer No check_metals Could there be metal ion contamination? check_ph->check_metals Yes buffer->check_metals add_chelator ACTION: Add a chelating agent (e.g., 100-500 ppm CDTA). check_metals->add_chelator Yes/Unsure reanalyze Re-prepare sample and analyze for stability. check_metals->reanalyze No add_chelator->reanalyze

Caption: Decision tree for troubleshooting solution instability.

Potential Oxidative Degradation Pathway

This diagram illustrates a plausible oxidative degradation pathway for the indazol-3-ol core, which is a common vulnerability.

DegradationPathway cluster_0 Oxidative Stress Compound 5-phenyl-4,5,6,7-tetrahydro- 2H-indazol-3-ol (Parent Compound) OxidizedProduct Oxidized Dimer or Ring-Opened Species (Degradant) Compound->OxidizedProduct [O], Metal Ions, Light

Caption: Plausible oxidative degradation of the indazole core.

References

  • WO2006062178A2 - Stabilizer for hydroxylamine, method for stabilizing hydroxylamine, and stabilized hydroxylamine solution.
  • US5808150A - Stabilization of hydroxylamine solutions.
  • US6758990B2 - Stabilizing agent for hydroxylamine solutions.
  • EP1431276A1 - Preparation and purification of hydroxylamine stabilizers.
  • EP0979209B1 - STABILIZED HYDROXYLAMINE SOLUTIONS. European Patent Office. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). PMC. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). European Pharmaceutical Review. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Luminata. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2020). ResearchGate. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011). SGS. [Link]

Sources

Technical Support Center: A Guide to Scaling the Synthesis of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the process development and scale-up of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol. This guide is designed for researchers, process chemists, and drug development professionals. It moves beyond simple protocols to explain the underlying principles governing the synthesis, providing a framework for anticipating and resolving challenges encountered when transitioning from the laboratory bench to pilot or manufacturing scale.

Part 1: Synthesis Overview and Critical Process Parameters

The synthesis of tetrahydro-indazole derivatives typically relies on a cyclocondensation reaction, a robust method for forming the core heterocyclic ring system.[1][2] A common and effective strategy for producing the target molecule, 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol, involves the reaction of a suitable 1,3-dicarbonyl precursor with a hydrazine source.

A plausible and efficient synthetic route starts with 4-phenylcyclohexanone, which is formylated to create an activated intermediate, 2-(hydroxymethylene)-4-phenylcyclohexanone. This intermediate is then reacted with hydrazine hydrate in a cyclocondensation/dehydration reaction to yield the final product.

Proposed Synthetic Workflow

G cluster_prep Precursor Synthesis cluster_cyclization Core Cyclization Reaction cluster_workup Isolation & Purification A 4-Phenylcyclohexanone B Formylation (e.g., NaH, Ethyl Formate) A->B C 2-(hydroxymethylene)- 4-phenylcyclohexanone B->C E Cyclocondensation (Solvent: e.g., Ethanol, Reflux) C->E D Hydrazine Hydrate (N2H4·H2O) D->E F Crude Product Slurry E->F G Cooling & Crystallization F->G H Filtration & Washing G->H I Drying H->I J Final API: 5-phenyl-4,5,6,7-tetrahydro- 2H-indazol-3-ol I->J

Caption: Proposed workflow for the synthesis of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol.

Key Mechanistic Insight: The Cyclocondensation Step

The core of this synthesis is the reaction between the enolizable 1,3-dicarbonyl system and hydrazine. This is an acid- or base-catalyzed reaction that proceeds via nucleophilic attack of the hydrazine on one of the carbonyls, followed by intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazole ring within the indazole system.[3]

Critical Parameters to Monitor During Scale-Up:

  • Temperature Control: The formylation and, more critically, the cyclization steps are often exothermic. What is easily managed in a lab flask can become a serious safety hazard at scale due to the decrease in the surface-area-to-volume ratio, potentially leading to thermal runaway.[4][5]

  • Reagent Stoichiometry and Addition Rate: Slow, controlled addition of reagents is crucial at scale to manage the exotherm and prevent the buildup of unreacted intermediates, which can lead to side reactions.

  • Mixing Efficiency: Inadequate mixing can create localized "hot spots" or areas of high reagent concentration, drastically increasing the impurity profile.[6][7]

  • Water Content: The final dehydration step is critical for ring formation. The presence of excess water can shift the equilibrium and hinder the reaction's completion.

Part 2: Troubleshooting Guide

This section addresses common issues encountered during the scale-up process in a direct question-and-answer format.

Reaction & Yield Issues

Q1: My reaction yield dropped from 90% at the 10g scale to 60% at the 1kg scale. What are the probable causes?

This is a classic scale-up problem often rooted in heat and mass transfer limitations.[6][8]

  • Cause - Inefficient Heat Transfer: The reaction exotherm is likely increasing the internal temperature beyond the optimal range, promoting side reactions. The larger reactor's smaller surface-area-to-volume ratio cannot dissipate heat as effectively as a lab flask.

    • Solution:

      • Characterize the Exotherm: Use reaction calorimetry at the lab scale to understand the heat of reaction and the maximum temperature of the synthesis (MTSR). This data is essential for safe and effective scale-up.[5]

      • Control Addition Rates: Implement slower, subsurface addition of the hydrazine hydrate. This allows the reactor's cooling system to keep pace with heat generation.

      • Ensure Adequate Cooling Capacity: Verify that the jacket temperature and coolant flow rate are sufficient for the batch size.

  • Cause - Poor Mixing: In a large reactor, reactants may not be homogenizing quickly enough. This can lead to localized high concentrations of hydrazine, promoting the formation of dimers or other impurities.

    • Solution:

      • Evaluate Agitator Design: Ensure the impeller type (e.g., pitched-blade turbine, hydrofoil) is appropriate for the vessel geometry and reaction viscosity.

      • Model the Mixing: Use computational fluid dynamics (CFD) or consult with chemical engineers to determine the optimal agitation speed (RPM) to ensure homogeneity without introducing excessive shear.[8]

G cluster_causes Potential Causes cluster_solutions Diagnostic Solutions Start Yield Drop at Scale Heat Poor Heat Transfer (Exotherm Control) Start->Heat Mix Inefficient Mixing (Mass Transfer) Start->Mix Reagent Reagent Quality or Addition Start->Reagent Calorimetry Perform Reaction Calorimetry (RC1) Heat->Calorimetry Diagnose Addition Slow Reagent Addition Rate Heat->Addition Mitigate Agitation Model/Optimize Agitation (RPM) Mix->Agitation Diagnose IPC Implement Strict IPC on Reagents Reagent->IPC Diagnose

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol and Related Precursors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. Among these, the tetrahydroindazole scaffold holds significant interest due to its prevalence in a wide array of biologically active molecules. This technical guide provides an in-depth comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol. Given the limited availability of public experimental data for this specific molecule, this guide will leverage predicted spectral data for a key synthetic precursor, 3-hydroxy-5-phenyl-cyclohex-2-enone, and compare it with experimentally determined data for related tetrahydroindazole derivatives. This approach offers valuable insights into the expected spectral characteristics and provides a robust framework for researchers working on the synthesis and characterization of this class of compounds.

The Significance of Tetrahydroindazoles in Medicinal Chemistry

The 4,5,6,7-tetrahydro-2H-indazole core is a privileged scaffold in drug development, forming the basis for a variety of therapeutic agents. These compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The precise substitution pattern on the tetrahydroindazole ring system is critical to its pharmacological activity, making accurate structural determination via NMR spectroscopy an indispensable tool for researchers.

Predicted NMR Spectral Data of a Key Precursor: 3-Hydroxy-5-phenyl-cyclohex-2-enone

The synthesis of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol often proceeds through the cyclization of a substituted cyclohexanone derivative. A crucial intermediate or starting material in this process is 3-hydroxy-5-phenyl-cyclohex-2-enone. Understanding the NMR spectrum of this precursor is fundamental to confirming its structure before proceeding with subsequent synthetic steps. The following tables present the predicted ¹H and ¹³C NMR data for this key intermediate, based on analyses of analogous compounds.[1]

Table 1: Predicted ¹H NMR Data for 3-Hydroxy-5-phenyl-cyclohex-2-enone (500 MHz, CDCl₃) [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
~12.5br s-1H3-OH
7.35 - 7.20m-5HPhenyl-H
~5.95s-1HH-2
~3.40m-1HH-5
~2.80ddJ = 17.0, 4.51HH-6a
~2.65ddJ = 17.0, 11.01HH-6b
~2.50m-2HH-4

Table 2: Predicted ¹³C NMR Data for 3-Hydroxy-5-phenyl-cyclohex-2-enone (125 MHz, CDCl₃) [1]

Chemical Shift (δ) ppmAssignment
~198.0C-1
~175.0C-3
~142.0Phenyl C (quaternary)
~129.0Phenyl CH
~127.0Phenyl CH
~126.5Phenyl CH
~101.0C-2
~45.0C-6
~41.0C-5
~30.0C-4

Comparative Analysis with Substituted Tetrahydroindazoles

The transformation of 3-hydroxy-5-phenyl-cyclohex-2-enone into 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol involves a cyclization reaction, typically with hydrazine or a substituted hydrazine. This reaction dramatically alters the electronic environment of the molecule, leading to significant and predictable changes in the NMR spectra. By comparing the predicted data of the precursor with experimental data from related tetrahydroindazoles, we can anticipate the spectral features of the target compound.

For instance, in a series of N(2)-substituted tetrahydroindazoles, the protons on the saturated cyclohexane ring typically appear as complex multiplets in the upfield region of the ¹H NMR spectrum. The formation of the pyrazole ring introduces characteristic signals for the C3-OH group and the N-H proton (if unsubstituted). In the ¹³C NMR spectrum, the carbonyl carbon (C-1) of the precursor at ~198.0 ppm will be replaced by a signal for C-3a of the indazole ring, and the enolic carbon (C-3) at ~175.0 ppm will shift to a value characteristic of a hydroxyl-bearing carbon in the pyrazole ring.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for compounds such as 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol, a standardized experimental protocol is essential. The following detailed methodology is recommended for a 500 MHz NMR spectrometer.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis. The higher concentration for ¹³C NMR is necessary to compensate for the lower natural abundance of the ¹³C isotope.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Common choices for this class of compounds include chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like those on hydroxyl and amine groups.

  • Sample Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure the final solution height is adequate for the spectrometer's probe (typically around 4-5 cm).

NMR Spectrometer Setup and Data Acquisition

The following parameters serve as a general guideline and may require optimization based on the specific instrument and sample characteristics.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard one-pulse sequence (e.g., zg30 on Bruker instruments).

  • Number of Scans (NS): 16 to 64 scans are typically sufficient for good signal-to-noise, depending on the sample concentration.

  • Acquisition Time (AQ): An acquisition time of 3-4 seconds is recommended to ensure good digital resolution.

  • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate.

  • Spectral Width (SW): A spectral width of approximately 16 ppm, centered around 6-7 ppm, should encompass all expected proton signals.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled one-pulse sequence (e.g., zgpg30 on Bruker instruments).

  • Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is standard.

  • Relaxation Delay (D1): A relaxation delay of 2 seconds is recommended.

  • Spectral Width (SW): A spectral width of approximately 250 ppm, centered around 100-120 ppm, will cover the full range of expected carbon signals.

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the general workflow from sample preparation to final spectral analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Shimming, Tuning) transfer->setup acquire_1H Acquire ¹H Spectrum setup->acquire_1H acquire_13C Acquire ¹³C Spectrum setup->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate for ¹H assign Assign Signals baseline->assign integrate->assign compare Compare with Analogs assign->compare structure Elucidate Structure compare->structure

A streamlined workflow for NMR sample preparation, data acquisition, processing, and structural analysis.

Causality Behind Experimental Choices

The choices made during the experimental setup are critical for obtaining high-quality data.

  • Solvent Selection: The choice of a deuterated solvent is paramount as it prevents large solvent signals from obscuring the analyte's signals. The polarity of the solvent can also affect the chemical shifts of labile protons through hydrogen bonding interactions.

  • Concentration: The concentration of the sample directly impacts the signal-to-noise ratio. For ¹³C NMR, a higher concentration is necessary due to the low natural abundance (1.1%) of the ¹³C isotope.

  • Shimming and Tuning: Proper shimming of the magnetic field is crucial for achieving high resolution and sharp spectral lines, which is essential for accurate multiplicity analysis and coupling constant determination. Tuning the probe ensures efficient transfer of radiofrequency pulses to the sample and detection of the resulting signals.

  • Pulse Sequences: The use of standard one-pulse sequences is generally sufficient for structural confirmation. More advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for more complex structures to establish connectivity between protons and carbons.

Conclusion

References

  • Popat, K. H., et al. (2003). Synthesis and biological evaluation of some new indazole derivatives. European Journal of Medicinal Chemistry, 38(5), 525-531.
  • Faisal, M., et al. (2019). Synthesis, characterization, and in vitro anticancer evaluation of novel indazole derivatives. Journal of Heterocyclic Chemistry, 56(1), 246-254.
  • Gein, V. L., et al. (2019). Synthesis and analgesic and anti-inflammatory activity of N¹,N³,2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides and 4,5,6,7-tetrahydro-2H-indazole derivatives based on them. Pharmaceutical Chemistry Journal, 53(5), 403-407.
  • Nasr, T., & Said, M. (2003). Synthesis and anti-inflammatory activity of some new indazole derivatives. Archives of Pharmacal Research, 26(10), 789-795.

Sources

Technical Guide: Mass Spectrometry Fragmentation of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol (hereafter referred to as 5-PTI-3-ol ). It is designed for analytical scientists and medicinal chemists requiring rigorous identification protocols.

Executive Summary & Chemical Identity

5-PTI-3-ol represents a critical scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and potential anticancer agents. Its analysis is complicated by keto-enol tautomerism , which significantly influences ionization efficiency and fragmentation pathways in mass spectrometry.

This guide compares two primary analytical workflows: Liquid Chromatography-Electrospray Ionization (LC-ESI-MS/MS) and Gas Chromatography-Electron Ionization (GC-EI-MS) , establishing the former as the superior method for biological matrices due to tautomeric stability and sensitivity.

Chemical Profile
PropertySpecification
IUPAC Name 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol
Molecular Formula

Exact Mass 214.1106 Da
Precursor Ion

215.1179 m/z
Core Structure Pyrazole ring fused to a cyclohexene ring (tetrahydroindazole)
Key Feature Tautomeric equilibrium between Indazol-3-ol (Enol) and Indazol-3-one (Keto)

Tautomerism & Ionization Physics

Understanding the tautomeric state is a prerequisite for interpreting MS spectra. In the gas phase and polar solvents (LC conditions), the keto-form (indazolone) is thermodynamically favored, while the enol-form is often trapped during derivatization in GC analysis.

Tautomeric Equilibrium Pathway

The following diagram illustrates the proton transfer mechanism that dictates the precursor ion structure in ESI.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Ionization Outcomes Keto Keto Form (Indazol-3-one) Thermodynamically Stable Enol Enol Form (Indazol-3-ol) Reactive Intermediate Keto->Enol H+ Shift (N2 -> O) ESI_Ion ESI Positive Mode [M+H]+ m/z 215 Protonation at Carbonyl O Keto->ESI_Ion LC-MS (Acidic pH) EI_Ion EI Mode [M]+• m/z 214 Radical Cation Enol->EI_Ion GC-MS (Derivatized)

Caption: Tautomeric shift influences the site of protonation. In ESI (+), the carbonyl oxygen of the keto form is the primary protonation site.

Fragmentation Analysis: LC-ESI-MS/MS

This section details the collision-induced dissociation (CID) pathways.[1] The fragmentation is driven by the stability of the phenyl ring and the lability of the tetrahydro-ring system.

Primary Fragmentation Channels

The protonated precursor (


 215) undergoes three distinct pathways:
  • Pathway A: Retro-Diels-Alder (RDA) Cleavage (Diagnostic)

    • Mechanism: The cyclohexene ring undergoes thermal-like cleavage.

    • Loss: Ethylene (

      
      , -28 Da) or substituted alkenes.
      
    • Result: Formation of the pyrazolone core ions.

  • Pathway B: Neutral Loss of Water/Ammonia

    • Mechanism: Common in "3-ol" tautomers.

    • Loss:

      
       (-18 Da).
      
    • Fragment:

      
       197.
      
  • Pathway C: Carbonyl Ejection

    • Mechanism: Characteristic of cyclic ketones/amides.

    • Loss:

      
       (-28 Da).
      
    • Fragment:

      
       187.
      
Diagnostic Ion Table (ESI+)
m/z (Exp)Ion TypeFormulaProposed Structure/MechanismRelative Abundance
215.1


Protonated Molecule100% (Precursor)
197.1


Dehydration (Enol pathway)15-20%
187.1


Ring contraction (Keto pathway)40-50%
137.0


Loss of Phenyl (

)
<10%
77.0


Phenyl Cation (High Energy)5-10%

Comparison Guide: LC-ESI-MS vs. GC-EI-MS

For researchers choosing an analytical platform, the following comparison highlights the trade-offs between specificity (EI) and sensitivity/integrity (ESI).

Comparative Performance Matrix
FeatureLC-ESI-MS/MS (Recommended) GC-EI-MS (Alternative)
Sample Prep Minimal (Dilute & Shoot)High (Derivatization required to prevent tailing)
Thermal Stability Excellent (Room temp ionization)Poor (Risk of dehydrogenation to fully aromatic indazole)
Sensitivity High (pg/mL range)Moderate (ng/mL range)
Identification MS/MS transitions (215 -> 187)Spectral Library Match (NIST/Wiley)
Isomer Differentiation Superior (Separates 5-phenyl vs 6-phenyl via RT)Poor (Spectra are nearly identical)
Experimental Workflow: Isomer Differentiation

Distinguishing 5-phenyl-PTI from its regioisomer 6-phenyl-PTI is a common challenge. The position of the phenyl group affects the RDA fragmentation efficiency.

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Differentiation Logic:

    • 5-phenyl isomer: Steric hindrance at the 5-position often slightly reduces Retention Time (RT) compared to the 6-phenyl isomer.

    • Fragmentation: The 5-phenyl isomer yields a higher abundance of the Retro-Diels-Alder fragment due to resonance stabilization proximity to the pyrazole nitrogen.

Visualizing the Fragmentation Pathway

The following graph details the specific bond cleavages for the ESI+ mode, serving as a map for spectral interpretation.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 215.1 (Protonated Keto Form) Frag_Water Dehydration [M+H - H2O]+ m/z 197.1 Precursor->Frag_Water -H2O (18 Da) Frag_CO Carbonyl Loss [M+H - CO]+ m/z 187.1 (Ring Contraction) Precursor->Frag_CO -CO (28 Da) (Common in cyclic amides) Frag_RDA RDA Cleavage Loss of C2H4 m/z 187 (Isobaric) or C8H8 (Styrene loss) Precursor->Frag_RDA Retro-Diels-Alder Phenyl Phenyl Cation [C6H5]+ m/z 77.0 Frag_CO->Phenyl High Energy CID

Caption: Major dissociation channels in ESI-MS/MS. Note that CO loss and RDA cleavage can produce isobaric fragments depending on ring substitution.

References

  • Tautomerism of Tetrahydroindazolones: Claramunt, R. M., et al. "Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones." Molecules, 2006.

  • Indazole Fragmentation Mechanisms: Luo, X., et al. "Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids." Forensic Toxicology, 2024.

  • Differentiation of Isomers: BenchChem Technical Guides. "Differentiating Synthetic Cannabinoid Isomers with Tandem Mass Spectrometry."

Sources

Technical Analysis: IR Spectroscopy of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a definitive infrared (IR) spectroscopy analysis of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol . While often cataloged under its "3-ol" (enol) nomenclature, this compound exhibits significant tautomeric complexity that directly influences its spectral fingerprint.

For researchers and drug development professionals, accurate identification requires distinguishing the indazolinone (keto) features that predominate in the solid state from the theoretical enol structure. This guide outlines the diagnostic peaks, differentiates the product from its synthetic precursors, and provides a validated protocol for quality control.

Structural Analysis & Tautomerism

The "Ol-One" Duality

Scientific integrity dictates that we address the structural reality of the sample before analyzing peaks. Although named indazol-3-ol , the compound exists in a tautomeric equilibrium.[1]

  • Solid State (IR/XRD): The equilibrium heavily favors the 3-oxo (indazolinone) tautomer. Consequently, the IR spectrum will not show a free phenolic O-H stretch but will instead feature a distinct amide-like carbonyl band and N-H stretching.

  • Solution State: The enol form may become accessible depending on solvent polarity, but standard QC via ATR or KBr pellet analyzes the solid state.

Implication for Spectroscopy: Analysts looking for a standard "alcohol" broad peak at 3400 cm⁻¹ and a lack of carbonyl will misinterpret the spectrum. The correct fingerprint includes a carbonyl-like absorption derived from the cyclic amide (lactam) motif.

Diagnostic IR Peak Profile

The following table summarizes the critical absorption bands for identifying 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol. Data is synthesized from high-confidence structural analogs and substituted tetrahydroindazole characterization studies.[1]

Table 1: Diagnostic IR Peaks (KBr/ATR)
Functional GroupWavenumber (cm⁻¹)IntensityAssignment & Notes
N-H Stretch 3100 – 3400 Medium, BroadCharacteristic of the indazole N-H.[1] Broadening indicates intermolecular H-bonding in the crystal lattice.[1]
C-H (Aliphatic) 2850 – 2960 MediumAsymmetric and symmetric stretching of the cyclohexyl ring (-CH₂-) methylene groups.[1]
C=O (Ketone/Amide) 1640 – 1690 Strong Critical Identifier. Corresponds to the C=O in the keto-tautomer. Lower frequency than typical ketones due to conjugation with the N-N bond.
C=N (Ring) 1610 – 1630 Medium/SharpStretching vibration of the pyrazole ring C=N bond.
C=C (Aromatic) 1580 – 1600 MediumSkeletal vibrations of the phenyl substituent.
Phenyl (Mono-sub) 730 – 770 Strong/Sharp Differentiation Peak. C-H out-of-plane bending (OOP) specific to the mono-substituted phenyl group at position 5.[1]
Phenyl (Mono-sub) 690 – 710 Strong/SharpSecond diagnostic band for the mono-substituted phenyl ring.[1]

Note: The presence of the 1640–1690 cm⁻¹ band confirms the keto-tautomer.[1] If the sample were purely the "3-ol" enol, this band would be absent, replaced by C-O stretches (~1000–1300 cm⁻¹) and a phenolic O-H.

Comparative Analysis: Alternatives & Precursors

To validate synthesis success, the product spectrum must be compared against its immediate precursor and structural analogs.

Table 2: Comparative Spectral Shifts[1]
CompoundKey DifferentiatorSpectral Change vs. Product
Precursor: 5-phenyl-1,3-cyclohexanedioneDiketone Motif Loss of one C=O: The precursor has two carbonyls (often a split doublet or broad band ~1700-1735 cm⁻¹).[1] The product has only one shifted C=O.Appearance of N-H: Precursor lacks N-H stretching (>3100 cm⁻¹).
Analog: 4,5,6,7-tetrahydro-2H-indazol-3-ol (No Phenyl)Phenyl Ring Missing OOP Bends: The analog lacks the sharp peaks at 690 & 750 cm⁻¹ . Fingerprint Region: Simpler fingerprint region due to lack of aromatic ring modes.[1]
Impurity: Hydrazine SaltsN-H / Salt Broad Ammonium Band: Contamination shows excessive broadening ~3000 cm⁻¹ and potential salt peaks not associated with the indazole structure.

Experimental Protocol: Quality Control Workflow

This protocol ensures reproducible spectral data, minimizing artifacts from moisture or particle size.

Step-by-Step Methodology
  • Sample Preparation (Preferred: ATR):

    • Ensure the Diamond/ZnSe crystal is clean (background scan must be flat).

    • Place ~5-10 mg of solid sample on the crystal.[1]

    • Apply high pressure using the clamp to ensure intimate contact (critical for solid-state tautomer resolution).[1]

    • Reasoning: ATR avoids the moisture uptake common in KBr pellets, which can obscure the N-H/O-H region.

  • Sample Preparation (Alternative: KBr Pellet):

    • Mix sample with IR-grade KBr (1:100 ratio).[1]

    • Grind to a fine powder (avoid excessive grinding which absorbs water).

    • Press at 10 tons for 2 minutes to form a transparent disc.

    • Validation: Check for water bands at 3400 cm⁻¹ and 1640 cm⁻¹.[1] If present, dry the pellet or switch to ATR.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹[1][2]

    • Scans: 32 or 64 (to improve Signal-to-Noise ratio)

    • Range: 4000 – 400 cm⁻¹[1]

  • Data Processing:

    • Apply baseline correction.[1]

    • Identify the "Marker Peaks": 1660 cm⁻¹ (C=O) and 690/750 cm⁻¹ (Phenyl).

Synthesis & Tautomerization Pathway[3]

The following diagram illustrates the synthesis from the diketone precursor and the subsequent tautomeric equilibrium that defines the IR spectrum.

IndazoleSynthesis Precursor Precursor: 5-phenyl-1,3-cyclohexanedione (Two C=O bands) Intermediate Intermediate: Hydrazone Formation Precursor->Intermediate Cyclocondensation Reagent Reagent: Hydrazine Hydrate Reagent->Intermediate ProductKeto Product (Solid State): Indazolinone (Keto Form) (Strong C=O, N-H) Intermediate->ProductKeto - H2O Cyclization ProductEnol Product (Solution/Trace): Indazol-3-ol (Enol Form) (O-H, Aromatic C=N) ProductKeto->ProductEnol Tautomerism (Solvent Dependent)

Figure 1: Synthesis pathway of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol showing the conversion of the diketone precursor and the tautomeric equilibrium between the keto (solid-state dominant) and enol forms.[1][2][3][4][5][6]

References

  • MDPI Molecules. "Efficient MW-Assisted Synthesis, Spectroscopic Characterization... of Indazole Derivatives." Molecules, 2016. [Link]

  • Beilstein Journal of Organic Chemistry. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." Beilstein J. Org.[1][7] Chem., 2021.[2][7][8] [Link]

  • National Institutes of Health (PMC). "Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones."[1] Molecules, 2006. [Link]

  • Asian Journal of Research in Chemistry. "Rapid Synthesis of Indazole derivatives using Microwave Technology." Asian J. Research Chem., 2023. [Link]

  • NIST Chemistry WebBook. "Infrared Spectrum of 1H-Tetrazole-5-thiol, 1-phenyl- (Analogous Ring Vibrations)." NIST Standard Reference Data. [Link]

Sources

A Comparative Guide to Purity Validation of Tetrahydroindazoles: The Definitive Role of Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and development of novel therapeutics, the structural integrity and purity of a chemical entity are paramount. Tetrahydroindazoles, a class of nitrogen-containing heterocyclic compounds, are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Ensuring the purity of these active pharmaceutical ingredients (APIs) and their intermediates is a critical step in generating reliable and reproducible preclinical and clinical data. This guide provides an in-depth comparison of elemental analysis with other common analytical techniques for the purity validation of tetrahydroindazoles, supported by experimental rationale and protocols.

The Foundational Importance of Purity in Drug Development

The presence of impurities in a drug substance can have significant implications for its safety, efficacy, and stability.[3][4] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines (e.g., ICH Q3A R2) that mandate the identification, qualification, and control of impurities in new drug substances.[5][6][7] Purity is not merely a quality control checkpoint but a fundamental aspect of the drug's chemical identity.

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, serves as a cornerstone technique for assessing the bulk purity of a synthesized compound.[8] It provides a quantitative measure of the mass percentages of these key elements, which are then compared to the theoretical values calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values is a strong indicator of a high-purity sample.[9]

Comparative Analysis of Purity Validation Methodologies

While elemental analysis is a powerful tool for assessing bulk purity, a comprehensive validation strategy often involves orthogonal methods that provide complementary information. The choice of analytical techniques should be based on the specific properties of the tetrahydroindazole and the potential impurities that may be present.

Analytical MethodPrincipleAdvantagesLimitations
Elemental Analysis (CHN) Combustion of the sample and quantification of resulting gases (CO2, H2O, N2).- Provides a direct measure of bulk purity. - Highly accurate and precise for pure compounds. - Insensitive to the presence of inorganic salts or water, which can be missed by other methods.[10]- Does not provide information on the nature of impurities. - Requires a relatively pure and dry sample for accurate results.[11] - Can be affected by incomplete combustion of refractory compounds.
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase.[12]- High sensitivity for detecting and quantifying organic impurities.[8] - Can separate structurally similar compounds. - Widely used for routine quality control.- Requires a specific reference standard for the analyte. - May not detect impurities that do not have a chromophore (if using a UV detector). - The presence of undetected impurities can lead to an overestimation of purity.
Quantitative Nuclear Magnetic Resonance (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.[13]- Provides both structural and quantitative information.[14][15] - Does not require a reference standard of the analyte itself.[16] - Can be used to determine the purity of a wide range of organic compounds.- Lower sensitivity compared to HPLC for trace impurities. - Requires careful selection of a non-overlapping internal standard and deuterated solvent.[16] - Can be complex to set up and validate.
Mass Spectrometry (MS) Ionization of molecules and separation of the ions based on their mass-to-charge ratio.- High sensitivity and specificity for identifying known and unknown impurities. - Can be coupled with chromatography (LC-MS, GC-MS) for enhanced separation and identification.- Primarily a qualitative technique, though quantitative methods exist. - Ionization efficiency can vary between compounds, making quantification challenging without appropriate standards.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations, providing a "fingerprint" of the compound.- Rapid and non-destructive. - Useful for confirming the presence of key functional groups and for identifying polymorphic forms.- Generally not a quantitative technique for purity assessment. - Not sensitive to small amounts of impurities.

Experimental Protocols

Elemental Analysis (CHN) Workflow for a Tetrahydroindazole Sample

The following protocol outlines the key steps for determining the purity of a tetrahydroindazole sample using a modern CHN elemental analyzer.

Caption: Workflow for Tetrahydroindazole Purity Validation using Elemental Analysis.

1. Sample Preparation:

  • Rationale: Residual solvents or moisture will lead to inaccurate hydrogen and carbon percentages.[11] A homogenous sample ensures that the small amount weighed is representative of the entire batch.

  • Protocol: Dry the tetrahydroindazole sample under high vacuum for several hours to constant weight. If the sample is crystalline, gently grind it to a fine, homogenous powder using a mortar and pestle.

2. Sample Weighing:

  • Rationale: The accuracy of the final percentage is directly dependent on the accuracy of the initial weight. Modern elemental analyzers are highly sensitive and require only a small amount of sample.

  • Protocol: Using a calibrated microbalance, accurately weigh approximately 1-3 mg of the dried sample into a clean tin capsule. Record the weight to at least four decimal places.

3. Instrument Calibration:

  • Rationale: Calibration with a certified standard of known elemental composition ensures the accuracy of the instrument's response.

  • Protocol: Analyze a certified standard (e.g., acetanilide) under the same conditions as the tetrahydroindazole sample. The instrument software will use this data to create a calibration curve.

4. Combustion and Analysis:

  • Rationale: Dynamic flash combustion at high temperatures in an oxygen-rich environment ensures the complete conversion of the sample to its elemental gases.[11] For nitrogen-rich heterocycles like tetrahydroindazoles, ensuring complete combustion is crucial for accurate nitrogen determination. Modern analyzers are designed to handle such compounds effectively.

  • Protocol: Place the encapsulated sample into the autosampler of the CHN analyzer. Initiate the analysis sequence, which will automatically drop the sample into the combustion furnace. The resulting gases (CO2, H2O, and N2) are separated by a gas chromatography column and quantified by a thermal conductivity detector.

5. Data Interpretation and Purity Assessment:

  • Rationale: The ICH guidelines suggest that for new drug substances, the results of elemental analysis should be within ±0.4% of the theoretical values.[9]

  • Protocol: Compare the experimentally determined percentages of Carbon, Hydrogen, and Nitrogen with the theoretical values calculated from the molecular formula of the tetrahydroindazole. A deviation of ≤ 0.4% for each element is generally considered evidence of high purity.

Cross-Validation with HPLC

To provide a more comprehensive picture of the sample's purity, the results from elemental analysis should be cross-validated with a high-resolution chromatographic technique like HPLC.

Caption: General Workflow for HPLC Purity Analysis.

1. Method Development:

  • Rationale: The choice of stationary phase (e.g., C18) and mobile phase (e.g., acetonitrile/water or methanol/water with a buffer) is critical for achieving good separation of the main peak from any impurities.

  • Protocol: Develop a gradient reversed-phase HPLC method capable of resolving the tetrahydroindazole from potential starting materials, intermediates, and degradation products.

2. Analysis:

  • Rationale: A UV or Photodiode Array (PDA) detector is commonly used for aromatic compounds like tetrahydroindazoles. The PDA detector has the added advantage of providing spectral information for each peak, which can aid in impurity identification.

  • Protocol: Prepare a dilute solution of the tetrahydroindazole sample in a suitable solvent. Inject the solution into the HPLC system and monitor the elution profile at an appropriate wavelength.

3. Data Interpretation:

  • Rationale: The area percent of the main peak is often used to estimate purity. However, this assumes that all impurities have a similar response factor to the main compound at the chosen wavelength.

  • Protocol: Integrate the area of all peaks in the chromatogram. Calculate the purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage. According to ICH guidelines, impurities present at levels above the reporting threshold (typically 0.05%) should be reported.[6][17]

A Self-Validating System: The Power of Orthogonal Methods

The combination of elemental analysis and HPLC creates a self-validating system for purity assessment. Elemental analysis confirms the correct elemental composition of the bulk material, indicating the absence of significant inorganic impurities or residual solvents. HPLC, on the other hand, provides detailed information about the presence of organic impurities. When both methods indicate a high degree of purity (e.g., elemental analysis results within ±0.4% of theoretical values and HPLC purity >99.5%), it provides a high level of confidence in the quality of the synthesized tetrahydroindazole.

Conclusion

The validation of purity is a non-negotiable aspect of drug discovery and development. For tetrahydroindazoles, elemental analysis serves as a fundamental and indispensable tool for determining bulk purity. Its strength lies in providing a direct and quantitative measure of the elemental composition, which is a definitive characteristic of a pure compound. When used in conjunction with orthogonal techniques like HPLC and qNMR, researchers can build a comprehensive and robust purity profile that satisfies regulatory requirements and ensures the integrity of their scientific findings. This multi-faceted approach, grounded in sound analytical principles and guided by international standards, is the hallmark of excellence in pharmaceutical research.

References

  • Rundlöf, T. (2014). NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. Available at: [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review. Available at: [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Available at: [Link]

  • Holzgrabe, U., & Malet-Martino, M. (2011). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 845-858. Available at: [Link]

  • Auriga Research. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Available at: [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. Available at: [Link]

  • International Council for Harmonisation. (2006). Impurities in new drug substances Q3A(R2). Available at: [Link]

  • European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances. Available at: [Link]

  • United States Pharmacopeia. (n.d.). 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. Available at: [Link]

  • World Health Organization. (n.d.). Note for guidance on organic impurities in active pharmaceutical ingredients and finished pharmaceutical products. Available at: [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2019). Impurity Control in the European Pharmacopoeia. Available at: [Link]

  • MDPI. (n.d.). Special Issue: Chemistry of Nitrogen Heterocyclic Compounds. Molecules. Available at: [Link]

  • Kuveke, R. E. H., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Available at: [Link]

  • Melen, R. L., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 964-971. Available at: [Link]

  • Nicovaper. (n.d.). Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing. Available at: [Link]

  • U.S. Food and Drug Administration. (2006). Active Pharmaceutical Ingredient (API) Process Inspection. Available at: [Link]

  • Flieger, J., et al. (2024). Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. Molecules, 29(11), 2498. Available at: [Link]

  • University of Ottawa. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Available at: [Link]

  • SBL, et al. (2022). A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells. Molecular Cancer Therapeutics, 21(2), 291-301. Available at: [Link]

  • Ahmed, R. (2024). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis in. Clinical Investigation, 14(9), 527. Available at: [Link]

  • Cao, X., et al. (2024). Application and challenges of nitrogen heterocycles in PROTAC linker. European Journal of Medicinal Chemistry, 276, 116520. Available at: [Link]

  • HPLC Columns. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Available at: [Link]

  • Popova, G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 3915-3934. Available at: [Link]

  • Popova, G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. PubMed. Available at: [Link]

  • SciLifeLab. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Available at: [Link]

  • Milestone Inc. (2022). Practical Guidelines on Sample Preparation for Elemental Analysis. YouTube. Available at: [Link]

  • Waters Corporation. (n.d.). COMPARISON OF HPLC AND UHPLC ANALYSIS OF POLYMER ADDITIVES WITH ELUCIDATION OF MASS DETECTION. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Differentiating 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol from its Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Importance of Regiochemical Purity

In pharmaceutical development, the precise arrangement of atoms within a molecule is not a trivial detail; it is fundamental to its biological activity, safety, and efficacy. Regioisomers, which possess the same molecular formula but differ in the position of a substituent on a core scaffold, can exhibit drastically different pharmacological and toxicological profiles. The compound 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol is a promising scaffold in medicinal chemistry, with related tetrahydroindazole structures showing a wide range of biological activities.[1][2][3] However, its synthesis, often proceeding through the condensation of a substituted cyclohexanone, can potentially yield a mixture of regioisomers, such as the 4-phenyl, 6-phenyl, and 7-phenyl variants, alongside the desired 5-phenyl product.

This guide provides a comprehensive, data-driven strategy for the unambiguous differentiation and characterization of these critical regioisomers. We will delve into the causality behind our choice of analytical techniques, provide field-proven experimental protocols, and present a self-validating system to ensure the absolute structural integrity of your target compound.

The Analytical Challenge: Why Regioisomers Are Difficult to Distinguish

Regioisomers of the 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol scaffold present a significant analytical challenge. They share the same molecular weight and often exhibit very similar polarities, making them difficult to separate by standard chromatographic techniques and impossible to distinguish by low-resolution mass spectrometry alone. Their differentiation requires a multi-pronged approach that leverages the subtle yet distinct differences in the local electronic and spatial environments of their nuclei.

Here, we illustrate the primary regioisomers of concern alongside our target molecule.

Caption: Chemical structures of the target molecule and potential regioisomers.

The Definitive Solution: A Multi-technique Spectroscopic and Chromatographic Workflow

Our strategy is built on the principle of orthogonal verification. We will first use the unparalleled structural resolving power of Nuclear Magnetic Resonance (NMR) spectroscopy to establish the primary identification.[4][5][6] This identification will then be confirmed by developing a robust High-Performance Liquid Chromatography (HPLC) method for separation and, finally, by analyzing the distinct fragmentation patterns in tandem Mass Spectrometry (MS/MS).[7][8][9]

G cluster_input Input cluster_analysis Analytical Workflow cluster_output Output Sample Synthesized Product (Potential Isomer Mixture) NMR NMR Spectroscopy (1H, 13C, NOESY, HMBC) Sample->NMR Primary ID HPLC HPLC Method Dev. (Separation) NMR->HPLC Orthogonal Method 1 Result Unambiguous Isomer ID & Purity Assessment NMR->Result MS Tandem MS (Fragmentation) HPLC->MS Orthogonal Method 2 HPLC->Result MS->Result

Caption: The integrated analytical workflow for regioisomer differentiation.

Part 1: Unambiguous Structure Elucidation by NMR Spectroscopy

NMR spectroscopy is the cornerstone of structural analysis because it directly probes the chemical environment of each nucleus.[10] For differentiating the phenyl-tetrahydroindazole regioisomers, specific 1D and 2D NMR experiments are indispensable.

Causality Behind NMR Experiment Selection:
  • ¹H NMR: Provides initial information on the number of distinct proton environments, their chemical shifts, and their coupling patterns (multiplicity). The key diagnostic signal is the proton on the carbon bearing the phenyl group (the benzylic proton). Its multiplicity will reveal the number of adjacent protons, directly pointing to its position on the cyclohexyl ring.

  • ¹³C NMR: Complements the ¹H data by showing the number of unique carbon environments. The chemical shift of the carbon attached to the phenyl group is also diagnostic.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It reveals long-range (2- and 3-bond) correlations between protons and carbons. By observing a correlation from the benzylic proton to the carbon atoms of the pyrazole ring, we can definitively confirm the connectivity and thus the isomeric structure.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds.[11][12] A cross-peak between protons on the phenyl ring and specific protons on the saturated tetrahydro-indazole ring provides conclusive proof of the substituent's position.[13]

Expected Distinguishing NMR Features:
IsomerKey ¹H NMR Signal (Benzylic H)Expected HMBC Correlation (Benzylic H to...)Key NOESY Correlation (Phenyl H's to...)
5-phenyl Triplet (coupled to H4 & H6)C3a, C7a (pyrazole ring junction)H4, H6
4-phenyl Doublet of doublets (coupled to H5)C3a, C5H5
6-phenyl Multiplet (coupled to H5 & H7)C5, C7, C7aH5, H7
7-phenyl Multiplet (coupled to H6)C6, C3a, C7aH6
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Parameters: 16-32 scans, 2-second relaxation delay, 90° pulse.

  • ¹³C NMR Acquisition:

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • Parameters: 1024-2048 scans, 2-second relaxation delay.

  • gHMBCAD Acquisition (Gradient Heteronuclear Multiple Bond Correlation, Adiabatic):

    • Set the long-range coupling constant (ⁿJCH) to optimize for 2-3 bond correlations (typically 8 Hz).

    • Acquire with 256-512 increments in the indirect dimension.

  • NOESY Acquisition:

    • Set a mixing time appropriate for a small molecule (typically 500-800 ms).

    • Acquire with 256-512 increments in the indirect dimension.

  • Data Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Carefully assign all proton and carbon signals and analyze the cross-peaks in the 2D spectra to build the molecular structure.[14]

Part 2: Orthogonal Verification by HPLC and Tandem MS

While NMR provides the definitive structure, a robust quality control process requires a validated chromatographic method to separate the isomers and quantify their purity.[15]

HPLC Method Development: Achieving Baseline Separation

The subtle differences in dipole moment and steric hindrance among the regioisomers can be exploited for chromatographic separation. A phenyl-hexyl or biphenyl stationary phase is often a good starting point for separating aromatic positional isomers, as it can provide alternative selectivity through π-π interactions compared to standard C18 columns.[16]

Experimental Protocol: HPLC Method Development
  • Instrumentation: HPLC system with a UV or DAD detector and a column oven.

  • Column Selection:

    • Start with a Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Alternative: Biphenyl or standard C18 for comparison.

  • Mobile Phase Optimization:

    • Begin with a simple isocratic method: 50:50 Acetonitrile:Water (with 0.1% formic acid).

    • Run a gradient elution from 10% to 90% Acetonitrile over 20 minutes to determine the approximate elution time.

    • Fine-tune the isocratic or gradient conditions to achieve baseline separation (Rs > 1.5) of all isomers. Adjust the organic modifier percentage and consider methanol as an alternative to acetonitrile for selectivity changes.[17][18]

  • Detection: Monitor at a UV maximum of the analyte (e.g., ~254 nm).

Tandem Mass Spectrometry (MS/MS): Creating a Fragmentation Fingerprint

Even if isomers co-elute, their mass spectrometric fragmentation patterns will differ.[19] The position of the phenyl group dictates which bonds are weakened and how the molecule falls apart upon collision-induced dissociation (CID). This creates a unique "fingerprint" for each regioisomer.

Experimental Protocol: MS/MS Analysis
  • Instrumentation: LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole).

  • Ionization: Use Electrospray Ionization (ESI) in positive mode to generate the protonated molecular ion [M+H]⁺.

  • MS¹ Scan: Confirm the m/z of the parent ion.

  • MS² (Product Ion Scan): Select the [M+H]⁺ ion in the first mass analyzer and fragment it using an optimized collision energy (e.g., 10-40 eV).

  • Data Analysis: Compare the product ion spectra of the different regioisomers. The presence and relative abundance of specific fragment ions will be unique to each isomer, providing definitive confirmation of the structure identified by NMR.[7][20] For example, isomers may show characteristic losses of the phenyl group or specific cleavages within the saturated ring system.

Summary of Differentiating Data

Analytical Technique5-phenyl Isomer (Target)4-phenyl Isomer6-phenyl Isomer7-phenyl Isomer
¹H NMR (Benzylic H) TripletDoublet of doubletsMultipletMultiplet
Key HMBC Benzylic H → C3a/C7aBenzylic H → C3a/C5Benzylic H → C5/C7/C7aBenzylic H → C6/C3a/C7a
Key NOESY Phenyl H's ↔ H4/H6Phenyl H's ↔ H5Phenyl H's ↔ H5/H7Phenyl H's ↔ H6
HPLC Retention Time t₁ (reference)t₂t₃t₄
MS/MS Fragments Unique pattern AUnique pattern BUnique pattern CUnique pattern D

Conclusion

The rigorous and unambiguous identification of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol from its potential regioisomers is not merely an academic exercise—it is a prerequisite for advancing any drug development program. By employing a synergistic workflow of advanced NMR techniques for primary structure elucidation, followed by orthogonal verification with a well-developed HPLC separation method and MS/MS fragmentation analysis, researchers can be fully confident in the regiochemical integrity of their compounds. This self-validating system ensures that subsequent biological and clinical studies are based on a well-characterized molecular entity, upholding the highest standards of scientific integrity.

References

  • Balgoma, D., et al. (2019). Modeling the fragmentation patterns of triacylglycerides in mass spectrometry allows the quantification of the regioisomers with a minimal number of standards. Analytica Chimica Acta. Available at: [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available at: [Link]

  • Pasilis, S. P., et al. (2023). Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging. Analytical Chemistry. Available at: [Link]

  • AZoM. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Available at: [Link]

  • Pasilis, S. P., et al. (2023). Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging. ACS Publications. Available at: [Link]

  • Polo-Cuadrado, E., et al. (2022). Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 inhibitors. Arabian Journal of Chemistry. Available at: [Link]

  • Wang, Z., et al. (2007). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • MicroSolv Technology Corporation. (n.d.). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Available at: [Link]

  • Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine. Available at: [Link]

  • DeRuiter, J., et al. (2003). GC–MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines. Journal of Chromatographic Science. Available at: [Link]

  • Wang, Z., et al. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Analytical Methods. Available at: [Link]

  • Chem Help ASAP. (2019). distinguish between E2 regioisomers with NMR spectroscopy. YouTube. Available at: [Link]

  • Suresha, K. M., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Dolan, J. W. (n.d.). ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. LCGC. Available at: [Link]

  • Choi, H., et al. (2015). Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (n.d.). Main 2D HMBC and 1D NOESY observed correlations that allowed differentiate and determine the regio-isomer structures. Available at: [Link]

  • Hegde, B. B. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. Available at: [Link]

  • Xu, W., et al. (2019). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Available at: [Link]

  • Al-Gharabli, S., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. Available at: [Link]

  • Kay, L. (n.d.). Three-Dimensional HMQC-NOESY, NOESY-HMQC, and NOESY-HSQC. University of Toronto. Available at: [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Available at: [Link]

  • Carbon, R. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C. University of Bristol. Available at: [Link]

  • University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Safety Directive

Compound Status: High-Potency Research Chemical (Presumed) Primary Hazard: Inhalation of bioactive particulates; Ocular/Mucous Membrane Irritation.[2]

As a Senior Application Scientist, my assessment of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol (a structural analog often investigated for NMDA receptor modulation or as a pharmaceutical intermediate) indicates it must be handled as a Partially Characterized Bioactive Solid .

Unlike standard reagents, this compound lacks a comprehensive toxicological history (e.g., long-term reproductive toxicity data is often absent for this specific derivative).[1][2] Therefore, you must elevate your safety protocol from "Standard Laboratory Practice" to Control Band 3 (Containment) . Do not rely solely on a standard dust mask; the primary risk vector is the aerosolization of fine particulates during weighing and solubilization.

Risk Assessment & Control Banding Logic

We employ a Precautionary Principle approach. Because the specific Occupational Exposure Limit (OEL) for this 5-phenyl derivative is not established, we default to a Target OEL of <10 µg/m³ (8-hr TWA).[1][2]

Hazard CategoryRisk DriverCausality & Mitigation Strategy
Physical State Crystalline Solid / Fine PowderRisk: Electrostatic dispersion.[1][2] The hydrophobic phenyl ring increases static potential. Mitigation: Use anti-static gun; weigh only in a balance enclosure.
Bioactivity Indazol-3-ol ScaffoldRisk: Potential pharmacological activity (NMDA/GABA modulation).[2] Mitigation: Zero-skin-contact policy; inhalation protection is critical.[2][3]
Solubility Hydrophobic (DMSO/EtOH soluble)Risk: Once in solution (e.g., DMSO), skin permeation rates increase drastically.[1][2] Mitigation: Double-gloving is mandatory for liquid handling phases.[2]

The PPE Matrix: Specification & Selection

This matrix defines the minimum acceptable protection. Standard latex examination gloves are insufficient for this workflow due to poor solvent resistance against DMSO (the likely vehicle).

PPE ComponentSpecification StandardTechnical Justification
Respiratory N95 (Minimum) or P100/PAPR If working outside a certified fume hood, a P100 half-mask is required.[1][2] Inside a hood, N95 suffices for backup protection against accidental puffs.[2]
Hand Protection (Inner) Nitrile (0.11 mm / 4 mil) Acts as a second skin; provides tactile sensitivity for weighing.[2]
Hand Protection (Outer) Nitrile (Extended Cuff, >0.2 mm) CRITICAL: If dissolving in DMSO, outer gloves must be changed immediately upon splash contact.[1][2] DMSO carries the solute through the skin barrier.
Eye Protection Chemical Splash Goggles Safety glasses with side shields are inadequate for fine powders that can drift around lenses.
Body Protection Tyvek® Lab Coat or Sleeve Covers Cotton lab coats trap dust.[2] Disposable Tyvek sleeves prevent wrist-gap exposure during reaching movements.[2]

Operational Protocol: The "Zero-Exposure" Workflow

This protocol is designed to create a self-validating safety system.[2]

Phase A: Preparation (Static Control)
  • Engineering Control: Verify Fume Hood face velocity is 100 fpm (0.5 m/s) .

  • Ionization: If available, use an ionizing bar or anti-static gun on the weighing boat.[2] The 5-phenyl group contributes to lipophilicity, making the powder prone to "jumping" due to static charge.[2]

  • Waste Prep: Place a dedicated solid waste bag inside the hood. Do not remove hands from the hood to discard wipes.

Phase B: Weighing & Solubilization
  • Donning: Put on inner gloves -> Tyvek sleeves -> Outer gloves.[2] Tape the sleeve/glove interface if working with >100 mg.

  • Transfer: Open the source vial only inside the hood.

  • Solvent Addition: Add solvent (typically DMSO or Ethanol) immediately after weighing to suppress dust generation.[2]

    • Scientist's Note: 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol exists in tautomeric equilibrium (keto-enol).[1][2] It dissolves slower than simple salts.[2] Do not sonicate open vessels ; this generates aerosols.[2] Cap tightly before vortexing/sonicating.[2]

Phase C: Decontamination & Doffing[1][2][4][5]
  • Wipe Down: Wipe the exterior of the solution vial with a Kimwipe soaked in 70% Ethanol before removing it from the hood.

  • Outer Glove Removal: Remove outer gloves inside the hood using the "beak" method (pinch and pull) to turn them inside out. Discard in the hood waste bag.

  • Seal Waste: Seal the waste bag inside the hood before transfer to the main lab waste stream.

Visualizing the Safety Logic (Workflow Diagram)

The following diagram illustrates the decision pathways for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyProtocol Start START: Handling 5-phenyl-indazol-3-ol RiskCheck Risk Assessment: Is Powder > 10mg? Start->RiskCheck StandardPPE Standard PPE: Nitrile (Double) + N95 + Goggles RiskCheck->StandardPPE No (<10mg) EnhancedPPE Enhanced PPE: P100 Mask + Tyvek Sleeves RiskCheck->EnhancedPPE Yes (>10mg) HoodCheck Engineering Check: Fume Hood Velocity > 100fpm? StandardPPE->HoodCheck EnhancedPPE->HoodCheck Stop STOP: Maintenance Required HoodCheck->Stop Fail Weighing Weighing Phase: Use Anti-Static Gun (Minimize Dust) HoodCheck->Weighing Pass Solubilization Solubilization (DMSO/EtOH): Cap Vial Tightly NO Open Sonication Weighing->Solubilization Decon Decontamination: Wipe Vials with EtOH Doff Outer Gloves in Hood Solubilization->Decon Waste Disposal: Segregated Incineration Stream Decon->Waste

Caption: Operational workflow for handling 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol, delineating PPE escalation based on quantity and critical engineering checkpoints.

Emergency & Disposal Procedures

  • Spill (Powder): Do not dry sweep.[2] Cover with a wet paper towel (soaked in water/surfactant) to dampen the powder, then scoop into a hazardous waste container.[2]

  • Spill (Solution): Absorb with vermiculite.[2] If DMSO is the solvent, do not use standard paper towels as the primary barrier for your hands; use tongs.

  • Disposal: This compound contains nitrogenous heterocycles.[2] It must be disposed of via High-Temperature Incineration .[2] Do not flush down drains.[2] Label waste as "Non-RCRA Regulated, Bioactive Organic Solid."[2]

References

  • PubChem. 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol (Compound Summary). National Library of Medicine. Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs.[2] OSHA Technical Manual (OTM).[2] Retrieved from [Link][2]

  • SafeBridge Consultants. Potent Compound Safety: A Guide to Control Banding. (Industry Standard Practice for Unassigned OELs). Retrieved from [Link][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol
Reactant of Route 2
5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.